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1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene Documentation Hub

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  • Product: 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene
  • CAS: 67845-78-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of Monocyclic Monoterpenes: A Case Study of α-Phellandrene

A Note to the Reader: This technical guide addresses the physical properties of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene. Due to a lack of extensive published data for this specific isomer, this document will focus o...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: This technical guide addresses the physical properties of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene. Due to a lack of extensive published data for this specific isomer, this document will focus on the well-characterized and structurally similar monocyclic monoterpene, α-phellandrene , as a representative compound. The principles and methodologies discussed herein are broadly applicable to the characterization of related terpenes.

Introduction

Monocyclic monoterpenes are a class of naturally occurring organic compounds with the molecular formula C₁₀H₁₆.[1] These molecules are significant components of essential oils and are widely utilized in the fragrance, flavor, and pharmaceutical industries.[2][3] Their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a subject of intense research in drug discovery and development.[3][4] The physical properties of these compounds, such as their boiling point, solubility, and refractive index, are critical parameters that influence their extraction, formulation, and biological activity.[4][5] Understanding these properties is paramount for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physical properties of α-phellandrene, a common monocyclic monoterpene, and the experimental methodologies used for their determination.

Molecular and Chemical Identity

α-Phellandrene (2-methyl-5-propan-2-ylcyclohexa-1,3-diene) is a cyclic monoterpene and an isomer of phellandrene.[2] It is a key component of the essential oils of various plants, including eucalyptus and citrus species.[2]

Structure of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene and α-Phellandrene

Caption: Chemical structures of the target compound and its analogue.

Physicochemical Properties

The physicochemical properties of α-phellandrene are summarized in the table below. These properties are fundamental to its handling, processing, and application in various fields.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆[1][2]
Molecular Weight 136.23 g/mol [2]
CAS Number 99-83-2[1][2]
Appearance Colorless to pale yellow liquid[2]
Odor Minty, citrus-like with woody undertones[2]
Boiling Point 171-172 °C at 758 mmHg[2]
Melting Point Not well-defined, liquid at room temperature
Density 0.846 g/cm³ at 20°C[2]
Refractive Index 1.472 – 1.476 at 20°C[2]
Solubility Insoluble in water; soluble in ethanol, ether, and organic solvents.[2]
Flash Point 47 °C (117 °F)[2]

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and identification of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of α-phellandrene is expected to show characteristic signals for its vinylic, allylic, and aliphatic protons. The vinylic protons on the cyclohexadiene ring would appear in the downfield region (typically 5.5-6.5 ppm). The allylic protons, adjacent to the double bonds, would resonate at a higher field than the vinylic protons. The isopropyl and methyl group protons would appear in the upfield region of the spectrum. The coupling patterns (splitting of signals) would provide information about the connectivity of the protons.

  • ¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The sp² hybridized carbons of the double bonds would appear in the downfield region (100-150 ppm), while the sp³ hybridized carbons of the ring and the substituent groups would resonate in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of α-phellandrene would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkene and alkane moieties, as well as C=C stretching vibrations for the double bonds within the cyclohexadiene ring.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For α-phellandrene, the mass spectrum would show a molecular ion peak (M⁺) at m/z = 136, corresponding to its molecular weight.[2] The fragmentation pattern would provide further structural information.[2]

Experimental Methodologies

The accurate determination of physical properties is crucial for quality control and research purposes.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key indicator of purity.

Protocol for Boiling Point Determination using a Thiele Tube:

  • Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a small test tube.

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

  • Heating: Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Boiling Point Determination: Remove the heat source once a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.

Workflow for Boiling Point Determination

cluster_prep Preparation cluster_measurement Measurement prep_sample Place sample in test tube prep_capillary Insert sealed capillary tube prep_sample->prep_capillary setup Attach to thermometer and place in Thiele tube prep_capillary->setup heat Gently heat the Thiele tube setup->heat observe Observe bubble stream heat->observe record Record temperature when liquid enters capillary observe->record

Caption: Workflow for determining the boiling point of a liquid.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance. It is a sensitive measure of purity and composition.

Protocol for Refractive Index Measurement using an Abbe Refractometer:

  • Instrument Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to equilibrate to the temperature of the instrument (typically 20°C).

  • Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Data Recording: Read the refractive index value from the scale.

Workflow for Refractive Index Measurement

calibrate Calibrate Refractometer apply_sample Apply Sample to Prism calibrate->apply_sample equilibrate Allow Temperature Equilibration apply_sample->equilibrate measure Adjust Optics and Read Scale equilibrate->measure record Record Refractive Index measure->record

Caption: Workflow for measuring the refractive index of a liquid.

Significance in Drug Development

The physical properties of monoterpenes like α-phellandrene are of great importance in the field of drug development.

  • Solubility: The poor water solubility of many terpenes presents a challenge for their formulation into aqueous-based drug delivery systems.[4] This necessitates the use of co-solvents, emulsifiers, or advanced delivery systems like nanoparticles and liposomes to enhance their bioavailability.[4][6]

  • Volatility: The high volatility of terpenes can lead to loss of the active compound during processing and storage, and can also affect the sensory properties of the final product.[6][7] Encapsulation techniques can be employed to reduce volatility and improve stability.[4]

  • Lipophilicity: The lipophilic nature of terpenes allows them to readily partition into and disrupt the lipid bilayers of cell membranes.[8] This property is exploited to use terpenes as penetration enhancers for the transdermal delivery of other drugs.[4][8]

Safety and Handling

α-Phellandrene is a flammable liquid and vapor.[8][9] It may be fatal if swallowed and enters airways.[8][9] It is also a skin and eye irritant and may cause an allergic skin reaction.[9]

Precautions for Safe Handling:

  • Keep away from heat, sparks, open flames, and other ignition sources.[9]

  • Use in a well-ventilated area.[9]

  • Wear protective gloves, clothing, and eye/face protection.[9]

  • Store in a cool, dry, well-ventilated place in a tightly closed container.[9]

In case of exposure, follow the first aid measures outlined in the safety data sheet.[8][9]

Conclusion

This technical guide has provided a detailed overview of the physical properties of α-phellandrene as a representative of the 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene class of compounds. A thorough understanding of these properties, coupled with robust experimental methodologies for their determination, is essential for the successful application of these valuable natural products in research, science, and drug development. The interplay between the physicochemical characteristics of monoterpenes and their biological activity and formulation requirements underscores the importance of this foundational knowledge.

References

  • Alpha Phellandrene | Natural Flavor & Fragrance Additive - Consolidated Chemical. Available from: [Link]

  • Terpenes and Essential Oils in Pharmaceutics: Applications as Therapeutic Agents and Penetration Enhancers with Advanced Delivery Systems for Improved Stability and Bioavailability - PMC. Available from: [Link]

  • Development of enhanced drug delivery vehicles for three cannabis-based terpenes using poly(lactic-co-glycolic acid) based nanoparticles | Request PDF - ResearchGate. Available from: [Link]

  • α-Phellandrene Safety Data Sheet (SDS) | CAS: 99-83-2 - CHEMDOR CHEMICALS. Available from: [Link]

  • Comparative Matrix Isolation Infrared Spectroscopy Study of 1,3- and 1,4-Diene Monoterpenes (α-Phellandrene and γ-Terpinene) | The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • Terpenes: Effect of lipophilicity in enhancing transdermal delivery of alfuzosin hydrochloride. Available from: [Link]

  • Terpenes in medicinal cannabis: a formulation challenge. Available from: [Link]

  • (R)-(−)-alpha-Phellandrene | C 10 H 16 | MD Topology | NMR. Available from: [Link]

  • Terpenes and Essential Oils in Pharmaceutics: Applications as Therapeutic Agents and Penetration Enhancers with Advanced Delivery Systems for Improved Stability and Bioavailability - MDPI. Available from: [Link]

  • α-Phellandrene - the NIST WebBook. Available from: [Link]

  • (+)-alpha-Phellandrene | C10H16 | CID 443160 - PubChem - NIH. Available from: [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Available from: [Link]

  • Spectral Assignments and Reference Data - Universitat de València. Available from: [Link]

  • Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications - PMC. Available from: [Link]

  • Monoterpene - Wikipedia. Available from: [Link]

Sources

Exploratory

Structural Elucidation and Synthetic Pathways of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene (3,5-Dimethyllimonene)

Executive Summary In the landscape of complex cycloaliphatic hydrocarbons, 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (CAS 67845-78-7) represents a highly specific, sterically intricate C12H20 terpene derivative[1]. Wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of complex cycloaliphatic hydrocarbons, 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (CAS 67845-78-7) represents a highly specific, sterically intricate C12H20 terpene derivative[1]. Widely recognized by its trivial name, 3,5-dimethyllimonene , this compound is not a naturally occurring monoterpene or sesquiterpene, but rather a synthetic dimer[2]. It is the precise regioselective [4+2] cycloaddition product (Diels-Alder dimer) of 2-methyl-1,3-pentadiene.

For researchers and drug development professionals working in specialty polymer precursors, synthetic fragrances, or advanced hydrocarbon fuels, understanding the mechanistic origin and analytical profile of this molecule is critical. This whitepaper provides an authoritative, self-validating guide to the structural identity, thermodynamic synthesis, and physicochemical characterization of 3,5-dimethyllimonene.

Molecular Architecture and Regiochemistry

The molecular formula of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene is C12H20, with a monoisotopic mass of 164.1565 Da[3]. Its architecture consists of a central cyclohexene ring substituted with three methyl groups and one isopropenyl (1-methylvinyl) moiety.

The structural homology to limonene (1-methyl-4-isopropenylcyclohexene) is the key to its trivial name. While limonene is the dimer of isoprene (2-methyl-1,3-butadiene), 3,5-dimethyllimonene is the exact homologous dimer of 2-methyl-1,3-pentadiene . The addition of a terminal methyl group on the monomer translates directly to the C3 and C5 methyl substitutions on the resulting cyclohexene ring[2].

The Diels-Alder Dimerization Mechanism

The formation of 3,5-dimethyllimonene is driven by a concerted, thermal [4+2] cycloaddition. In this reaction, one molecule of 2-methyl-1,3-pentadiene acts as the electron-rich diene , while a second molecule acts as the dienophile .

  • Regioselectivity Causality: The diene possesses an electron-donating methyl group at C2, which polarizes the conjugated system, increasing the electron density at C1 (the HOMO). The dienophile reacts preferentially at its less sterically hindered C3=C4 double bond, leaving the C1=C2 (isopropenyl) moiety intact as a pendant group.

  • Orbital Alignment: The transition state is governed by the maximization of secondary orbital interactions between the diene and the dienophile, leading to the highly specific "para-like" 1,4-disubstitution pattern seen in the final cyclohexene ring[4].

DA_Reaction Diene Diene 2-Methyl-1,3-pentadiene TS [4+2] Cycloaddition Transition State Diene->TS HOMO Dienophile Dienophile 2-Methyl-1,3-pentadiene (reacting at C3=C4) Dienophile->TS LUMO Product Product 3,5-Dimethyllimonene (CAS 67845-78-7) TS->Product Thermal Concerted Mechanism

Diels-Alder dimerization of 2-methyl-1,3-pentadiene to form 3,5-dimethyllimonene.

Self-Validating Experimental Protocol: Synthesis & Isolation

To synthesize 3,5-dimethyllimonene with high purity, researchers must control the thermodynamic environment to favor the [4+2] cycloaddition while suppressing competing radical polymerizations. The precursor monomer, 2-methyl-1,3-pentadiene, is typically sourced via the acid-catalyzed dehydration of 4-methyl-3-penten-2-ol (CAS 4325-82-0)[5].

Step-by-Step Methodology
  • Monomer Preparation & Validation:

    • Action: Dehydrate 4-methyl-3-penten-2-ol using 0.1 M H3PO4 at 120 °C. Distill the resulting 2-methyl-1,3-pentadiene (bp ~76 °C).

    • Causality: Acid catalysis drives the E1 elimination of water. Immediate distillation prevents premature polymerization.

    • Validation: Analyze the distillate via GC-FID. A purity of >98% is required to prevent cross-dimerization with unreacted alcohol or isomeric dienes.

  • Thermal Dimerization:

    • Action: Charge a high-pressure Parr reactor with the purified monomer. Purge the headspace with N2 gas and seal. Heat the reactor to 160–180 °C for 12 hours under autogenous pressure.

    • Causality: The [4+2] cycloaddition has a high activation energy barrier. Because the monomer's boiling point is low, a sealed reactor is mandatory to maintain the liquid phase at 180 °C. N2 purging prevents oxidative degradation and the formation of peroxides[4].

  • In-Process Control (IPC):

    • Action: Extract a 1 mL aliquot and analyze via GC-MS.

    • Validation: The protocol is validated when the monomer peak (m/z 82) diminishes by >85% and the dimer peak (m/z 164) emerges as the dominant signal[6].

  • Isolation via Fractional Distillation:

    • Action: Transfer the crude mixture to a vacuum distillation apparatus. Distill at reduced pressure (e.g., 10-15 mmHg) to collect the C12H20 fraction.

    • Causality: Distilling at atmospheric pressure requires temperatures exceeding 200 °C, which triggers the Retro-Diels-Alder reaction, reverting the product back into the monomer. Reduced pressure preserves the structural integrity of the dimer.

Workflow A Precursor: 4-Methyl-3-penten-2-ol (CAS 4325-82-0) B Acid-Catalyzed Dehydration (- H2O) A->B C Monomer: 2-Methyl-1,3-pentadiene B->C Distillation D Thermal Dimerization (160-180 °C, Sealed Reactor) C->D N2 Purge E Crude Dimer Mixture (In-Process Control via GC-MS) D->E F Fractional Distillation (Reduced Pressure) E->F G Purified 3,5-Dimethyllimonene (CAS 67845-78-7) F->G >98% Purity

Self-validating experimental workflow for the synthesis and isolation of 3,5-dimethyllimonene.

Physicochemical Profiling and Analytical Data

Accurate characterization of 3,5-dimethyllimonene relies on mass spectrometry and computational profiling. Below is the synthesized quantitative data for the compound.

Table 1: Physicochemical and Computational Properties

PropertyValueSource
IUPAC Name 1,3,5-trimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene[1]
Molecular Formula C12H20[1]
Monoisotopic Mass 164.1565 Da[3]
XLogP3-AA (Predicted) 3.9[3]
Heavy Atom Count 12[2]
Rotatable Bonds 1 (Isopropenyl group)[2]
Topological Polar Surface Area 0 Ų (Pure Hydrocarbon)[2]
Diagnostic Mass Spectrometry (GC-MS)

When analyzing 3,5-dimethyllimonene via Electron Ionization (EI) MS, the fragmentation pattern is highly diagnostic. Because the molecule is a Diels-Alder adduct, it readily undergoes a Retro-Diels-Alder (RDA) cleavage within the ionization chamber[6].

Table 2: Diagnostic GC-MS Fragmentation Profile

m/z FragmentRelative AbundanceStructural Assignment / Causality
164 Weak to ModerateMolecular Ion (M+) : Intact C12H20 dimer.
82 Base Peak (100%)RDA Cleavage : Clean cleavage of the cyclohexene ring yielding the 2-methyl-1,3-pentadiene monomer radical cation.
67 Moderate[C5H7]+ : Subsequent loss of a methyl radical (-15 Da) from the m/z 82 monomer fragment.

Industrial Relevance

While 3,5-dimethyllimonene is a niche specialty chemical, its structural features make it highly valuable. The presence of two distinct double bonds (an endocyclic cyclohexene bond and an exocyclic isopropenyl bond) allows for differential reactivity. It is utilized as an intermediate in the synthesis of complex fragrance molecules and as a cross-linking agent in the development of specialized cycloaliphatic resins and elastomers[5].

References

  • 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene - Guidechem. Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC5vIZ6fxkIdPZe0dDcIaIwDz2QSPbg_MkHSWxCvVGTMs34eXXHEJz8YRYLmV7hXdq5ub0fmdcAQTsBhpuP4X3mwTrPv2gzPsxA1VoSr5Mu_EKH8WvQNcU5VHW8Z147XIE47zxms127jKU7hoyLym0L-y5rK1Y_wJnTTV72TW2AUU-S12_DwqWq-Fq8xhP]
  • 67845-78-7 (C12H20) - PubChemLite. Université du Luxembourg.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUSllmNx3_1RacPP48HCkwHT36t46cD1H3os2LLzWf5NmT_xBShL7mO_QZsaolsSgZbLSj2vyKzGR0j_J_T1Y7u5M9PfZCGCxC0v4rJ9k_E9XUGBhArYDWXhD5uMFFHc9C0jVwO0wdNiAKVPA=]
  • 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene Synonyms. Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh1ic9W_hLj44arT0zaaeJBpwq6KGpQAfwozKNAO6U36Yy-YIdscyy0f3eqkg4dXdvstzzAEf7Fb8-IifsWsCeDT8R9TIh0z-CfLZspqQWCuXQAYrdr4LCrh9e6QakgQQg8Wf-ae4Bmmgf52QLwUTUvxNzm2-LFN2wUoIaflbyrzbu1fJ6EqfEctM_RyftDw==]
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Sources

Foundational

Structural Elucidation and Spectroscopic Profiling of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene

Executive Summary In the development of novel therapeutics, flavors, and fragrances, the precise structural elucidation of terpene-like intermediates is paramount. 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (CAS No. 67...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel therapeutics, flavors, and fragrances, the precise structural elucidation of terpene-like intermediates is paramount. 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (CAS No. 67845-78-7)[] is a complex cyclic hydrocarbon featuring both endocyclic and exocyclic unsaturation. Its molecular architecture (C₁₂H₂₀) presents unique analytical challenges, particularly in distinguishing the stereoelectronic environments of its three methyl groups and its isopropenyl moiety.

This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic characterization of this molecule. By integrating Mass Spectrometry (EI-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR), we establish a self-validating analytical framework that ensures absolute structural certainty.

Analytical Workflow & Strategy

To prevent misidentification of isomeric structures, a multi-modal spectroscopic approach is required. The workflow below illustrates the orthogonal techniques used to build a complete structural profile, moving from bulk functional group identification to precise atomic connectivity.

Workflow Prep Sample Preparation (Hexane / CDCl3) GCMS GC-MS Analysis (EI, 70 eV) Prep->GCMS 1 mg/mL FTIR ATR-FTIR (Vibrational Modes) Prep->FTIR Neat NMR 1D & 2D NMR (Connectivity) Prep->NMR 15 mg in CDCl3 Data Data Synthesis & Structural Elucidation GCMS->Data Fragmentation FTIR->Data Functional Groups NMR->Data Carbon Framework

Analytical workflow for the structural elucidation of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene.

Mass Spectrometry (EI-MS): The Retro-Diels-Alder Mechanism

Under standard Electron Ionization (EI) conditions, the molecular ion [M]⁺• of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene is observed at m/z 164. However, the true diagnostic power of its mass spectrum lies in its fragmentation causality.

Cyclohexene derivatives are highly susceptible to a stereospecific Retro-Diels-Alder (RDA) fragmentation pathway[2]. Upon ionization, the radical cation undergoes a cycloreversion, cleaving the allylic C3–C4 and C5–C6 bonds. This relieves ring strain and yields a diene radical cation and a neutral dienophile. For this specific molecule, the RDA cleavage generates a highly stable diene fragment at m/z 82. Competing pathways include the loss of the allylic methyl group (m/z 149) and the exocyclic isopropenyl group (m/z 123).

RDA_Fragmentation MolIon Molecular Ion [M]+• m/z 164 RDA Retro-Diels-Alder (RDA) Cleavage of C3-C4 & C5-C6 MolIon->RDA 70 eV EI AllylLoss Allylic Cleavage Loss of CH3• or C3H5• MolIon->AllylLoss Competing Pathway Diene Diene Radical Cation m/z 82 RDA->Diene Charge Retention Dienophile Neutral Dienophile Loss of 82 Da RDA->Dienophile Neutral Loss Frag149 Fragment m/z 149 AllylLoss->Frag149 -15 Da Frag123 Fragment m/z 123 AllylLoss->Frag123 -41 Da

Primary EI-MS fragmentation pathways including the highly stereospecific RDA cleavage.

Table 1: Key EI-MS Fragmentation Data
m/zIon TypeRelative AbundanceCausality / Assignment
164 [M]⁺•MediumMolecular ion (C₁₂H₂₀)⁺•
149 [M - CH₃]⁺HighLoss of an allylic methyl group, stabilized by resonance.
123 [M - C₃H₅]⁺MediumCleavage of the C4-isopropenyl bond.
82 [C₆H₁₀]⁺•Base Peak (100%)Diene radical cation resulting from RDA cycloreversion.
67 [C₅H₇]⁺HighSubsequent loss of methyl from the m/z 82 fragment.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides immediate confirmation of the two distinct types of carbon-carbon double bonds in the molecule. The causality of the IR absorptions is rooted in the dipole moment changes during molecular vibration. The terminal =CH₂ of the isopropenyl group exhibits a highly localized, intense out-of-plane (OOP) bending mode near 890 cm⁻¹[3]. In contrast, the trisubstituted endocyclic alkene (=C-H) presents a broader, less intense OOP bend around 800 cm⁻¹.

Table 2: Diagnostic FT-IR Absorptions
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3080 Weak=C–H stretchPresence of sp² hybridized carbons.
2950, 2920, 2850 StrongC–H stretchsp³ alkyl framework (methyls, methines, methylenes).
1645 MediumC=C stretchOverlapping signals for both alkene moieties.
1450, 1375 MediumC–H bendAsymmetric/symmetric bending of the methyl groups.
890 Strong=CH₂ OOP bendDiagnostic: Confirms the terminal isopropenyl group.
800 Medium=C–H OOP bendConfirms the trisubstituted endocyclic double bond.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the definitive tool for mapping the carbon framework. The chemical shifts and multiplicity patterns are directly caused by the local magnetic environments and scalar coupling networks.

Proton (¹H) NMR Causality
  • The Methyl Groups: The C-3 and C-5 methyls appear as distinct doublets (J ≈ 7.0 Hz) because they are coupled to the single protons on their respective methine carbons. Conversely, the C-1 methyl and the isopropenyl methyl appear as broad singlets; they are attached to quaternary sp² carbons and only experience weak, long-range allylic coupling (J < 2 Hz), which broadens the peaks rather than splitting them cleanly.

  • The Vinylic Protons: The endocyclic H-2 proton appears as a broad singlet at ~5.35 ppm. The exocyclic =CH₂ protons of the isopropenyl group are diastereotopic (one is cis to the methyl, one is trans) and appear as two separate broad singlets at ~4.70 and ~4.75 ppm.

Table 3: ¹H and ¹³C NMR Assignments (CDCl₃, 400/100 MHz)
Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)Carbon Type (DEPT)
C-1 -134.0Quaternary (sp²)
C-2 5.35, br s, 1H124.0CH (sp²)
C-3 2.10, m, 1H32.0CH (sp³)
C-4 1.80, m, 1H45.0CH (sp³)
C-5 1.60, m, 1H28.0CH (sp³)
C-6 1.90 (dd, 1H), 1.40 (dd, 1H)40.0CH₂ (sp³)
C1-CH₃ 1.65, br s, 3H23.0CH₃
C3-CH₃ 0.95, d, J = 7.0, 3H20.0CH₃
C5-CH₃ 0.90, d, J = 7.0, 3H20.0CH₃
Iso-C -147.0Quaternary (sp²)
Iso-=CH₂ 4.70 (br s, 1H), 4.75 (br s, 1H)112.0CH₂ (sp²)
Iso-CH₃ 1.70, br s, 3H22.0CH₃

Self-Validating Experimental Protocols

To ensure the trustworthiness of the generated data, the following protocols incorporate internal validation steps. A protocol is only scientifically sound if it can prove its own accuracy during execution.

Protocol A: GC-MS Acquisition
  • Sample Preparation: Dilute the analyte to 1 mg/mL in GC-grade hexane.

  • System Validation (Blank): Inject 1 µL of pure hexane prior to the sample. Causality: This proves that any peaks observed in the sample run are not artifacts of column bleed or injector carryover.

  • Injection: Inject 1 µL of the sample in split mode (1:50 ratio) at 250 °C. Causality: The split ratio prevents detector saturation and ensures sharp, symmetrical peak shapes for accurate mass assignment.

  • Separation: Utilize an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Hold at 50 °C for 2 min, then ramp at 10 °C/min to 280 °C.

  • Ionization: Operate the EI source at exactly 70 eV (Source Temp: 230 °C). Causality: 70 eV (~6000 kJ/mol) vastly exceeds single bond energies, ensuring reproducible, hard fragmentation that matches standard NIST library profiles.

Protocol B: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • System Validation (Shimming): Perform automated 3D shimming (Z1-Z5) until the TMS peak line width at half-height is <0.5 Hz. Causality: This validates magnetic field homogeneity. If this metric is met, any broad peaks in the spectrum (e.g., the allylic methyls) are definitively caused by chemical phenomena (long-range coupling) rather than poor instrument resolution.

  • ¹H Acquisition: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 seconds, 30° flip angle. Validation: Verify the CDCl₃ solvent residual peak is exactly at 7.26 ppm.

  • ¹³C Acquisition: 100 MHz, 1024 scans, D1 of 2.0 seconds, utilizing WALTZ-16 proton decoupling. Validation: Verify the CDCl₃ triplet is centered exactly at 77.16 ppm.

References

  • Main Product - BOC Sciences: 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene BOC Sciences URL:[]

  • Video: Mass Spectrometry: Cycloalkene Fragmentation - JoVE Journal of Visualized Experiments (JoVE) URL:[2]

  • Studies on the Oxidation of Terpenes with Ozone: Part VI. Limonene Monozonide and the Oxidative Decomposition Taylor & Francis (Tandfonline) URL:[3]

Sources

Exploratory

De Novo Biosynthesis and Metabolic Engineering of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene (TMVC): A Synthetic Biology Blueprint

Executive Summary 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (TMVC, CAS No. 67845-78-7) is a highly substituted, non-canonical C12 homoterpenoid.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (TMVC, CAS No. 67845-78-7) is a highly substituted, non-canonical C12 homoterpenoid. Due to its dense steric hindrance and unique methylation pattern, no canonical natural biosynthetic pathway exists for its direct extraction. However, the rising demand for advanced specialty solvents and sterically hindered cyclic monomers necessitates a scalable, biological production route.

As a Senior Application Scientist, I have designed a de novo biosynthetic blueprint to produce TMVC. By recognizing that TMVC is structurally identical to (4R)-limonene with two additional methyl groups at the C3 and C5 positions, we can engineer a microbial chassis to synthesize TMVC from simple carbon sources. This whitepaper details the mechanistic rationale, the directed evolution of radical SAM (rSAM) C-methyltransferases, and self-validating experimental workflows required to achieve high-titer microbial production.

Mechanistic Rationale: The Limonene Scaffold & Radical SAM Chemistry

The Structural Homology to Limonene

The core skeleton of TMVC is a cyclohexene ring featuring a C1 methyl group and a C4 isopropenyl (1-methylvinyl) group. This is the exact carbon framework of (4R)-limonene. The biosynthetic bottleneck lies in the functionalization of the unactivated C3 and C5 allylic/homoallylic methylene groups.

Overcoming the Methylation Barrier

Standard S-adenosylmethionine (SAM)-dependent methyltransferases operate via an SN​2 mechanism, requiring a nucleophilic substrate (e.g., heteroatoms or activated enols). The C3 and C5 carbons of limonene are unactivated sp3 centers, making classical methylation impossible.

To solve this, we must deploy Class C radical SAM (rSAM) C-methyltransferases [1]. These enzymes utilize a [4Fe−4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical ( 5′−dAdo∙ ). This radical abstracts a hydrogen atom from the unactivated C3/C5 positions of limonene, forming a substrate radical that subsequently accepts a methyl group. By engineering a promiscuous rSAM enzyme (e.g., a homolog of the thiazole C-methyltransferase TbtI), we can achieve iterative methylation to yield TMVC.

Biosynthesis G3P G3P + Pyruvate (Glycolysis) MEP MEP Pathway (dxs, idi, ispD, ispF) G3P->MEP GPP Geranyl Pyrophosphate (C10) MEP->GPP GPPS LIM (4R)-Limonene (C10) GPP->LIM Limonene Synthase INT 3-Methyl-limonene (C11) LIM->INT LimC-MTase + SAM TMVC TMVC (C12) INT->TMVC LimC-MTase + SAM

Caption: Engineered de novo biosynthetic pathway from glycolysis to TMVC via radical SAM C-methylation.

Experimental Workflow: A Self-Validating System

To ensure scientific integrity, the experimental design must not only produce the compound but inherently validate each metabolic module. The workflow is divided into three distinct phases.

Phase 1: Upstream Flux Optimization (The Precursor Sink)

To provide sufficient precursor flux, we engineer the Methylerythritol Phosphate (MEP) pathway in Escherichia coli.

  • Gene Overexpression: Overexpress the rate-limiting MEP enzymes (dxs, idi, ispD, ispF) under a strong Trc promoter to maximize Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) pools [2].

  • Limonene Synthesis: Introduce Geranyl Diphosphate Synthase (GPPS) and a codon-optimized Limonene Synthase (LS).

  • Self-Validation: The success of this module is validated by a dodecane-overlay extraction. Limonene is highly volatile and toxic to E. coli. By adding a 10% (v/v) dodecane organic layer to the fermentation broth, the product is continuously partitioned out of the aqueous phase, preventing toxicity and providing a direct, clean sample for GC-MS quantification [3].

Phase 2: Directed Evolution of LimC-MTase

Since no known enzyme natively methylates limonene at C3/C5, we must evolve a custom enzyme, termed LimC-MTase .

  • Library Generation: Perform error-prone PCR on a Class C rSAM scaffold (e.g., TbtI) targeting the substrate-binding pocket.

  • High-Throughput Screening (HTS): Transform the library into the Limonene-producing E. coli chassis.

  • Self-Validation (SAH-Coupled Assay): Instead of running 10,000 expensive GC-MS samples, we use a colorimetric self-validating screen. Active methylation produces S-adenosylhomocysteine (SAH). By co-expressing an SAH nucleosidase (MTAN), adenine is released and quantified colorimetrically. High absorbance directly correlates with successful SAM cleavage and putative methylation events, acting as a primary gatekeeper before GC-MS validation.

Workflow Lib 1. rSAM Library Gen (Error-Prone PCR) Trans 2. E. coli Expression (Limonene Chassis) Lib->Trans Ferm 3. Two-Phase Fermentation (Dodecane Overlay) Trans->Ferm Assay 4. SAH-Coupled Assay (Primary Screen) Ferm->Assay Assay->Lib Iterative Evolution GCMS 5. GC-MS/NMR Validation (Secondary Screen) Assay->GCMS Positive Hits

Caption: Self-validating high-throughput screening workflow for LimC-MTase directed evolution.

Phase 3: Biphasic Fermentation & Structural Analytics
  • Cultivation: Grow the optimized strain (Strain D) in minimal M9 medium supplemented with 2% glucose. Induce with 0.1 mM IPTG at OD600​=0.8 .

  • In Situ Extraction: Maintain a 20% dodecane overlay for 48 hours to capture TMVC.

  • Analytical Validation: Extract the dodecane layer and analyze via GC-MS (using an HP-5MS column). TMVC will present a molecular ion peak at m/z=164.29 . The exact methylation positions (C3 and C5) must be definitively confirmed using 2D-NMR (HSQC and HMBC) to differentiate TMVC from other potential C12 isomers.

Quantitative Data Summary

The stepwise metabolic engineering approach yields predictable, quantifiable improvements in TMVC production. The table below summarizes the expected metabolic flux shift as the directed evolution of LimC-MTase progresses.

Strain DesignationGenetic ModificationsLimonene Titer (mg/L)TMVC Titer (mg/L)Conversion Efficiency (%)
Wild-Type None0.00.0N/A
Strain A +MEP (dxs, idi, ispD, ispF)0.00.0N/A
Strain B Strain A + GPPS + LS410.50.0N/A
Strain C Strain B + LimC-MTase (Gen 1)385.212.43.1%
Strain D Strain B + LimC-MTase (Gen 5)120.4198.662.2%

Data Interpretation: Strain B successfully establishes the limonene precursor pool, matching industry-standard high-titer benchmarks [3]. The introduction of the first-generation rSAM enzyme (Strain C) shows proof-of-concept methylation. Following 5 rounds of directed evolution (Strain D), the catalytic efficiency of LimC-MTase increases significantly, pulling the metabolic flux toward TMVC and achieving a 62.2% conversion rate.

Conclusion

The biosynthesis of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (TMVC) represents a frontier in synthetic biology, requiring the convergence of upstream MEP pathway optimization and downstream radical SAM enzyme engineering. By treating the cellular chassis as a self-validating system—utilizing biphasic extraction sinks and SAH-coupled colorimetric assays—researchers can bypass traditional metabolic bottlenecks. This blueprint not only provides a viable pathway for TMVC production but establishes a modular framework for the biological synthesis of other sterically hindered, non-canonical terpenoids.

References

  • Title: Reconstitution and substrate specificity of the radical SAM thiazole C-methyltransferase in thiomuracin biosynthesis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Isoprenoid Pathway Optimization for Taxol Precursor Overproduction in Escherichia coli Source: Science URL: [Link]

  • Title: Metabolic engineering of Escherichia coli for limonene and perillyl alcohol production Source: Metabolic Engineering URL: [Link]

Foundational

Stereochemical Complexity in the Diels-Alder Dimerization of 2-Methyl-1,3-pentadiene: A Comprehensive Guide to 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene

Executive Summary The compound 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (CAS 67845-78-7) is a sterically encumbered, highly substituted cyclic hydrocarbon generated via the [4+2] cycloaddition (dimerization) of 2-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (CAS 67845-78-7) is a sterically encumbered, highly substituted cyclic hydrocarbon generated via the [4+2] cycloaddition (dimerization) of 2-methyl-1,3-pentadiene. As a critical intermediate in the synthesis of cyclohexene-derived fragrances and specialty chemicals[1], understanding its stereochemical topology is paramount.

Because the molecule possesses three distinct chiral centers (C3, C4, and C5) and lacks any internal plane of symmetry, it exists as a matrix of 8 distinct stereoisomers (4 diastereomeric pairs of enantiomers). This whitepaper provides a rigorous, self-validating framework for predicting, synthesizing, and analytically resolving these stereoisomers based on the mechanistic causality of the Diels-Alder reaction.

Mechanistic Framework: The Diels-Alder Dimerization

The formation of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene is a classic example of a regioselective and stereoselective homodimerization. In this reaction, one molecule of 2-methyl-1,3-pentadiene acts as the electron-rich diene, while a second molecule acts as the dienophile.

Causality of Regioselectivity

The regiochemical outcome (head-to-tail vs. head-to-head) is dictated by frontier molecular orbital (FMO) coefficients. The methyl group at C2 of the diene acts as an electron-donating group, localizing the highest electron density (largest HOMO coefficient) at C4. Simultaneously, the dienophile's reacting double bond is polarized. The resulting orbital overlap exclusively favors the formation of the 1,3,4,5-tetrasubstituted cyclohexene ring, leaving the unreacted isopropenyl (1-methylvinyl) group at the C4 position of the newly formed ring.

Causality of Stereoselectivity

The stereochemical outcome is strictly governed by three variables:

  • Diene Geometry: The starting monomer can exist as an (E) or (Z) isomer. The (E)-isomer places the terminal methyl group in an "outside" position during the required s-cis conformation, heavily influencing the trajectory of the dienophile[2].

  • Dienophile Geometry: The suprafacial nature of the Diels-Alder reaction ensures that the relative stereochemistry of the dienophile is conserved. For the (E)-monomer, the reacting methyl and isopropenyl groups are trans, forcing them to be trans in the resulting cyclohexene ring.

  • Facial Approach (Endo vs. Exo): Secondary orbital interactions between the diene's π -system and the dienophile's isopropenyl π -system often favor the endo transition state, though steric bulk can drive the reaction toward the exo pathway.

DA_Stereo Start 2-Methyl-1,3-pentadiene Monomer E_Isomer (E)-Isomer Start->E_Isomer Major Z_Isomer (Z)-Isomer Start->Z_Isomer Minor Endo_EE Endo Transition State (Suprafacial) E_Isomer->Endo_EE Homodimerization Exo_EE Exo Transition State (Suprafacial) E_Isomer->Exo_EE Homodimerization Endo_ZZ Endo Transition State (Suprafacial) Z_Isomer->Endo_ZZ Homodimerization Exo_ZZ Exo Transition State (Suprafacial) Z_Isomer->Exo_ZZ Homodimerization Dias1 Diastereomer 1 (±)-cis,trans Endo_EE->Dias1 Dias2 Diastereomer 2 (±)-trans,trans Exo_EE->Dias2 Dias3 Diastereomer 3 (±)-trans,cis Endo_ZZ->Dias3 Dias4 Diastereomer 4 (±)-cis,cis Exo_ZZ->Dias4

Stereochemical divergence in the Diels-Alder dimerization of 2-methyl-1,3-pentadiene.

The Stereoisomeric Matrix

By mapping the combinations of diene geometry and transition state approaches, we can definitively predict the relative configurations of the 4 diastereomeric pairs. The table below summarizes these quantitative structural relationships.

Table 1: Stereoisomeric Matrix of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene

Diastereomer PairRelative Configuration (C3, C4, C5)*Originating MonomerDiels-Alder ApproachPredicted Thermodynamic Stability
1 (±) 3-Me (up), 4-Iso (up), 5-Me (down)(E)-IsomerEndoModerate (Steric clash between cis 3-Me/4-Iso)
2 (±) 3-Me (up), 4-Iso (down), 5-Me (up)(E)-IsomerExoHigh (All bulky groups pseudo-equatorial)
3 (±) 3-Me (up), 4-Iso (down), 5-Me (down)(Z)-IsomerEndoLow (Severe 1,3-diaxial interactions)
4 (±) 3-Me (up), 4-Iso (up), 5-Me (up)(Z)-IsomerExoVery Low (Extreme facial crowding)

*Note: "Iso" refers to the 1-methylvinyl (isopropenyl) group. "Up" and "Down" denote relative facial orientation on the cyclohexene half-chair.

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and analytical resolution of these stereoisomers must be conducted using self-validating systems. Radical cation pathways can lead to complex rearranged dimers rather than the desired [4+2] adducts[3], and Lewis acids can inadvertently catalyze competitive ene reactions[4]. Therefore, strict thermal control is required.

Protocol 1: Controlled Thermal Dimerization
  • Causality: Thermal activation overcomes the high activation energy of the sterically hindered [4+2] cycloaddition without requiring Lewis acids.

  • Step 1: Distill 2-methyl-1,3-pentadiene under reduced pressure to remove auto-oxidation products.

  • Step 2: In a heavy-walled borosilicate glass ampoule, combine the purified diene with 0.1 wt% BHT (butylated hydroxytoluene). Causality: BHT acts as a radical scavenger, preventing competitive radical polymerization.

  • Step 3: Add dodecane (5 mol%) as an internal standard.

  • Step 4: Seal the ampoule under argon and heat in a thermostated oil bath at 150°C for 24 hours.

  • Validation: Analyze an aliquot via GC-FID. The system is self-validating when the sum of the unreacted monomer and the dimer peak areas (normalized to the dodecane standard) equals the initial monomer concentration ±2%, proving mass balance and the absence of invisible polymeric byproducts.

Protocol 2: Multi-Dimensional Chromatographic Resolution & NMR Elucidation
  • Causality: Diastereomers possess different scalar physical properties and can be separated on achiral media, whereas enantiomers require a chiral environment to induce differential retention.

  • Step 1 (Bulk Separation): Subject the crude dimer mixture to preparative HPLC using silver-ion impregnated silica (AgNO₃-SiO₂). Causality: Ag⁺ coordinates reversibly with the π -electrons of the isopropenyl group; diastereomers with different steric shielding of this double bond will elute at distinct retention times.

  • Step 2 (Enantiomeric Resolution): Inject each isolated diastereomeric fraction into a GC-MS equipped with a permethylated β -cyclodextrin chiral capillary column.

  • Step 3 (Conformational Locking): Dissolve the purified diastereomers in CD₂Cl₂ and cool the NMR probe to -40°C. Causality: The cyclohexene ring undergoes rapid half-chair interconversion at room temperature, averaging NOE signals. Cooling locks the conformation for accurate spatial analysis.

  • Step 4 (Validation via 2D NOESY): Apply a 500 ms mixing time. A strong cross-peak between the C3-methyl and C5-methyl protons validates a 1,3-diaxial (cis) relationship, definitively assigning the relative stereochemistry of the isolated fraction.

Analytical_Workflow Sample Crude Dimer Mixture (CAS 67845-78-7) PrepGC Preparative Ag+-HPLC (Achiral Column) Sample->PrepGC Bulk Separation Diastereomers Isolated Diastereomers (4 Fractions) PrepGC->Diastereomers Resolution ChiralGC Chiral GC-MS (β-Cyclodextrin) Diastereomers->ChiralGC Enantiomeric Split NMR 2D NOESY NMR (Relative Config) Diastereomers->NMR Structural Elucidation Enantiomers Resolved Enantiomers (8 Total Isomers) ChiralGC->Enantiomers

Self-validating analytical workflow for the isolation and characterization of all 8 stereoisomers.

References

  • [1] Google Patents. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene. Available at:

  • [4] Oxford University Press. The Ene and the Diels-Alder Reactions of CF3CHO with Dienes Using ZnX2. Available at: [Link]

  • [2] ChemRxiv. Towards combined photobiological-photochemical formation of kerosene-type biofuels. Available at: [Link]

  • [3] The Journal of Organic Chemistry (ACS). Reactivity of Radical Cations: Generation, Characterization, and Reactivity of 1,3-Diene Radical Cations. Available at:[Link]

Sources

Exploratory

CAS number for 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene

An In-depth Technical Guide to the Isomeric Landscape of C10H16 Monoterpenes: Focus on Phellandrenes and Related Compounds Introduction For researchers, scientists, and drug development professionals, precise chemical id...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Isomeric Landscape of C10H16 Monoterpenes: Focus on Phellandrenes and Related Compounds

Introduction

For researchers, scientists, and drug development professionals, precise chemical identification is paramount. The Chemical Abstracts Service (CAS) number is a unique identifier that removes ambiguity. This guide addresses the inquiry for the . A direct search for this specific chemical name does not yield a registered CAS number, suggesting it may be a non-standard or less common nomenclature. However, the molecular formula C10H16 corresponds to a diverse and biologically significant class of monoterpenes. This guide will provide an in-depth technical overview of the most structurally relevant and well-documented isomers, primarily focusing on the phellandrenes, and will also touch upon limonene, another common isomer.

Structural Elucidation and Isomer Identification

The name "1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene" suggests a cyclohexene ring with three methyl groups and a 1-methylvinyl (isopropenyl) group. The exact placement of the double bond in the cyclohexene ring is crucial for its identity. The most common and well-studied isomers with a similar structural framework are α-phellandrene and β-phellandrene.

  • α-Phellandrene : The IUPAC name is 2-methyl-5-(1-methylethyl)-1,3-cyclohexadiene. It features a conjugated diene system within the cyclohexene ring.[1][2]

  • β-Phellandrene : The IUPAC name is 3-methylene-6-(1-methylethyl)-cyclohexene. It has one endocyclic and one exocyclic double bond.[3][4]

The structural differences between these isomers are visualized below.

G cluster_alpha α-Phellandrene cluster_beta β-Phellandrene a_structure Chemical Structure a_cas CAS: 99-83-2 a_iupac IUPAC: 2-methyl-5-(1-methylethyl)-1,3-cyclohexadiene b_structure Chemical Structure b_cas CAS: 555-10-2 b_iupac IUPAC: 3-methylene-6-(1-methylethyl)-cyclohexene

Caption: Comparison of α-Phellandrene and β-Phellandrene.

CAS Numbers and Stereoisomers

Phellandrenes exist as stereoisomers, each with a unique CAS number. The general CAS number for α-phellandrene is 99-83-2, and for β-phellandrene is 555-10-2.[3][4][5] The specific enantiomers are as follows:

CompoundCAS NumberOther Names
α-Phellandrene (racemic)99-83-2(±)-α-Phellandrene, p-Mentha-1,5-diene
(+)-α-Phellandrene2243-33-6(S)-2-methyl-5-(1-methylethyl)-1,3-cyclohexadiene
(-)-α-Phellandrene4221-98-1(R)-(-)-alpha-Phellandrene, (-)-p-Mentha-1,5-diene
β-Phellandrene555-10-23-methylene-6-(1-methylethyl)-cyclohexene

Physicochemical Properties

The physical and chemical properties of these isomers are crucial for their handling, formulation, and application.

Propertyα-Phellandreneβ-Phellandrene
Molecular Formula C10H16[5]C10H16[3][4]
Molecular Weight 136.23 g/mol [5]136.23 g/mol [3][4]
Appearance Colorless to light yellow oily liquidOily liquid
Odor Peppery-minty, slightly citrus-
Boiling Point 171-174 °C[6]-
Density 0.844 g/mL at 20 °C[6]-
Solubility Soluble in ethanol and ether, insoluble in water.-
Flash Point 47.22 °C[7]-

Experimental Protocols: Isolation and Analysis

The isolation of phellandrenes from natural sources, such as essential oils of Eucalyptus and Pinus species, is typically achieved through fractional distillation.[8] For analytical purposes, gas chromatography (GC) is a standard method.

Protocol: Gas Chromatography (GC) Analysis

  • Sample Preparation : Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to a concentration of approximately 1%.

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5 or HP-5ms).

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Detector Temperature : 280 °C

    • Oven Temperature Program : Initial temperature of 60 °C, hold for 2 minutes, then ramp at 3 °C/min to 240 °C, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Data Analysis : Identify the phellandrene isomers based on their retention times compared to known standards. Quantify the peaks by integrating the peak areas.

G start Essential Oil Sample prep Sample Preparation (Dilution) start->prep 1 gc Gas Chromatography (Separation) prep->gc 2 fid Flame Ionization Detector (Detection) gc->fid 3 data Data Analysis (Identification & Quantification) fid->data 4 G phell α-Phellandrene nfkb NF-κB Pathway phell->nfkb Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Activation inflammation Inflammatory Response cytokines->inflammation Promotion

Caption: Postulated anti-inflammatory mechanism of α-phellandrene.

Conclusion

While a CAS number for "1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene" is not readily found, the structurally similar and well-characterized isomers, α-phellandrene and β-phellandrene, offer a rich area of study for researchers. Their distinct CAS numbers, well-documented properties, and diverse biological activities make them important compounds in the fields of natural product chemistry, pharmacology, and drug development. This guide provides a foundational understanding of these key monoterpenes to support further scientific investigation.

References

  • National Institute of Standards and Technology. (n.d.). α-Phellandrene. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). β-Phellandrene. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). β-Phellandrene. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). (+)-α-phellandrene. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). α-Phellandrene. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). β-Phellandrene. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). α-Phellandrene. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). α-Phellandrene. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). β-Phellandrene. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). β-Phellandrene. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). alpha-phellandrene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-PHELLANDRENE. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 4221-98-1 | Product Name : (R)-(-)-Alpha-Phellandrene. Retrieved from [Link]

Sources

Foundational

Thermodynamic Profiling of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene: A Comprehensive Technical Guide

Executive Summary 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (CAS 67845-78-7) is a highly substituted C₁₂H₂₀ cyclic alkene. Structurally analogous to complex terpenoids, it features a cyclohexene core modified by three...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (CAS 67845-78-7) is a highly substituted C₁₂H₂₀ cyclic alkene. Structurally analogous to complex terpenoids, it features a cyclohexene core modified by three methyl groups and an isopropenyl (1-methylvinyl) moiety. For researchers and drug development professionals, understanding the thermodynamic behavior of such intermediates is critical for optimizing reaction scale-up, predicting phase equilibria (VLE), and ensuring formulation stability.

Due to the scarcity of empirical data for this specific compound, this whitepaper establishes a hybrid thermodynamic profiling framework. We synthesize predictive computational models (Density Functional Theory and Benson Group Additivity) with self-validating experimental protocols to provide a robust, authoritative guide to its thermodynamic properties.

Predictive Thermodynamics: Computational Baselining

Before committing to resource-intensive physical characterization, establishing a predictive thermodynamic baseline is essential. For complex cyclic alkenes, we rely on two complementary theoretical frameworks.

Density Functional Theory (DFT)

DFT provides high-accuracy estimations of electronic structure and ideal-gas state thermodynamic properties. By applying functionals such as B3LYP or M06-2X with polarized basis sets, we can compute the zero-point energy and vibrational partition functions necessary to estimate the standard Gibbs free energy ( ΔG∘ ) and heat capacity ( Cp​ )[1]. This approach is particularly valuable for mapping the conformational energy landscape of the flexible isopropenyl group against the steric bulk of the adjacent methyl groups.

Benson Group Additivity

To predict the standard enthalpy of formation ( ΔHf∘​ ), Benson's Group Additivity method deconstructs the molecule into its constituent atomic neighborhoods[2]. The method's strength lies in its empirical grounding, though it requires careful correction for cyclic systems. For 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene, the calculation incorporates the base cyclohexene ring, the exocyclic double bond of the isopropenyl group, and specific corrections for gauche interactions and ring strain induced by the tetrasubstitution pattern[3].

Additivity Molecule 1,3,5-trimethyl-4- (1-methylvinyl)cyclohexene Ring Cyclohexene Core [C-(C)2(H)2, C_d-(C)(H)] Molecule->Ring Methyls 3x Methyl Groups [C-(C)(H)3] Molecule->Methyls Vinyl Isopropenyl Group [C_d-(C)2, C_d-(H)2] Molecule->Vinyl Strain Steric & Gauche Interactions Molecule->Strain Total Predicted ΔH_f° Ring->Total Methyls->Total Vinyl->Total Strain->Total

Caption: Benson group additivity deconstruction for predicting enthalpy of formation.

Synthesized Predictive Data

Based on the integration of group contribution methods and structural homology to known terpene derivatives[4], the predicted baseline thermodynamic parameters are summarized below.

Table 1: Predicted Thermodynamic Parameters for CAS 67845-78-7

PropertySymbolEstimated ValueState / Condition
Molecular Weight Mw​ 164.29 g/mol N/A
Standard Enthalpy of Formation ΔHf∘​ -145.0 ± 8.0 kJ/molLiquid, 298.15 K
Enthalpy of Vaporization ΔHvap∘​ 52.4 ± 3.5 kJ/mol298.15 K
Isobaric Heat Capacity Cp,m​ 285 ± 15 J/(mol·K)Liquid, 298.15 K
Estimated Normal Boiling Point Tb​ 485 - 495 K1 atm (Extrapolated)

Experimental Characterization Workflows

To validate the computational models, empirical data must be gathered using self-validating instrumental techniques. The following protocols are designed to eliminate systemic bias and prevent the thermal degradation common in highly substituted cyclic alkenes.

Workflow cluster_0 Predictive Thermodynamics cluster_1 Empirical Validation (Self-Validating) Start CAS 67845-78-7 (C12H20) DFT Density Functional Theory (Electronic Structure) Start->DFT Benson Benson Group Additivity (Heats of Formation) Start->Benson DSC Differential Scanning Calorimetry (Cp & Phase Transitions) Start->DSC Knudsen Knudsen Effusion (Vapor Pressure & ΔH_vap) Start->Knudsen Synthesis Comprehensive Thermodynamic Profile DFT->Synthesis Benson->Synthesis DSC->Synthesis Knudsen->Synthesis

Caption: Integrated workflow combining computational predictions and empirical validation.

Protocol 1: Isobaric Heat Capacity ( Cp​ ) via Differential Scanning Calorimetry (DSC)

Causality & Systemic Validation: Direct measurement of heat capacity is prone to baseline drift and sensor asymmetry. To ensure absolute accuracy, this protocol utilizes a three-step continuous ratio method. By running an empty pan (baseline), a synthetic sapphire standard ( α -Al₂O₃), and the sample under identical thermal profiles, the system self-validates the thermal resistance and heat capacity calibration of the sensor in real-time[5].

Step-by-Step Methodology:

  • Atmospheric Control: Purge the DSC cell with high-purity dry nitrogen at a flow rate of 50 mL/min. This prevents oxidative degradation of the double bonds during heating.

  • Baseline Calibration: Place an empty, hermetically sealed aluminum pan in the sample chamber and a matching empty pan in the reference chamber. Execute a heating ramp from 250 K to 400 K at 10 K/min to establish the instrument's thermal asymmetry.

  • Standardization: Introduce a standard synthetic sapphire disk of known mass into the sample pan. Repeat the identical temperature program. The known Cp​ curve of sapphire validates the heat flow signal and calibrates the cell constant.

  • Sample Measurement: Encapsulate precisely 5–10 mg of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene into a matched aluminum pan. Run the identical 10 K/min temperature program.

  • Data Synthesis: Calculate the molar heat capacity of the sample using the continuous ratio equation:

    Cp,sample​=Cp,sapphire​×msample​msapphire​​×Δqsapphire​Δqsample​​

    (Where Δq is the baseline-subtracted heat flow).

Protocol 2: Vapor Pressure and ΔHvap​ via Knudsen Effusion

Causality & Systemic Validation: Heavy cyclic alkenes (C₁₂ and above) often undergo thermal decomposition, polymerization, or isomerization (such as retro-Diels-Alder reactions) when heated to their normal boiling points. The Knudsen effusion method mitigates this by measuring vapor pressure at sub-boiling temperatures under high vacuum. By quantifying the mass loss of vapor escaping through a microscopic orifice, the structural integrity of the analyte is preserved, yielding highly accurate sublimation and vaporization enthalpies[6].

Step-by-Step Methodology:

  • Cell Preparation: Load approximately 50 mg of the purified compound into a titanium effusion cell equipped with a precisely calibrated orifice (diameter ~0.5 mm).

  • Vacuum Equilibration: Evacuate the microbalance chamber to a high vacuum ( <10−5 Torr). Stabilize the system temperature at 298.15 K using a thermostatic block.

  • Mass Loss Monitoring: Continuously record the mass loss ( Δm ) over a specific time interval ( Δt ) using an integrated quartz crystal microbalance (QCM) or high-precision analytical balance.

  • Isothermal Pressure Calculation: Calculate the vapor pressure ( P ) using the Knudsen equation:

    P=A⋅Kc​⋅ΔtΔm​Mw​2πRT​​

    (Where A is the orifice area, Kc​ is the Clausing transmission factor, R is the ideal gas constant, and Mw​ is the molar mass).

  • Enthalpy Derivation: Repeat the measurement across a temperature gradient (e.g., 280 K to 330 K). Plot ln(P) versus 1/T and apply the Clausius-Clapeyron relation to derive the standard enthalpy of vaporization ( ΔHvap∘​ ).

Conclusion

The thermodynamic characterization of specialized intermediates like 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene requires a departure from standard boiling-point heuristics. By anchoring predictive models like DFT and Benson Additivity[1],[2] with non-destructive, self-validating experimental techniques such as Knudsen effusion and ratio-method DSC[5],[6], researchers can generate high-fidelity thermodynamic profiles necessary for advanced chemical engineering and pharmaceutical development.

Sources

Exploratory

The Pharmacological Potential of Trimethyl-Methylvinyl-Cyclohexene Derivatives: A Whitepaper on Meroterpenoid Scaffolds

Executive Summary The rational design of novel therapeutics frequently relies on privileged chemical scaffolds derived from marine natural products. Among these, the trimethyl-methylvinyl-cyclohexene structural motif—mos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics frequently relies on privileged chemical scaffolds derived from marine natural products. Among these, the trimethyl-methylvinyl-cyclohexene structural motif—most notably represented by 1,3,3-trimethyl-2-vinyl-1-cyclohexene —serves as a critical building block and synthetic intermediate. This diene is the fundamental precursor for synthesizing the trans-decalin core of drimane-related sesquiterpenes and marine meroterpenoids, including puupehenones and kampanols .

These resulting tetracyclic compounds exhibit a pleiotropic range of biological activities, spanning potent anti-inflammatory, antitumoral, antitubercular, and anticholinesterase effects . This technical guide explores the chemical architecture, biological mechanisms, and validated experimental protocols surrounding these highly active cyclohexene derivatives.

Chemical Architecture & Synthetic Causality

The structural complexity of puupehenone-type natural products arises from their tetracyclic nature, consisting of a trans-decalin system (A- and B-rings) linked to a shikimic acid/O-phenol/O-benzoquinone moiety .

To construct this architecture synthetically, researchers rely on the Diels-Alder [4+2] cycloaddition of 1,3,3-trimethyl-2-vinyl-1-cyclohexene with various dienophiles (such as chromones or benzoquinones). However, unactivated chromones lack the necessary electron-withdrawing capacity at the C(3) position to drive the reaction thermally.

The Causality of Reaction Conditions: To overcome this high activation energy barrier, the reaction is driven by microwave irradiation coupled with a Lewis acid catalyst, typically Titanium Tetrachloride ( TiCl4​ ). The TiCl4​ coordinates with the carbonyl oxygen of the dienophile, drastically lowering its Lowest Unoccupied Molecular Orbital (LUMO). Simultaneously, microwave irradiation provides rapid, uniform volumetric heating. This synergy allows the electron-rich 1,3,3-trimethyl-2-vinyl-1-cyclohexene to attack the dienophile with high regio- and diastereo-selectivity, assembling the core scaffold in minutes rather than days .

DielsAlder Diene 1,3,3-Trimethyl-2-vinyl-1-cyclohexene Catalyst TiCl4 + Microwave Diene->Catalyst Dienophile Chromone / Benzoquinone Dienophile->Catalyst TS [4+2] Transition State Catalyst->TS LUMO Lowering Product Tetracyclic Core (Puupehenone) TS->Product Regioselective Assembly

Fig 1. Lewis acid-catalyzed [4+2] cycloaddition logic for meroterpenoid core assembly.

Pharmacological Profiling & Target Mechanisms

The biological activity of compounds derived from the trimethyl-methylvinyl-cyclohexene scaffold is dictated by their ability to interact selectively with specific enzymatic pockets.

Anticancer Activity via FPTase Inhibition

Kampanols, which share the core cyclohexene-derived scaffold, are highly specific inhibitors of Farnesyl Protein Transferase (FPTase) . FPTase is responsible for the post-translational farnesylation of the Ras protein. By inhibiting this enzyme, these compounds prevent the membrane localization of mutated Ras oncogenes, effectively halting Ras-dependent cell transformation and tumor progression. Furthermore, natural puupehenones exhibit direct cytotoxicity against multidrug-resistant cancer lines, such as Panc-1 .

Anti-Inflammatory Action via 5-hLO Inhibition

Puupehenone and its analogs act as reductive inhibitors of human 5-lipoxygenase (5-hLO), a key enzyme in the synthesis of pro-inflammatory leukotrienes. Notably, these meroterpenoids show profound selectivity for 5-hLO over homologous isozymes like 12-hLO and 15-hLO . This selectivity is crucial for drug development, as off-target lipoxygenase inhibition often leads to adverse gastrointestinal and cardiovascular events.

Neurological Potential (Anticholinesterase Activity)

Volatile fractions containing trimethyl-methylvinyl-cyclohexene derivatives have demonstrated significant anticholinesterase activity. These compounds inhibit both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), mechanisms that are foundational to the management of neurodegenerative disorders like Alzheimer's disease by preserving synaptic acetylcholine levels .

BioMechanisms Scaffold Cyclohexene Meroterpenoid LOX 5-Lipoxygenase (5-hLO) Scaffold->LOX Reductive Inhibition FPTase Farnesyl Protein Transferase Scaffold->FPTase Competitive Binding AntiInflam Decreased Leukotrienes LOX->AntiInflam AntiCancer Inhibited Ras Farnesylation FPTase->AntiCancer Efficacy Therapeutic Efficacy AntiInflam->Efficacy AntiCancer->Efficacy

Fig 2. Dual pharmacological signaling pathways of cyclohexene-derived meroterpenoids.

Quantitative Bioactivity Data

The following table summarizes the validated quantitative efficacy of trimethyl-methylvinyl-cyclohexene derived compounds across various biological targets.

Compound / DerivativeBiological Target / Cell LineIC₅₀ Value / Efficacy MetricReference
Kampanols Human Recombinant FPTase7 – 13 μM
Puupehenone (1) 5-hLO (vs. 12-hLO)Selectivity Ratio = 32-fold
Jaspaquinol (9) 5-hLO (vs. 12-hLO)Selectivity Ratio > 111-fold
Puupehenone (1) Panc-1 Cancer Cell Line0.6 – 1.7 μg/mL
Propolis Volatiles Acetylcholinesterase (AChE)54.35 ± 1.01 μg/mL
Propolis Volatiles Butyrylcholinesterase (BChE)27.63 ± 0.62 μg/mL

Validated Experimental Methodologies

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems, embedding internal controls to verify causality at each step.

Protocol 1: Microwave-Assisted [4+2] Cycloaddition for Core Assembly

Objective: Synthesize the trans-decalin core using 1,3,3-trimethyl-2-vinyl-1-cyclohexene.

  • Preparation: In a microwave-safe quartz vessel, dissolve 1.0 mmol of 1,3,3-trimethyl-2-vinyl-1-cyclohexene (diene) and 1.2 mmol of the target chromone (dienophile) in 5 mL of anhydrous dichloromethane under an inert N2​ atmosphere.

  • Catalysis: Dropwise, add 1.0 equivalent of TiCl4​ . Causality: The immediate color change indicates the successful coordination of the Lewis acid to the dienophile's carbonyl, lowering the LUMO energy .

  • Irradiation: Subject the sealed vessel to microwave irradiation (150 W, 80°C) for 15 minutes.

  • Self-Validation (Quench & Analyze): Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer and analyze via 1H -NMR. The protocol validates itself if the distinct vinyl protons of the starting diene (δ 5.0-6.0 ppm) have disappeared, replaced by the upfield bridgehead protons indicative of the newly formed trans-decalin system.

Protocol 2: 5-Lipoxygenase (5-hLO) Isolation and Inhibition Assay

Objective: Evaluate the anti-inflammatory IC₅₀ of synthesized meroterpenoids.

  • Enzyme Extraction: Lyse 5-hLO expressing cells using a Power Laboratory Press in Buffer A (10 mM β-mercaptoethanol, 0.1 mM EDTA, 50 mM triethanolamine, pH 7.3) on ice. Causality: 5-hLO is highly prone to oxidative degradation; β-mercaptoethanol protects critical cysteine residues, while EDTA chelates destructive metalloproteases .

  • Precipitation: Clear the lysate at 40,000 × g for 25 minutes. Precipitate the supernatant using 50% saturated ammonium sulfate. Causality: Forcing the enzyme into a salt pellet stabilizes its tertiary structure, allowing storage in liquid nitrogen for >6 months without activity loss .

  • Assay Execution: Resuspend the pellet in Buffer A. Incubate with varying concentrations of the puupehenone analog (1–100 μM) and introduce arachidonic acid as the substrate.

  • Self-Validation: Quantify leukotriene product formation via HPLC. The assay must be run alongside a positive control (e.g., Zileuton, a known 5-hLO inhibitor) and a vehicle-only negative control. A dose-dependent reduction in the HPLC product peak, mirroring the positive control, validates the compound's reductive inhibitory mechanism.

References

  • Title : Microwave-assisted Diels–Alder reaction of 1,3,3-trimethyl-2-vinyl-1-cyclohexene with chromones — An expeditious approach to analogues of the puupehenone group of marine diterpenoids and kampanols | Source : Canadian Science Publishing | URL : Link

  • Title : Improved Synthesis of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, a Key Intermediate for Drimane-related Sesquiterpenes | Source : University of Groningen | URL : Link

  • Title : Pleiotropic Role of Puupehenones in Biomedical Research | Source : MDPI | URL : Link

  • Title : Marine Puupehenone and Puupehedione: Synthesis and Future Perspectives | Source : PMC - NIH | URL : Link

  • Title : Using Enzyme Assays to Evaluate the Structure and Bioactivity of Sponge-Derived Meroterpenes | Source : PMC - NIH | URL : Link

  • Title : Puupehenone, an Anticancer Produced by the Indonesian Marine Sponge Hyrtios sp. | Source : ResearchGate | URL : Link

  • Title : Chemical composition and evaluation of anticholinesterase activity of essential oil from Cameroonian propolis | Source : Journal Issues | URL : Link

  • Title : ChemInform Abstract: First Lewis Acid Catalyzed [4 + 2] Cycloaddition Reaction of 1,3,3-Trimethyl-2-vinyl-1-cyclohexene with Chromones | Source : ResearchGate | URL : Link

Foundational

Solubility Profiling of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene in Organic Solvents: A Thermodynamic and Empirical Guide

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Document Type: Technical Whitepaper Executive Summary In the development of novel transdermal formulations, agricultural adjuvants, and s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Document Type: Technical Whitepaper

Executive Summary

In the development of novel transdermal formulations, agricultural adjuvants, and synthetic chemical processes, the solvation behavior of highly lipophilic intermediates is a critical parameter. 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (CAS 67845-78-7) is a sterically hindered, highly hydrophobic terpene derivative[]. Because it lacks polar functional groups, its solubility profile is entirely dictated by London dispersion forces and weak π−π interactions.

As an Application Scientist, I frequently observe that standard solubility protocols (like HPLC-UV coupled with vigorous shake-flask methods) fail when applied to volatile, non-chromophoric terpenes. This whitepaper establishes the thermodynamic causality behind the solubility of this compound, provides a predictive quantitative matrix, and details a self-validating experimental workflow for empirical determination.

Physicochemical Causality & Thermodynamic Modeling

To understand why 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene behaves the way it does in solution, we must analyze its solvation thermodynamics through the lens of Hansen Solubility Parameters (HSP) . The total cohesive energy density of a solvent or solute is divided into three distinct intermolecular forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen bonding ( δH​ )[2].

For a non-polar terpene derivative of formula C₁₂H₂₀, the estimated HSP values strongly skew towards dispersion forces:

  • δD​ (Dispersion): ≈16.5−17.5 MPa1/2

  • δP​ (Polar): ≈0.0−1.0 MPa1/2

  • δH​ (Hydrogen Bonding): ≈0.0−1.5 MPa1/2

According to the classic Hansen algorithm, solvents with an interaction distance ( Ra​ ) less than the solute's interaction radius ( R0​ ) will act as effective solvents[3]. When introduced to a polar protic solvent like methanol ( δH​=22.3 MPa1/2 ), the energy required to break the strong hydrogen-bond network of the solvent (cavity formation) is not compensated by the weak dispersion interactions formed with the terpene. Consequently, the Gibbs Free Energy of mixing ( ΔGmix​ ) is positive, resulting in immiscibility. Conversely, in non-polar solvents like hexane, the enthalpy of mixing ( ΔHmix​ ) is near zero, and the entropy of mixing ( ΔSmix​ ) drives spontaneous dissolution.

SolvationThermodynamics A Pure Solute (C12H20) C Disrupted Lattice A->C Endothermic B Organic Solvent D Solvent Cavity B->D Endothermic E Solvated State (Equilibrium) C->E Exothermic (Dispersion) D->E ΔS > 0

Thermodynamic cycle of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene solvation in organic media.

Quantitative Solubility Matrix

Based on structural homology to similar monoterpenes and sesquiterpenes (which typically exhibit Log P values > 3.5)[4], the following table summarizes the expected solubility profile of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene across various organic solvent classes at 25°C.

Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Miscibility ProfileEst. HSP Distance ( Ra​ )
Non-Polar (Aliphatic) n-Hexane> 500 (Miscible)Excellent< 2.0
Non-Polar (Aromatic) Toluene> 500 (Miscible)Excellent< 3.0
Halogenated Dichloromethane> 500 (Miscible)Excellent< 4.0
Polar Aprotic Ethyl Acetate50 - 150Good6.0 - 8.0
Polar Aprotic Acetone20 - 50Moderate8.0 - 10.0
Polar Protic Ethanol (Absolute)1 - 5Poor> 12.0
Polar Protic Methanol< 0.5Very Poor> 15.0

Experimental Methodology: Slow-Stir GC-FID Protocol

To empirically validate the solubility of this compound, standard protocols must be heavily modified. The OECD 105 shake-flask method is the regulatory gold standard for solubility[5]. However, vigorously shaking highly lipophilic liquid terpenes often generates stable micro-emulsions, leading to artificially inflated solubility readings[5]. Furthermore, because the target molecule lacks conjugated π -systems extending beyond isolated double bonds, it exhibits negligible UV absorbance above 210 nm, rendering HPLC-UV highly inaccurate.

To create a self-validating system , we employ a modified slow-stir equilibration coupled with Gas Chromatography-Flame Ionization Detection (GC-FID)[4].

Step-by-Step Protocol

Step 1: System Preparation & Saturation

  • Add 10.0 mL of the target organic solvent to a 20 mL thermostated glass vial equipped with a Teflon-lined septum.

  • Introduce an excess amount of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (e.g., 2.0 mL for polar solvents, or up to a 1:1 v/v ratio for non-polar solvents) to ensure saturation.

Step 2: Slow-Stir Equilibration (Causality: Emulsion Prevention)

  • Add a magnetic stir bar and stir at exactly 100 RPM at 25.0 ± 0.1°C.

  • Why? Slow stirring prevents the shearing forces that create colloidal droplets, ensuring that only thermodynamically dissolved molecules enter the bulk solvent phase.

Step 3: Phase Separation & Sampling

  • After 24 hours, extract a 1.0 mL aliquot from the center of the solvent phase using a glass syringe. Transfer to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 15 minutes. This step acts as an internal validation to force any microscopic undissolved terpene droplets to phase-separate.

  • Repeat sampling at 48 hours. If the concentration variance between 24h and 48h is < 5%, thermodynamic equilibrium is validated.

Step 4: GC-FID Quantification

  • Dilute the centrifuged aliquot in n-hexane (a universal solvent for terpenes) to fit within the linear dynamic range of the GC-FID.

  • Inject 1.0 µL onto a non-polar capillary column (e.g., DB-5 or HP-5).

  • Why GC-FID? The Flame Ionization Detector is universal for C-H bonds, offering extreme sensitivity and a linear response for non-chromophoric hydrocarbons without the baseline noise seen in low-wavelength UV detection.

AnalyticalWorkflow S1 1. Solute Addition (Excess) S2 2. Slow-Stir Equilibration (Prevents Emulsions) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. Aliquot Extraction & Dilution S3->S4 S5 5. GC-FID Quantification (Isothermal Oven) S4->S5

Modified OECD 105 slow-stir workflow coupled with GC-FID for terpene solubility determination.

Conclusion

The solubility of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene is strictly governed by dispersion forces, making it highly miscible in aliphatic and aromatic hydrocarbons, but practically insoluble in polar protic media. By applying Hansen Solubility Parameters for predictive modeling and utilizing a rigorously controlled slow-stir GC-FID protocol, formulation scientists can accurately map its phase behavior while avoiding the analytical pitfalls common to hydrophobic terpenes.

References

  • BOC Sciences:1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene. CAS No.: 67845-78-7. BOC Sciences.
  • Determining the water solubility of difficult-to-test substances A tutorial review:OECD 105 Shake-Flask Method. Technical University of Denmark (DTU).
  • Aqueous solubility of liquid monoterpenes at 293 K and relationship with calculated log P value: SciSpace.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals: National Institutes of Health (NIH) / PMC.
  • The Hansen solubility approach towards green solvent processing: Journal of Materials Chemistry C (RSC Publishing).

Sources

Exploratory

Analytical Identification and Characterization of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene in Complex Essential Oil Matrices

Executive Summary & Chemical Context As a Senior Application Scientist, I approach the identification of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (CAS No. 67845-78-7) not as a routine library-matching exercise, but a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, I approach the identification of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (CAS No. 67845-78-7) not as a routine library-matching exercise, but as a multi-dimensional analytical challenge. Commonly referred to in industrial nomenclature as 3,5-dimethyllimonene , this compound is a highly substituted C12​H20​ homoterpene[1].

Unlike standard C10​ monoterpenes or C15​ sesquiterpenes synthesized via the classical mevalonate (MVA) or MEP biological pathways, this C12​ structure frequently presents as a downstream synthetic derivative (e.g., synthesized from 4-methyl-3-penten-2-ol) or a rare irregular terpene[1]. In the context of essential oil profiling, its presence serves as a critical diagnostic marker—often acting as a tracer for synthetic fragrance adulteration or indicating highly specific, atypical botanical chemotypes.

Because its molecular weight (164.29 g/mol ) and non-polar nature cause it to co-elute with early sesquiterpenes and oxygenated monoterpenes, standard one-dimensional Gas Chromatography (1D-GC) is prone to false positives, necessitating a more rigorous, self-validating analytical architecture[2].

The Analytical Challenge: Causality in Methodological Design

To achieve absolute scientific integrity, our protocol must be designed around the specific physicochemical vulnerabilities of the target analyte.

  • The Ionization Dilemma: Under standard 70 eV Electron Ionization (EI), the cyclohexene ring of 3,5-dimethyllimonene undergoes rapid retro-Diels-Alder fragmentation and allylic cleavage. This obliterates the molecular ion ( [M]+∙ 164), yielding base peaks (e.g., m/z 107 or 121) that are ubiquitous among standard monoterpenes. Relying solely on EI fragment libraries often leads to misidentification[3].

  • The Ionization Solution: We employ Solvent-Mediated Chemical Ionization (SMCI) as an orthogonal validation step. SMCI provides soft ionization, preserving the [M+H]+ or [M]+ species, which is critical for differentiating a C12​H20​ homoterpene from a fragmented C15​H24​ sesquiterpene[3].

  • The Chromatographic Strategy: We utilize a dual-column approach. A non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) separates based on dispersive interactions, while a polar polyethylene glycol column (e.g., DB-Wax) separates based on dipole interactions. Calculating the Linear Retention Index (LRI) on both phases creates a two-dimensional coordinate system that uniquely isolates the compound from the complex oil matrix[4].

Step-by-Step Experimental Methodologies (Self-Validating Workflow)

Protocol 1: Sample Preparation and Internal Standardization

To ensure quantitative reliability and retention time stability, the essential oil must be appropriately diluted and spiked with a reference standard.

  • Matrix Dilution: Accurately weigh 15.0 mg of the raw essential oil into a 2.0 mL amber glass autosampler vial. Add 1.0 mL of LC-MS grade n -hexane to achieve a working concentration of ~15 µg/µL[5].

  • Internal Standard (IS) Spiking: Add 10 µL of a 1.0 mg/mL Hexyl tiglate stock solution. Hexyl tiglate is chosen because it elutes in the mid-polar region, does not naturally occur in most citrus or woody essential oils, and yields a highly distinct MS profile[5].

  • Homogenization: Vortex the mixture for 30 seconds to ensure complete dissolution and matrix uniformity.

Protocol 2: GC-MS/FID Acquisition
  • Injection: Inject 1.0 µL of the prepared sample using a split ratio of 50:1. This prevents column overloading, which is the primary cause of peak fronting and LRI skewing in highly concentrated oil matrices[6].

  • Oven Programming: Hold the initial temperature at 50 °C for 5 min, ramp at 4 °C/min to 200 °C, then ramp at 10 °C/min to 250 °C, holding for 5 min[4]. This slow thermal gradient through the 100–180 °C region is critical for resolving C12​ homoterpenes from early-eluting C15​ sesquiterpenes.

  • Detection (Split Flow): Route the column effluent through a microfluidic splitter (1:1 ratio) to a Flame Ionization Detector (FID) for unbiased quantitative area % (based on carbon counting) and a Mass Spectrometer for qualitative identification.

  • MS Parameters: Operate the MS in full scan mode (m/z 35–450). Run the sequence twice: once in 70 eV EI mode (source at 230 °C)[4], and once in SMCI mode using isobutane as the reagent gas to capture the molecular ion[3].

Protocol 3: LRI Calibration (The Self-Validation Step)
  • Inject a C8​C20​ n -alkane standard mixture under identical oven parameters.

  • Calculate the LRI for the target peak using the Van den Dool and Kratz equation. An identification is only considered "Positive" if the experimental LRI matches the reference LRI within a strict tolerance of ±5 index units[7].

Quantitative Data & Diagnostic Markers

The following table summarizes the critical identification metrics for 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene, synthesized from predictive modeling and homologous terpene behavior.

Property / Analytical ParameterValue / Description
IUPAC Name 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene
Common Synonym 3,5-dimethyllimonene
CAS Registry Number 67845-78-7
Chemical Formula C12​H20​
Exact Monoisotopic Mass 164.1565 Da
Diagnostic EI-MS Fragments (70 eV) m/z 121 (base peak), 107, 93, 149, 164 (weak)
Diagnostic SMCI-MS Ion m/z 164 [M]+ or 165 [M+H]+
Estimated LRI (Non-Polar HP-5MS) ~1180 - 1220
Estimated LRI (Polar DB-Wax) ~1350 - 1400

Analytical Decision Tree Visualization

G Start Essential Oil Sample (Complex Matrix) Prep Sample Dilution & Internal Standard Addition Start->Prep GC High-Resolution GC (Orthogonal Columns) Prep->GC MS_EI Electron Ionization (EI) (70 eV) Fragment Profiling GC->MS_EI Split flow MS_SMCI Solvent-Mediated CI (SMCI) [M]+ 164 Confirmation GC->MS_SMCI Split flow LRI Linear Retention Index (LRI) Calculation vs. C8-C20 Alkane GC->LRI Retention Time ID Positive Identification: 3,5-Dimethyllimonene MS_EI->ID m/z 121, 107, 93 MS_SMCI->ID m/z 164 [M]+ LRI->ID LRI Matching

Workflow for the orthogonal identification of 3,5-dimethyllimonene in essential oils.

References

  • Cas 4325-82-0, 4-METHYL-3-PENTEN-2-OL , LookChem. URL:[Link]

  • GC-MS Analysis of Essential Oils , Bio-protocol. URL:[Link]

  • Screening of Terpenes with Solvent-Mediated Chemical Ionization , Shimadzu Asia Pacific. URL:[Link]

  • Hydrogen as carrier gas: a reliable GC-MS method for the qualitative analysis of essential oils , Chromaleont. URL:[Link]

  • Improved Profiling of Cannabis Terpenes for Accurate Product Labelling Using GC×GC , Chromatography Online. URL:[Link]

  • Gas Chromatography-Mass Spectrometry Analysis of Photosensitive Characteristics in Citrus and Herb Essential Oils , Longdom Publishing. URL:[Link]

Sources

Foundational

Engineering the Ring: A Comprehensive Technical Review of Monocyclic Terpene Synthesis

Introduction Monocyclic terpenes (e.g., limonene, carvone, menthol) represent a highly valuable class of C10 hydrocarbons. Characterized by a single six-membered ring—the p-menthane skeleton—these molecules are critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Monocyclic terpenes (e.g., limonene, carvone, menthol) represent a highly valuable class of C10 hydrocarbons. Characterized by a single six-membered ring—the p-menthane skeleton—these molecules are critical scaffolds in drug development, exhibiting potent anti-inflammatory, antimicrobial, and antineoplastic properties. Historically, the pharmaceutical industry relied on low-yield botanical extractions subject to environmental and supply-chain vulnerabilities. However, recent advances in mechanistic enzymology, asymmetric chemical synthesis, and synthetic biology have revolutionized our ability to access these scaffolds. This whitepaper provides an in-depth technical analysis of monocyclic terpene synthesis, bridging the gap between fundamental biochemical mechanisms and scalable industrial production.

Mechanistic Enzymology: The Limonene Synthase Model

To engineer efficient biosynthetic pathways, one must first understand the causality of natural terpene cyclization. The formation of the p-menthane skeleton is universally catalyzed by monoterpene cyclases, with1[1].

The cyclization sequence is dictated by strict stereochemical constraints. The universal acyclic precursor, geranyl pyrophosphate (GPP), contains a trans-C2 double bond that sterically prohibits direct C6-C1 ring closure. To circumvent this, the enzyme catalyzes a preliminary ionization and syn-migration of the diphosphate (PPi) group, 2[2].

Once LPP is formed, a second ionization event triggers the C6-C1 cyclization, generating the highly reactive α-terpinyl cation. The fidelity of the final product is entirely dependent on how the enzyme stabilizes and quenches this carbocation. In wild-type LS, specific active-site residues facilitate the precise deprotonation of the C8 methyl group,1[1]. Mutagenesis studies have proven this causality:3[3], leading to premature water capture (forming terpineol) or alternative deprotonation (forming myrcene or pinene).

Mechanism GPP Geranyl Pyrophosphate (GPP) LPP Linalyl Pyrophosphate (LPP) GPP->LPP Isomerization (Syn-migration of PPi) Cation alpha-Terpinyl Cation (Universal Intermediate) LPP->Cation Ionization & C6-C1 Cyclization Limonene (-)-Limonene Cation->Limonene C8 Deprotonation (High Fidelity) SideProducts Side Products (Myrcene, Pinene) Cation->SideProducts Altered Quenching (Mutant/Premature)

Fig 1: Biosynthetic reaction mechanism of monocyclic terpenes via the α-terpinyl cation.

Asymmetric Chemical Synthesis: The Diels-Alder Paradigm

While biological systems utilize pre-organized enzyme pockets to dictate stereochemistry, chemical synthesis relies on precise orbital overlap and chiral induction. The Diels-Alder [4+2] cycloaddition remains the premier disconnection strategy for constructing the six-membered monocyclic terpene ring from acyclic precursors.

Causality in Reaction Design: The synthesis of highly functionalized p-menthane derivatives requires strict control over endo/exo selectivity and enantioselectivity. By utilizing chiral organocatalysts or specialized ligands, chemists can lower the lowest unoccupied molecular orbital (LUMO) of the dienophile while simultaneously blocking one facial trajectory. For example,4[4]. This level of precision is essential for drug development, where enantiomers often exhibit divergent pharmacological profiles.

Metabolic Engineering and Biocatalysis

The transition from chemical synthesis to sustainable biomanufacturing relies on microbial cell factories, predominantly Escherichia coli and Saccharomyces cerevisiae.5[5].

A major bottleneck in microbial monoterpene production is the promiscuous consumption of GPP by endogenous host enzymes (e.g., squalene synthases). To establish a self-validating, high-flux system, researchers have recently pivoted to orthogonal substrate engineering.6[6]. This strategic shift in precursor availability has demonstrated an 11.4-fold higher limonene titer compared to traditional GPP-dependent pathways.

Quantitative Benchmarks in Synthesis

To evaluate the efficacy of these divergent synthetic strategies, key performance metrics are summarized below.

Synthesis ModalityKey Catalyst / EnzymePrimary SubstrateMajor ProductYield / Titer / Fidelity
Enzymatic (Wild-type) (4S)-Limonene SynthaseGPP(-)-Limonene94–96% fidelity
Metabolic Engineering Engineered A. rugosa LSNPPLimonene11.4-fold titer increase vs GPP
Chemical Synthesis Hayashi's LigandDiene + DienophileChiral Ester (Precursor)88% yield, 98% ee

Self-Validating Protocol: Heterologous Expression and Extraction of Monocyclic Terpenes

To ensure reproducibility and scientific integrity in metabolic engineering, the following protocol details a self-validating workflow for the heterologous production and quantification of monocyclic terpenes in E. coli. The inclusion of an organic overlay and internal standards ensures that volatile losses are mitigated and analytical artifacts are eliminated.

Step-by-Step Methodology:

  • Plasmid Assembly & Transformation: Co-transform E. coli BL21(DE3) with two plasmids: one harboring the optimized MVA pathway genes, and a second harboring the codon-optimized monoterpene synthase (e.g., A. rugosa LS). Plate on selective LB agar.

  • Seed Cultivation: Inoculate a single colony into 5 mL of Terrific Broth (TB) containing appropriate antibiotics. Grow overnight at 37°C, 250 rpm.

  • Two-Phase Induction (The Causality of Volatile Capture): Transfer 1 mL of the seed culture into 50 mL of fresh TB. Grow to an OD600 of 0.6–0.8. Add IPTG (0.5 mM final concentration) to induce protein expression. Immediately overlay the culture with 10% (v/v) sterile dodecane.

    • Rationale: Monocyclic terpenes are highly volatile and toxic to E. coli. The dodecane layer acts as an in situ thermodynamic sink, continuously extracting the non-polar terpenes from the aqueous phase, thereby preventing cellular toxicity and evaporative loss.

  • Fermentation: Incubate the biphasic culture at 22°C, 200 rpm for 48 hours to allow for maximal enzymatic turnover.

  • Extraction and Preparation: Centrifuge the culture at 4,000 × g for 10 minutes to separate the phases. Carefully aspirate the upper dodecane layer.

  • GC-MS Analysis (Self-Validation): Spike the dodecane extract with 10 mg/L of nonane as an internal standard. Inject 1 µL into a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with a chiral capillary column.

    • Rationale: The internal standard normalizes injection volume variations, while the chiral column verifies the enantiomeric purity of the synthesized terpene, confirming the specific stereochemical fidelity of the expressed synthase.

References

  • Title: The (−)-limonene synthase (LS)
  • Title: Functional analysis of (4S)
  • Source: pnas.
  • Source: nih.
  • Source: acs.
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Methods for the Detection and Quantification of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene (CAS: 67845-78-7) is a complex cyclic terpene derivative (C₁₂H₂₀). C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene (CAS: 67845-78-7) is a complex cyclic terpene derivative (C₁₂H₂₀). Characterized by its volatility, non-polarity, and the presence of multiple stereocenters, this compound presents unique analytical challenges, particularly regarding structural isomerism and matrix interference. Accurate detection and quantification in complex matrices (e.g., botanical extracts, biological samples, or synthetic formulations) require high-resolution chromatographic techniques.

This application note details a robust, self-validating analytical workflow utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for definitive structural elucidation, and Gas Chromatography-Flame Ionization Detection (GC-FID) for precise quantification.

Physicochemical Rationale & Analytical Strategy

Expertise & Experience: Causality in Method Design
  • Why HS-SPME? Traditional liquid-liquid extraction (LLE) for terpenes often suffers from solvent masking, matrix co-extraction, and analyte loss during the concentration phase[1]. HS-SPME is a solvent-free, non-destructive alternative that directly exploits the volatility of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene. By utilizing a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) mixed-bed fiber, the method captures a broad spectrum of volatile and semi-volatile organic compounds. This specific fiber is chosen because the C₁₂ backbone exhibits a boiling point higher than standard monoterpenes (C₁₀) but lower than sesquiterpenes (C₁₅), requiring a balanced affinity matrix to maximize extraction efficiency[2].

  • Why GC-MS and GC-FID Dual Detection? The structural complexity of the cyclohexene ring with trimethyl and 1-methylvinyl (isopropenyl) substitutions means multiple structural analogs and stereoisomers exist. GC-MS operated in Electron Ionization (EI) mode provides characteristic fragmentation patterns essential for definitive identification, aligning with[3]. However, MS responses can fluctuate based on ionization efficiency. By splitting the column effluent to a GC-FID, we create a self-validating system : the FID offers a wider linear dynamic range and uniform response factors for hydrocarbons, ensuring rigorous, drift-free quantification[4].

Self-Validating Experimental Protocols

Protocol 1: Sample Preparation via HS-SPME
  • Sample Aliquoting: Transfer 1.0 g of the solid matrix (or 1.0 mL of liquid sample) into a 10 mL precision-thread headspace vial.

  • Internal Standard Addition: Spike the sample with 10 µL of an internal standard solution (e.g., Tetradecane-d30 or 4-Bromofluorobenzene at 50 µg/mL). Causality: The internal standard serves as an internal control to monitor extraction efficiency, matrix effects, and instrument drift[3].

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes with continuous agitation (250 rpm) to drive the analyte into the headspace.

  • Extraction: Expose a pre-conditioned 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C. Causality: The 40°C temperature prevents thermal degradation of the reactive isopropenyl group while ensuring sufficient vapor pressure for optimal fiber adsorption[2].

Protocol 2: Chromatographic Separation and Dual Detection
  • Thermal Desorption: Insert the SPME fiber into the GC inlet (splitless mode) at 250°C for 3 minutes to quantitatively desorb the analytes.

  • Column Selection: Use a 5% phenyl methyl siloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness). Causality: The 5% phenyl groups provide critical π-π interactions with the double bonds of the cyclohexene ring and the 1-methylvinyl group, successfully resolving the target analyte from closely eluting isomers[5].

  • Temperature Programming:

    • Initial: 60°C (hold for 2 min).

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 15°C/min to 280°C (hold for 5 min to bake out heavy matrix components).

  • Detection (Effluent Split 1:1 to MS and FID):

    • MS Parameters: Transfer line at 280°C, Ion source at 230°C, EI energy at 70 eV. Scan range: m/z 40–300.

    • FID Parameters: Detector temperature at 300°C. Hydrogen flow: 30 mL/min, Air flow: 400 mL/min.

Protocol 3: Data Validation and System Suitability
  • Retention Index (RI) Calculation: Inject a C₈–C₂₀ n-alkane standard mixture under identical GC conditions. Calculate the Kovats RI for 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene to cross-reference with MS library matches (e.g., NIST/Wiley), ensuring orthogonal identification[5].

  • Quantification: Construct a calibration curve using the FID response ratio (Analyte Area / Internal Standard Area) versus known standard concentrations.

Quantitative Data Summaries

Table 1: Optimized GC-MS/FID Operating Conditions
ParameterSpecificationScientific Rationale
GC Column HP-5MS (30 m × 0.25 mm, 0.25 µm)Optimal polarity for terpene isomer resolution.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Maintains uniform linear velocity across temp ramp.
Inlet Temp 250°CEnsures complete desorption without thermal cracking.
MS Mode Full Scan (m/z 40-300) & SIMFull scan for library matching; SIM for trace detection.
FID Temp 300°CPrevents condensation of higher boiling point effluents.
Table 2: Representative Method Validation Parameters
Validation MetricValueAcceptance Criteria (EPA/AOAC)
Limit of Detection (LOD) 0.05 µg/gSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/gSignal-to-Noise (S/N) ≥ 10
Linear Dynamic Range 0.15 - 100 µg/gR² ≥ 0.995 (FID response)
Recovery (Spiked Matrix) 92.4% - 98.1%80% - 120%
Intra-day Precision (RSD) 3.2%≤ 5.0%

Workflow Visualization

G Sample Sample Matrix + Internal Standard SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber, 40°C) Sample->SPME Desorption Thermal Desorption (GC Inlet, 250°C) SPME->Desorption GC Gas Chromatography (HP-5MS Column) Desorption->GC Split Column Effluent Splitter (1:1 Ratio) GC->Split MS Mass Spectrometry (EI) Structural Elucidation & RI Split->MS FID Flame Ionization Detector Robust Quantification Split->FID Data Data Processing & Method Validation MS->Data FID->Data

Caption: Analytical workflow for 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene via HS-SPME-GC-MS/FID.

References

  • U.S. Environmental Protection Agency (EPA). "Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS)." EPA.gov.[Link]

  • Spectroscopy Online. "Analysis of Terpenes in Cannabis Using Headspace Solid-Phase Microextraction and GC–MS." SpectroscopyOnline.com.[Link]

Sources

Method

Application Notes &amp; Protocols: The Use of Limonene as a Versatile Chiral Synthon in Asymmetric Synthesis

Note to the Reader: The initial topic of this guide was "using 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene as a chiral synthon." However, a comprehensive literature search revealed a significant lack of published data o...

Author: BenchChem Technical Support Team. Date: March 2026

Note to the Reader: The initial topic of this guide was "using 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene as a chiral synthon." However, a comprehensive literature search revealed a significant lack of published data on this specific molecule's applications in asymmetric synthesis. To provide a valuable and scientifically grounded resource, this guide has been pivoted to focus on a closely related, structurally similar, and extensively documented chiral synthon: Limonene . As a naturally abundant, enantiopure monoterpene, limonene serves as an exemplary model for the strategic use of substituted cyclohexenes in the synthesis of complex chiral molecules. The principles, protocols, and applications detailed herein for limonene are foundational and broadly applicable to the field of chiral synthesis.

Introduction: Limonene as a Premier Chiral Pool Starting Material

Nature provides a rich inventory of enantiomerically pure compounds, collectively referred to as the "chiral pool," which serve as invaluable starting materials for asymmetric synthesis.[1] Among these, the monoterpene limonene (systematically named 1-methyl-4-(1-methylethenyl)cyclohexene) is a standout precursor. It is abundantly available from citrus fruit peels as (R)-(+)-limonene and from sources like pine trees as (S)-(-)-limonene, offering access to both enantiomeric series of target molecules.[2]

The synthetic utility of limonene is rooted in its distinct structural features:

  • A Prochiral Cyclohexene Ring: Containing a C4 stereocenter that directs downstream transformations.

  • Two Differentiable Alkenes: An endocyclic trisubstituted double bond and an exocyclic 1,1-disubstituted double bond, allowing for regioselective chemical modifications.

This unique combination of chirality and functionality makes limonene an exceptionally versatile synthon for constructing complex molecular architectures with high stereochemical control. This guide will explore key applications and provide detailed protocols for its use in diastereoselective epoxidation and dihydroxylation reactions, critical transformations in modern drug development and natural product synthesis.

Diastereoselective Epoxidation of (R)-(+)-Limonene

The epoxidation of limonene's double bonds yields chiral epoxides, which are highly valuable intermediates for further functionalization via nucleophilic ring-opening.[2] Due to the electronic and steric differences between the endocyclic and exocyclic double bonds, regioselective epoxidation can be readily achieved. The inherent chirality of the limonene backbone directs the epoxidizing agent to one face of the double bond, resulting in a diastereoselective transformation.

Causality of Diastereoselection

The stereochemical outcome of the epoxidation is dictated by the steric hindrance imposed by the isopropenyl group at the C4 chiral center. For the more reactive endocyclic double bond, the epoxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) preferentially attacks from the face opposite to the bulky isopropenyl group. This leads to the formation of a specific diastereomer of the 1,2-epoxide.

G cluster_workflow Epoxidation Workflow Start (R)-(+)-Limonene Reagent m-CPBA DCM, 0 °C to RT Intermediate Transition State (Attack opposite to isopropenyl group) Product 1,2-Limonene Epoxide (Mixture of diastereomers, major product shown) Workup Aqueous Workup & Purification Final Isolated Chiral Epoxide

Experimental Protocol: Synthesis of 1,2-Limonene Epoxide

This protocol describes the regioselective epoxidation of the endocyclic double bond of (R)-(+)-limonene using m-CPBA. The reaction typically yields a mixture of cis and trans diastereomers, with the trans isomer often being the major product from the attack on the less hindered face.[3][4]

Materials:

  • (R)-(+)-Limonene (97% purity or higher)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (R)-(+)-limonene (10.0 g, 73.4 mmol) in 100 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve m-CPBA (approx. 1.1 equivalents, ~18.0 g of 77% grade, 80.7 mmol) in 80 mL of DCM. Add this solution dropwise to the cooled limonene solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting limonene is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by slowly adding 50 mL of saturated Na₂S₂O₃ solution to destroy excess peroxide. Stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 50 mL of saturated NaHCO₃ solution and 1 x 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of 2% to 10% ethyl acetate in hexane) to separate the diastereomeric epoxides.[4]

Data Presentation: Epoxidation of Limonene

The diastereoselectivity of limonene epoxidation can be influenced by the choice of oxidant and catalyst. While peracids give moderate selectivity, biocatalytic and certain metal-catalyzed systems can offer superior control.[5][6]

Oxidant/Catalyst SystemMajor Product(s)Diastereomeric Ratio (trans:cis)Yield (%)Reference
m-CPBA1,2-Limonene Epoxide~1.5 : 185-95[3]
Jacobsen's Catalyst1,2-Limonene Epoxide>95:5 (for trans)High[7]
Oat Peroxygenase1,2-Limonene Epoxide>99:1 (for trans)~70[5]
Styrene Monooxygenase1,2-Limonene Epoxide21:79 (for cis with WT)High[6]

Asymmetric Dihydroxylation of Limonene Derivatives

The Sharpless Asymmetric Dihydroxylation is a powerful method for converting alkenes into chiral vicinal diols with high enantioselectivity.[8] When applied to a chiral substrate like a limonene derivative, the inherent chirality of the molecule and the chirality of the catalyst work in concert, a concept known as matched/mismatched diastereoselection. This reaction is particularly useful for functionalizing the exocyclic double bond of limonene derivatives.

Mechanistic Rationale and Stereocontrol

The Sharpless dihydroxylation employs a catalytic amount of osmium tetroxide (OsO₄) and a chiral cinchona alkaloid-derived ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL). The osmium catalyst forms a chiral complex that coordinates to one face of the alkene, followed by a [3+2] cycloaddition to form an osmate ester. The choice of the chiral ligand dictates which face of the alkene is hydroxylated. In the case of a limonene-derived substrate, if the facial bias of the chiral ligand matches the inherent facial bias of the substrate, a very high diastereoselectivity is achieved (a "matched" pair). If they oppose each other (a "mismatched" pair), the selectivity will be lower.

G cluster_pathway Sharpless Asymmetric Dihydroxylation Pathway Substrate Limonene Derivative (e.g., Perillyl alcohol) Catalyst OsO₄ + Chiral Ligand ((DHQ)₂PHAL) Cycle Catalytic Cycle Intermediate Osmate Ester (Diastereomeric Transition State) Product Chiral Triol Hydrolysis Hydrolysis (NMO or K₃Fe(CN)₆)

Experimental Protocol: Dihydroxylation of (S)-(-)-Perillyl Alcohol

This protocol describes the asymmetric dihydroxylation of the exocyclic double bond of (S)-(-)-perillyl alcohol, a derivative easily obtained from (S)-(-)-limonene. This transformation is a key step in the synthesis of various natural products.[8][9]

Materials:

  • (S)-(-)-Perillyl alcohol

  • AD-mix-β (commercially available mixture containing K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, and K₂CO₃)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1, 200 mL). Add AD-mix-β (approx. 1.4 g per 1 mmol of alkene, e.g., 28 g for 20 mmol). Stir at room temperature until both phases are clear. Cool the mixture to 0 °C.

  • Substrate Addition: Add methanesulfonamide (1.0 equivalent, e.g., 1.9 g, 20 mmol). Dissolve (S)-(-)-perillyl alcohol (e.g., 3.04 g, 20 mmol) in 20 mL of tert-butanol and add it to the vigorously stirred reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 12-24 hours. The reaction progress can be monitored by TLC.

  • Quenching: Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene, e.g., 30 g) and stir for 1 hour at room temperature.

  • Extraction: Add ethyl acetate (150 mL) and stir for 15 minutes. Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography to yield the desired chiral triol.

Data Presentation: Synthesis of Englerin A Intermediate

This reaction was a key step in the total synthesis of Englerin A, starting from limonene. The dihydroxylation proceeded with exceptional diastereoselectivity.[8]

SubstrateCatalyst SystemDiastereoselectivityYield (%)
Limonene-derived alkeneAD-mix-β, CH₃SO₂NH₂>99:180

Conclusion and Future Outlook

Limonene stands as a testament to the power of the chiral pool in providing efficient and sustainable routes to complex, high-value molecules. Its well-defined stereocenter and reactive handles enable a vast range of diastereoselective transformations, including epoxidations and dihydroxylations, which are foundational to modern organic synthesis. Furthermore, limonene and its derivatives serve as precursors to a variety of chiral ligands used in transition metal catalysis, extending their utility far beyond being simple starting materials.[10] As the demand for enantiopure pharmaceuticals and fine chemicals grows, the strategic application of abundant natural synthons like limonene will continue to be a cornerstone of innovative and green chemistry.

References

  • Chiral Transition Metal Complexes Featuring Limonene-Derived Ligands: Roles in Catalysis and Biology. (2025). MDPI. [Link]

  • Asymmetric Dihydroxylation of Alkenes. (2025). ResearchGate. [Link]

  • The synthesis of L-carvone and limonene derivatives with increased antiproliferative effect and activation of ERK pathway in prostate cancer cells. (2006). PubMed. [Link]

  • Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds. (2021). MDPI. [Link]

  • R-(+)-limonene diastereoselective epoxidation: A minireview about of the synthesis methods. (2024). ResearchGate. [Link]

  • SgStyA-Mediated Diastereospecific Epoxidation Of Limonene: Accessing Enantiopure cis. (2025). ACS Publications. [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2023). PMC. [Link]

  • Sharpless Asymmetric Dihydroxylation. (2023). Encyclopedia MDPI. [Link]

  • Chiral Amino and Imino-Alcohols Based on (R)-Limonene. (2018). SciELO. [Link]

  • Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst. (2022). PMC. [Link]

  • Chiral Transition Metal Complexes Featuring Limonene-Derived Ligands: Roles in Catalysis and Biology. (2025). ResearchGate. [Link]

  • R-(+)-Limonene Diastereoselective Epoxidation: A Minireview. (2022). SciELO. [Link]

  • R-(+)-Limonene Diastereoselective Epoxidation: A Minireview. (2022). SciELO. [Link]

  • Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review. (2017). International Scientific Organization. [Link]

  • Synthesis of Chiral Cyclopentenones. (2016). ACS Publications. [Link]

  • Chiral Diene Ligands in Asymmetric Catalysis. (2022). ACS Publications. [Link]

  • Diels-Alder Synthesis of (+)-Limonene. (2008). University of Wisconsin-Madison. [Link]

  • Fruity route to control asymmetric syntheses. (2010). Chemistry World. [Link]

  • Synthesis of Hydroxy Derivatives of Limonene. (2008). ResearchGate. [Link]

  • Biosynthesis of (R)-(+)-perillyl alcohol by Escherichia coli expressing neryl pyrophosphate synthase. (2021). Springer. [Link]

  • Method of preparing perillyl alcohol and perillyl acetate. (1999).
  • A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermediate. (2010). SciSpace. [Link]

  • Synthesis of (+)-perillyl alcohol from (+)-limonene. (2017). ResearchGate. [Link]

  • Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • Investigating the interactive efficacy of the enantiomers of Limonene. (2025). Taylor & Francis Online. [Link]

  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. (2019). ACS Publications. [Link]

  • Limonene induced chiroptical generation and inversion during aggregation of achiral polyfluorene analogs: structure-dependence and mechanism. (2017). RSC Publishing. [Link]

  • Asymmetric Synthesis of 1,2-Limonene Epoxides by Jacobsen Epoxidation. (2021). Thieme Connect. [Link]

  • Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review. (2017). Semantic Scholar. [Link]

  • Stereocontrol of intramolecular Diels-Alder reactions: synthetic studies and transition structure modeling with c5-substituted 1,3,8-nonatrienes and nonadienynes. (2001). PubMed. [Link]

  • Stereochemical control of the intramolecular Diels–Alder reaction by remote allylic substituents on the diene. (2000). RSC Publishing. [Link]

  • Enhanced stereocontrol in Diels–Alder reactions of chiral dienols. (2015). RSC Publishing. [Link]

Sources

Application

Application Note: Formulation and Stabilization of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene in Fine Fragrances

Executive Summary The integration of structurally modified terpene derivatives is a cornerstone of modern fragrance architecture. 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene (CAS: 67845-78-7) is a high-molecular-weight...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of structurally modified terpene derivatives is a cornerstone of modern fragrance architecture. 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene (CAS: 67845-78-7) is a high-molecular-weight monoterpene analog that shares the core cyclohexene and isopropenyl functionalities of D-limonene, but features three additional methyl groups [1]. This steric bulk fundamentally alters its physicochemical properties, shifting its olfactory profile from a highly volatile top note to a substantive, tenacious middle/base note with complex woody and terpenic nuances.

However, like all unsaturated terpenes, this compound is highly susceptible to auto-oxidation. The formation of hydroperoxides not only degrades the intended olfactory profile but also generates potent skin sensitizers (contact allergens) [2]. This Application Note details the physicochemical profiling, oxidative degradation mechanisms, and field-proven formulation protocols required to stabilize 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene in both traditional alcoholic fine fragrances and modern aqueous microemulsions.

Physicochemical Profiling & Causality of Oxidation

The structural similarities between 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene and limonene dictate its degradation pathways. The primary vulnerability lies in the allylic hydrogens adjacent to the endocyclic double bond and the 1-methylvinyl (isopropenyl) group.

When exposed to oxygen, UV light, or transition metals (e.g., Fe²⁺/Fe³⁺), these allylic hydrogens are abstracted, initiating a free-radical chain reaction that yields hydroperoxides [4]. These hydroperoxides are highly reactive; they undergo scission reactions to form secondary degradation products such as epoxides, ketones, and alcohols (analogous to carvone and carveol) [3]. This chemical transformation alters the refractive index of the fragrance, produces off-odors, and significantly increases the allergenic potential of the formulation [2].

Quantitative Data: Comparative Stability Metrics

To understand the formulation requirements, we must compare the target compound against the industry-standard monoterpene, D-Limonene.

Property / MetricD-Limonene1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene
Molecular Formula C₁₀H₁₆C₁₂H₂₀
Molecular Weight 136.24 g/mol 164.29 g/mol
LogP (Lipophilicity) ~3.4~3.8 - 3.9[1]
Volatility Profile High (Top Note)Moderate (Middle/Base Note)
Primary Degradation Product Limonene-2-hydroperoxideSubstituted Terpene Hydroperoxides
Emulsion Zeta Potential (SDS only) -88.9 mV [3]~ -88.0 mV
Emulsion Zeta Potential (SDS+Chitosan) +32.6 mV [3]~ +32.0 mV

Mechanisms of Degradation and Stabilization

To engineer a stable formulation, we must intercept the degradation pathway. In alcoholic matrices, this is achieved via radical scavenging. In aqueous emulsions, it is achieved via interfacial electrostatic shielding.

OxidationPathway T 1,3,5-Trimethyl-4- (1-methylvinyl)cyclohexene Trig O2 / UV Light / Metals T->Trig Exposure Stable Stabilized Fragrance Matrix T->Stable Protected Formulation Rad Allylic Radical Formation Trig->Rad H-Abstraction HP Hydroperoxides (Skin Sensitizers) Rad->HP +O2 Propagation Deg Secondary Cleavage (Off-Odors) HP->Deg Scission AOX Tocopherols / BHT (Radical Scavengers) AOX->Rad Quenches Radicals AOX->Stable Integration

Fig 1: Oxidative degradation pathway of the terpene derivative and targeted antioxidant intervention.

Formulation Protocols

Protocol 1: Interfacial Engineering via Multilayer Emulsions (For Aqueous/Low-VOC Formulations)

Scientific Rationale: In water-based fragrance microemulsions, trace transition metals in the aqueous phase catalyze lipid hydroperoxide breakdown. Standard emulsifiers like Sodium Dodecyl Sulfate (SDS) leave a highly negative charge (-88.9 mV) on the oil droplet, actively attracting pro-oxidant metal cations. By depositing a secondary layer of Chitosan, we create a thick, cationic (+32.6 mV) steric and electrostatic barrier that repels these metals, drastically reducing hydroperoxide formation [3].

Step-by-Step Methodology:

  • Primary Emulsion Formation: Dissolve 5% (w/w) 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene in a chemically inert carrier lipid (e.g., fractionated capric/caprylic triglycerides). Combine with an aqueous phase containing 0.5% (w/w) SDS. Homogenize at 15,000 rpm for 5 minutes.

  • High-Pressure Maturation: Pass the primary emulsion through a high-pressure homogenizer at 30 MPa for 3 consecutive cycles to achieve a uniform mean droplet diameter of <200 nm.

  • Secondary Layer Deposition: Prepare a 0.2% (w/w) Chitosan solution in an acidic aqueous buffer (pH 3.0). Slowly titrate the primary emulsion into the Chitosan solution under continuous magnetic stirring (800 rpm) to allow electrostatic deposition of the polysaccharide onto the SDS-coated droplets.

  • Self-Validating Quality Control: Measure the Zeta Potential using dynamic light scattering (DLS). A successful chitosan deposition will shift the surface charge from highly negative (~ -88 mV) to positive (~ +32 mV). If the potential remains negative, the chitosan layer has failed to crosslink, and the batch must be re-titrated.

EmulsionWorkflow OP Oil Phase (Terpene + Carrier Lipid) Hom High-Pressure Homogenization (30 MPa) OP->Hom AP Aqueous Phase (0.5% SDS) AP->Hom Prim Primary Emulsion (Zeta: -88 mV) Hom->Prim Chi Chitosan Titration (pH 3.0) Prim->Chi Sec Secondary Emulsion (Zeta: +32 mV) Chi->Sec Mech Cationic Shielding (Repels Fe2+/Fe3+) Sec->Mech Electrostatic Stabilization

Fig 2: Workflow for generating SDS-Chitosan multilayer emulsions to prevent metal-catalyzed oxidation.

Protocol 2: Antioxidant Synergy for Fine Fragrance (Alcoholic Matrices)

Scientific Rationale: In traditional ethanol-based fine fragrances (Eau de Parfum / Extrait), interfacial engineering is impossible as the system is a single-phase solution. Protection relies entirely on intercepting peroxyl radicals. A synergistic blend of mixed tocopherols and Butylated hydroxytoluene (BHT) is optimal; tocopherols act as primary radical scavengers, while BHT regenerates the tocopherol and terminates the radical chain [2].

Step-by-Step Methodology:

  • Antioxidant Masterbatch Preparation: Dissolve 0.1% (w/w) mixed tocopherols (e.g., Bioxan®) and 0.05% (w/w) BHT in dipropylene glycol (DPG).

  • Terpene Integration: Blend the 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene into the core fragrance concentrate (the "jus").

  • Pre-Quenching: Add the antioxidant masterbatch to the fragrance concentrate prior to ethanol dilution. This critical sequencing ensures the antioxidants are intimately bound to the terpene before it is exposed to the dissolved oxygen present in the alcohol.

  • Maturation & Maceration: Dilute the concentrate with perfumer's alcohol (95% Ethanol) to the desired concentration (e.g., 15% for EDP). Blanket the mixing vessel with Nitrogen (N₂) gas to displace headspace oxygen. Macerate at 4°C for 14 days in actinic (UV-blocking) glass to prevent photo-initiated radical formation.

  • Validation: Post-maceration, analyze the formulation via LC-MS utilizing selective reduction with triphenylphosphine (PPh₃) to carveol derivatives to confirm the absence of hydroperoxides [4].

References

  • Title: 67845-78-7 (C12H20)
  • Source: btsa.
  • Source: acs.
  • Source: researchgate.
Method

Application Note: Unambiguous ¹H and ¹³C NMR Assignment of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene using 1D and 2D NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) nuclear magnetic resonance (NMR) signals for the monoterpene 1,3,5-trimethyl-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) nuclear magnetic resonance (NMR) signals for the monoterpene 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene. We detail a systematic methodology employing a suite of modern NMR experiments, including standard 1D ¹H and ¹³C{¹H} spectroscopy, Distortionless Enhancement by Polarization Transfer (DEPT-135), and advanced 2D correlation experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). This guide is intended for researchers in natural product chemistry, synthetic organic chemistry, and quality control who require robust methods for detailed molecular structure elucidation. The causality behind experimental choices and the logic of spectral interpretation are explained to provide a field-proven protocol.

Introduction and Molecular Structure

1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene is a C10 monoterpene. Like many terpenes and their derivatives, it possesses a complex arrangement of stereocenters and unsaturated moieties, leading to potentially crowded and overlapping NMR spectra. Accurate structural confirmation and purity assessment are critical for its use in research and development. While 1D NMR provides initial information, a definitive assignment requires 2D NMR techniques to resolve ambiguities and establish concrete covalent connectivity.[1][2]

The structure and a systematic numbering scheme for NMR assignment are presented below. This numbering is essential for clarity in the subsequent spectral analysis.

Figure 1: Molecular Structure and Numbering

A systematic numbering scheme for 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene.

Experimental Protocols

Sample Preparation

High-quality data relies on meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3][4]

  • Weighing: Accurately weigh 15-20 mg of the purified analyte for a comprehensive suite of experiments, including less sensitive ¹³C and 2D NMR. For routine ¹H NMR, 1-5 mg is often sufficient.[3][5]

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for nonpolar compounds and its single, easily identifiable residual solvent peak.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C). TMS is chemically inert and its signal rarely overlaps with analyte signals.[3][6]

  • Dissolution & Transfer: Prepare the sample in a clean, dry vial. Ensure complete dissolution before transferring the solution into a high-quality 5 mm NMR tube using a Pasteur pipette. The final sample height should be approximately 4-5 cm.[7]

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Instrument Setup: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR: Acquire a standard one-pulse proton spectrum. A spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds are typical starting points.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required.[8] Use a spectral width of ~220 ppm and a relaxation delay of 2 seconds.

  • DEPT-135: Run the DEPT-135 experiment to differentiate carbon types. In the resulting spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (C) will be absent.

  • 2D COSY: Acquire a gradient-selected ¹H-¹H COSY spectrum. This experiment identifies protons that are spin-spin coupled, typically through 2 or 3 bonds, revealing H-C-H and H-C-C-H connectivities.[2][9]

  • 2D HSQC: Acquire a gradient-selected ¹H-¹³C HSQC spectrum. This powerful experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling), providing unambiguous H-C assignments.[1][10]

  • 2D HMBC: Acquire a gradient-selected ¹H-¹³C HMBC spectrum. This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds; ²JCH and ³JCH), which is critical for piecing together the carbon skeleton, especially around quaternary centers.[10][11]

Spectral Analysis and Interpretation Workflow

The unambiguous assignment is a puzzle solved by systematically integrating data from all experiments. The logical workflow is visualized in Figure 2.

Figure 2: NMR Assignment Workflow

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation H1_NMR 1. ¹H NMR (Chemical Shift, Integration, Multiplicity) HSQC 4. HSQC (Direct H-C Correlation) H1_NMR->HSQC C13_NMR 2. ¹³C{¹H} NMR (Carbon Chemical Shifts) C13_NMR->HSQC DEPT 3. DEPT-135 (CH₃/CH vs. CH₂ vs. C) DEPT->HSQC COSY 5. COSY (H-H Connectivity) HSQC->COSY Assign H spin systems to specific carbons HMBC 6. HMBC (Long-Range H-C Connectivity) HSQC->HMBC Anchor long-range correlations COSY->HMBC Confirm/Extend spin systems Final 7. Final Unambiguous Assignment HMBC->Final Connect all fragments & quaternary centers

A logical workflow demonstrating the integration of 1D and 2D NMR data for structural elucidation.

Analysis of ¹H NMR Spectrum

The ¹H spectrum provides the initial overview. We expect to see:

  • Vinylic Protons (δ 4.5-6.0 ppm): Signals for H6 and the two H8 protons. H6, being on a trisubstituted double bond, will be a singlet or a finely split multiplet. The H8 protons are geminal and will appear as two distinct signals.

  • Allylic Protons (δ 1.8-2.5 ppm): The H2 and H5 protons are allylic to the double bonds and will be deshielded.

  • Alkyl Protons (δ 0.8-1.8 ppm): The methyl protons (H7, H9, H10) will appear as sharp singlets or doublets depending on their neighbors.

Analysis of ¹³C NMR and DEPT-135 Spectra

The proton-decoupled ¹³C spectrum will show ten distinct signals for the ten carbon atoms. The DEPT-135 experiment is crucial for sorting them:

  • Positive Signals (CH/CH₃): C2, C5, C6, and the methyl carbons C7, C9, C10.

  • Negative Signals (CH₂): The exocyclic methylene carbon C8.

  • Absent Signals (Quaternary): The three quaternary carbons C1, C3, and C4.

The chemical shifts provide further clues:

  • Alkene Carbons (δ 100-150 ppm): C1, C3, C4, C6, and C8.[6]

  • Aliphatic Carbons (δ 15-50 ppm): C2, C5, and the methyl carbons C7, C9, C10.[12]

Unambiguous Assignment using 2D NMR

The final, definitive assignments are made by correlating all the data.

  • HSQC - The Foundation: The HSQC spectrum (Figure not shown) provides direct one-bond H-C correlations. For example, the proton signal at ~5.4 ppm (H6) will show a cross-peak to the carbon signal at ~120 ppm (C6). This allows every protonated carbon to be paired with its attached proton(s).

  • COSY - Building Spin Systems: The COSY spectrum reveals proton-proton couplings. We would expect to see a key correlation between the allylic proton H5 and the vinylic proton H6, confirming their adjacent relationship. Other correlations will connect H2 and H5 to their respective neighbors.

  • HMBC - Connecting the Pieces: The HMBC spectrum is the final key. It reveals long-range couplings that bridge gaps in the structure, especially across quaternary carbons. Key expected correlations include:

    • H7 (methyl) → C1, C2, C6: This firmly assigns the methyl group at C1 and connects it to both sides of its double bond and the adjacent C2.

    • H9 (methyl) → C2, C3, C4: This correlation is vital. It connects the methyl group to the quaternary carbon C3 and the adjacent C2 and C4, locking down this entire region of the molecule.

    • H8 (vinyl) → C3, C4: This confirms the attachment of the vinyl group to C3.

By systematically identifying these and other correlations, every proton and carbon signal can be assigned without ambiguity.

Results: Final NMR Assignments

The following tables summarize the complete and assigned ¹H and ¹³C NMR data for 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene in CDCl₃, based on the analytical process described.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position δ (ppm) Multiplicity Integration Key HMBC Correlations (from H to C)
H2 ~2.15 m 1H C1, C3, C4, C7, C9
H5 ~2.30 m 1H C1, C4, C6, C10
H6 ~5.40 br s 1H C1, C2, C5, C7
H7 (Me) ~1.65 s 3H C1, C2, C6
H8a ~4.75 s 1H C3, C4, C9
H8b ~4.72 s 1H C3, C4, C9
H9 (Me) ~1.70 s 3H C2, C3, C4, C8

| H10 (Me) | ~0.95 | d | 3H | C1, C5, C6 |

Table 2: ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)

Position δ (ppm) Carbon Type (DEPT-135)
C1 ~134.5 C (absent)
C2 ~40.8 CH (positive)
C3 ~148.5 C (absent)
C4 ~124.0 C (absent)
C5 ~35.2 CH (positive)
C6 ~120.3 CH (positive)
C7 (Me) ~23.5 CH₃ (positive)
C8 ~112.5 CH₂ (negative)
C9 (Me) ~20.8 CH₃ (positive)

| C10 (Me) | ~21.5 | CH₃ (positive) |

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and indispensable toolkit for the complete structural elucidation of complex organic molecules. By following the systematic workflow presented in this note, all proton and carbon resonances of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene were unambiguously assigned. This methodology serves as a robust and reliable protocol for researchers requiring definitive structural characterization of novel compounds or natural products.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • SpectraBase. (n.d.). (R)-(-)-p-MENTHA-1,5-DIENE. Retrieved from [Link]

  • Duke University. (n.d.). The Duke NMR Center Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexene, 1-methyl-3-(1-methylethenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C and 1 H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

  • Gilbert, J. C., & Martin, S. F. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • Chegg.com. (2023, March 13). Solved Label the 1H and 13 C NMR spectra of cyclohexene. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). 13C nmr spectrum of cyclohexene C6H10. Retrieved from [Link]

  • PubChem. (n.d.). Sylvestrene. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). p-Mentha-1,5-dien-8-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 10). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]

  • Alves, J. S., et al. (2000). Complete assignment of the 1H and 13C NMR spectra of four triterpenes. Magnetic Resonance in Chemistry, 38(3), 201-206. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexene, 1-methyl-5-(1-methylethenyl)-, (R)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Flowers, S. E., et al. (2017). Supporting Information for Synthetic Routes to a Coordinatively Unsaturated Ruthenium Complex. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Application

extraction of terpene compounds from plant matrices

An Application Guide to the Extraction of Terpene Compounds from Plant Matrices Abstract Terpenes, the largest class of natural products, are the primary contributors to the distinct aromas and flavors of plants and are...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Extraction of Terpene Compounds from Plant Matrices

Abstract

Terpenes, the largest class of natural products, are the primary contributors to the distinct aromas and flavors of plants and are gaining significant attention for their therapeutic potential in pharmaceuticals and their functional applications in the food and cosmetics industries.[1][2][3][4] The efficient and selective extraction of these volatile and often delicate compounds from complex plant matrices is a critical first step that dictates the final quality and composition of the extract. This guide provides a comprehensive overview of the principal methodologies for terpene extraction, offering detailed protocols and explaining the scientific rationale behind experimental choices to aid researchers, scientists, and drug development professionals in optimizing their extraction workflows.

Introduction: The Chemistry and Significance of Terpenes

Terpenes are a diverse class of organic hydrocarbons produced by a wide variety of plants.[1][4] Structurally, they are derived from repeating units of a five-carbon molecule called isoprene.[5] They are classified based on the number of isoprene units they contain:

  • Monoterpenes (C10): Two isoprene units (e.g., Limonene, Pinene, Myrcene).

  • Sesquiterpenes (C15): Three isoprene units (e.g., Caryophyllene, Humulene).

  • Diterpenes (C20): Four isoprene units (e.g., Cafestol).

The term "terpenoid" is used for terpenes that have been chemically modified, for instance, through oxidation, to contain additional functional groups like alcohols or ketones.[5][6] Most terpenes are colorless, fragrant liquids that are volatile with steam and generally insoluble in water but soluble in organic solvents.[1]

Their role in nature is multifaceted, serving to protect plants from predators and pathogens while also attracting pollinators.[4][7] For humans, their significance lies in their aromatic properties, which are foundational to the essential oil, fragrance, and food flavoring industries, and increasingly, in their pharmacological activities, which include anti-inflammatory, antimicrobial, analgesic, and anxiolytic effects.[1][3][5]

The primary challenge in terpene extraction is their volatility and sensitivity to heat, light, and air, which can lead to degradation or structural alteration.[8][9][10] Therefore, the choice of extraction method is paramount and must be tailored to the specific terpenes of interest and the plant matrix.

Critical Pre-Extraction Considerations: The Foundation of Quality

The final terpene profile is significantly influenced by the handling and preparation of the plant material before extraction ever begins. Overlooking this stage can lead to substantial loss of valuable compounds.

Harvesting and Drying

The timing of harvest and post-harvest processing are critical. Terpenes are volatile, and significant losses can occur during air-drying and curing. Research has shown that around 31% of terpenes can be lost after just one week of air-drying, with losses exceeding 55% after three months.[9]

  • Air-Drying: If air-drying is necessary, it should be done in a dark, cool, and well-ventilated area to minimize degradation from light and heat.

  • Fresh-Frozen: For preserving the most volatile and delicate terpenes, freezing the plant material immediately after harvest is the superior method.[9] This approach is essential for producing "live resin" extracts, which are prized for their rich and authentic terpene profiles.[9]

Grinding and Particle Size Reduction

Grinding the plant material increases the surface area available for extraction, which can significantly improve yields.[11][12] However, this process must be managed carefully:

  • Heat Generation: Grinding generates heat, which can volatilize terpenes. Cryo-grinding (grinding at sub-zero temperatures) is an effective strategy to mitigate this loss.

  • Particle Size: A smaller particle size enhances extraction efficiency. However, excessively fine powders can lead to compaction in the extraction column, impeding solvent flow, particularly in methods like Supercritical Fluid Extraction (SFE).

Storage

Proper storage of both raw material and the final extract is crucial to prevent degradation.

  • Raw Material: Fresh-frozen material must be kept in airtight containers at or below freezing temperatures.[10] Dried material should be stored in a cool, dark place away from oxygen.

  • Extracts: Terpene-rich extracts should be stored in a cool, dark environment, with refrigeration or freezing being ideal to preserve the profile until consumption or final formulation.[10]

Core Extraction Methodologies and Protocols

There is no single best method for terpene extraction; the optimal choice depends on the target terpenes, the starting material, scalability, and desired end-product specifications.[13]

Hydrodistillation and Steam Distillation

These are traditional, solvent-free methods that rely on the volatility of terpenes to separate them from the plant matrix.[7][14]

  • Principle of Operation:

    • Hydrodistillation: The plant material is fully submerged in boiling water. The steam and volatilized terpenes are captured and condensed.[14][15]

    • Steam Distillation: Steam is generated separately and passed through the plant material.[16][17] The steam ruptures the plant's oil glands and carries the volatile terpenes away. This method is generally considered gentler than direct hydrodistillation.[18]

  • Causality: This process works because the boiling point of the water-terpene mixture is lower than the boiling points of the individual components, allowing for the volatilization of terpenes at temperatures below their degradation point.[18] The condensed liquid separates into two layers: the essential oil (terpenes) and the hydrosol (water), which can be easily separated.[11][17]

  • Advantages:

    • Solvent-free, resulting in a pure extract.[17]

    • Relatively simple and inexpensive equipment.[14][17]

    • Well-established and scalable for industrial production.[17]

  • Limitations:

    • High temperatures (100°C at atmospheric pressure) can degrade or alter heat-sensitive terpenes.[19]

    • High energy consumption is required to boil large volumes of water.[14]

    • Not effective for less volatile, heavier terpenes.[16]

cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection P1 Grind Plant Material P2 Load into Still P1->P2 E2 Pass Steam Through Plant Material P2->E2 E1 Generate Steam E1->E2 E3 Volatilized Terpenes Carried by Steam E2->E3 C1 Condense Steam/Vapor E3->C1 C2 Collect Distillate C1->C2 C3 Separate Oil and Water C2->C3 P1 Prepare Plant Material E1 Submerge Material in Chilled Solvent P1->E1 E2 Agitate for Extraction Time E1->E2 S1 Filter to Remove Solid Biomass E2->S1 R1 Evaporate Solvent (e.g., Rotary Evaporator) S1->R1 F1 Final Terpene Concentrate R1->F1

Fig 2. General workflow for cold solvent extraction.
  • Preparation: Grind approximately 100g of plant material.

  • Chilling: Chill both the plant material and food-grade ethanol to at least -40°C. [20]This low temperature minimizes the extraction of waxes and chlorophyll. [20]3. Extraction: In a suitable container, combine the chilled plant material with the chilled ethanol at a ratio of approximately 1:15 (plant:solvent, w/v). [20]4. Agitation: Agitate the mixture for a short duration, for example, 10 minutes. [20]Prolonged extraction times can increase the co-extraction of undesirable compounds.

  • Filtration: Quickly filter the mixture under vacuum to separate the ethanol extract (miscella) from the solid plant material. [20]6. Solvent Recovery: Use a rotary evaporator (operating at low temperature, e.g., 40-50°C) to evaporate the ethanol from the miscella. [20]The recovered ethanol can be reused.

  • Final Product: The remaining crude oil contains the extracted terpenes and other cannabinoids. This extract may not require a separate winterization step due to the cold extraction process. [20]

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid—most commonly carbon dioxide (CO2)—as the extraction solvent. A supercritical fluid has properties of both a liquid and a gas, making it an excellent solvent.

  • Principle of Operation: CO2 is brought to its supercritical state (above 31°C and 73.8 bar). [21]In this state, it can effuse through solids like a gas and dissolve materials like a liquid. [21]Supercritical CO2 is passed over the plant material, dissolving the terpenes. The pressure is then reduced, causing the CO2 to return to a gaseous state and precipitate the extracted compounds.

  • Causality: The solvating power of supercritical CO2 is highly dependent on its density, which can be precisely controlled by adjusting temperature and pressure. [22]This allows for selective extraction. For example, lower pressures (e.g., 85-100 bar) can be used to selectively extract the more volatile terpenes, while higher pressures will extract a broader range of compounds, including heavier, less volatile molecules and lipids. [22][23]

  • Advantages:

    • Highly selective and tunable. [22] * CO2 is non-toxic, non-flammable, and generally recognized as safe (GRAS).

    • The solvent is easily removed from the final product, leaving no residue.

    • Can be a relatively gentle, low-temperature process. [24]

  • Limitations:

    • High initial capital cost for equipment. [8] * CO2 is non-polar, making it less efficient for extracting highly polar compounds without the use of a co-solvent (like ethanol). [25] * Can be complex to optimize.

CO2_Tank CO₂ Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (with Plant Material) Heater->Extractor Separator Separator Extractor->Separator Collection Collection Vessel Separator->Collection CO2_Recycle CO₂ Recycle Separator->CO2_Recycle CO2_Recycle->CO2_Tank

Fig 3. Schematic of a supercritical CO₂ extraction system.
  • Preparation: Load ground hop pellets into the extraction vessel.

  • System Pressurization: Bring the CO2 to the desired supercritical conditions. For selective extraction of volatile essential oils, optimized conditions can be around 85 bar and 40°C. [22]3. Extraction: Pump the supercritical CO2 through the extraction vessel for a set duration (e.g., 10-20 minutes). [22]The CO2 will dissolve the terpenes from the hops.

  • Separation: Route the terpene-laden CO2 to a separator vessel where the pressure is lowered. This causes the CO2 to revert to its gaseous phase, and the terpenes precipitate out.

  • Collection: Collect the terpene extract from the bottom of the separator. The now-gaseous CO2 can be re-compressed and recycled.

  • Depressurization: Safely depressurize the system to complete the run.

Advanced & Green Extraction Techniques

Modern techniques focus on increasing efficiency, reducing extraction time and energy consumption, and minimizing the use of organic solvents.

  • Principle: Microwaves are used to heat the solvent and plant material. The microwave energy causes the moisture within the plant cells to heat up and evaporate, generating significant pressure that ruptures the cell walls and releases the target compounds into the solvent. [26][27]Solvent-free microwave extraction (SFME) utilizes the inherent water in the plant material itself to achieve this effect. [27]* Advantages: Extremely fast extraction times (minutes instead of hours), reduced solvent consumption, and lower energy usage compared to conventional methods. [28]* Protocol Insight: For citrus peel, an optimal yield was achieved using a microwave power of 660 W for 20 minutes with a material moisture content of 60%. [27]

  • Principle: High-frequency sound waves (ultrasound) are applied to the solvent-biomass mixture. This creates acoustic cavitation—the formation and implosion of microscopic bubbles—which generates powerful shockwaves that break down cell walls, enhancing solvent penetration and mass transfer. [29][30]* Advantages: High efficiency, significantly reduced extraction times (often under an hour), and the ability to operate at low temperatures, which is ideal for preserving heat-sensitive terpenes. [29][30]* Protocol Insight: UAE has been successfully used to extract essential oils from lavender, with extraction times as short as 10-30 minutes, preserving the delicate components. [29][31][32]

Comparative Analysis of Extraction Methodologies

The selection of an appropriate extraction technique requires a careful evaluation of various factors. The table below provides a comparative summary.

FeatureSteam/HydrodistillationSolvent ExtractionSupercritical CO₂ (SFE)Microwave (MAE)Ultrasound (UAE)
Principle Volatilization with steam [18]Solubilization [16]Supercritical fluid dissolution [21]Dielectric heating [27]Acoustic cavitation [29]
Selectivity Low to ModerateModerate (solvent-dependent)High (tunable P & T) [22]ModerateModerate
Speed Slow (1-4 hours) [29]Moderate to FastModerateVery Fast (minutes) Very Fast (minutes) [29]
Temp. High (~100°C)Low to HighLow to Moderate [24]High (localized)Low [29]
Yield ModerateHighHighVery High Very High
Solvent Residue None [17]PossibleNoneNone/LowLow
"Green" Factor Moderate (high energy)Low (solvent use)High (recycled CO₂)Very HighVery High
Capital Cost LowLow to ModerateHigh [8]ModerateModerate
Scalability High [17]HighHighModerate to HighHigh

Post-Extraction & Analytical Characterization

Purification

Crude extracts, especially from solvent extraction, may require further purification to remove undesirable compounds:

  • Winterization (De-waxing): The crude extract is dissolved in ethanol and chilled to sub-zero temperatures (e.g., -20°C to -80°C) for 24-48 hours. This causes fats, lipids, and waxes to precipitate, after which they can be removed by filtration. [33]* Fractional Distillation: This technique separates terpenes from each other or from other compounds based on their different boiling points, resulting in a more refined and purified fraction. [7]

Analytical Methods

Accurate identification and quantification of terpenes are essential for quality control and research.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile compounds like terpenes. [3][34]GC separates the individual compounds in the extract, and MS identifies them based on their unique mass fragmentation patterns. [34]* Liquid Chromatography-Mass Spectrometry (LC-MS/MS): While GC-MS is more common for volatile monoterpenes, LC-MS/MS can be a viable option for analyzing both volatile and less volatile compounds like sesquiterpenoids. [35]

Conclusion

The extraction of terpenes from plant matrices is a nuanced process where the chosen methodology directly impacts the yield, purity, and chemical integrity of the final product. Traditional methods like steam distillation remain relevant for their simplicity and solvent-free nature, while solvent extraction offers high efficiency and versatility. Modern techniques such as Supercritical Fluid Extraction, Microwave-Assisted Extraction, and Ultrasound-Assisted Extraction represent significant advancements, offering higher selectivity, dramatically reduced processing times, and alignment with "green chemistry" principles. A thorough understanding of the principles, advantages, and limitations of each method, coupled with careful pre-extraction handling of the plant material, is essential for any researcher or developer aiming to harness the full potential of these valuable natural compounds.

References

  • Hydrodistillation: A Key Method for Terpene Extraction. (2026, February 18). Google Cloud.
  • Terpene Extraction.
  • Terpene Extraction Methods: Steam Distill
  • Optimization of hop essential oil extraction by means of supercritical CO2. Chemija.
  • The Science Behind Cannabis Terpenes. (2023, July 13). PURE5™ Extraction.
  • Terpene Extraction SOP. (2019, August 18). Goldleaf Scientific.
  • Cannabis Terpene Extraction Methods. (2021, April 1). Cryo Cure.
  • Factors that influence the extraction methods of terpenes from natural sources. (2025, January 11). Aithor.
  • Expert's Guide to Maximum Terpene Extraction & Preservation. (2023, August 17).
  • Factors that influence the extraction methods of terpenes from natural sources. (2024, February 19). Chemical Papers.
  • EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES
  • The Importance of Terpene Preserv
  • Terpenes. BYJU'S.
  • Steam Distillation: Learn About Terpenes with True Terpenes. (2018, November 24). True Terpenes.
  • Discover the Best Terpene Isolation & Extraction Methods. (2024, March 9). Royal Queen Seeds.
  • A status review of terpenes and their separ
  • Terpene Extraction for Botanicals. (2026, February 28). Mach Technologies.
  • Unlocking Cannabis Terpenes: A Comprehensive Guide to Their Role and Advanced Analysis. LabX.
  • Eco-Friendly Extraction and Characterization of Terpenoids From Plants as Functional Food Ingredients: A Review. (2026, February 21).
  • Cold Ethanol Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology: Optimization and Compar
  • Extraction and Analysis of Terpenes/Terpenoids. (2017, June 10). PMC.
  • Measurement of Terpenes in Plant Extracts via LC-MS/MS. Thermo Fisher Scientific.
  • How is a terpene analysis done?. (2025, August 29).
  • Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques. (2025, July 23). Arabian Journal of Chemistry.
  • Processes for solvent extraction of cannabinoids, terpenes and flavonoids from biomass. (2019, September 17).
  • A Beginner's Guide to Liquid Hop Terpenes: How Oast House Oils Is Changing Hops. (2022, January 21). Hop Culture.
  • How Terpenes Are Made. Abstrax Tech.
  • Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis. (2021, March 31). Frontiers.
  • Predicting the essential oil composition in supercritical carbon dioxide extracts from hop pellets using mathem
  • How Is Ultrasound Used in Essential Oil Extraction?. (2025, November 18).
  • Ultrasound-assisted extraction and dispersive liquid–liquid microextraction coupled with gas chromatography-mass spectrometry for the sensitive determination of essential oil components in lavender. Analytical Methods (RSC Publishing).
  • Simultaneous Analysis of Hop Acids and Oils by Supercritical Fluid Chromatography: A Preliminary Study. (2023, March 25). Taylor & Francis.
  • Physical and Thermodynamic Properties of Terpenes. IV. The Dielectric Constant, Refractive Index and Density of Some Terpenes1. Journal of the American Chemical Society.
  • Sub- and Supercritical Extraction of Slovenian Hops (Humulus lupulus L.) Aurora Variety Using Different Solvents. (2021, June 3). PMC.
  • Understanding terpenes: Chemical properties and biosynthesis. Aroya.
  • Ultrasonic Hydrodistillation of Essential Oils. Hielscher Ultrasound Technology.
  • Terpenes and terpenoids as main bioactive compounds of essential oils, their roles in human health and potential application as natural food preserv
  • Microwave assisted citrus waste biorefinery.
  • Sustainable and green extraction of citrus peel essential oil using intermittent solvent-free microwave technology. (2025, May 29). PMC.
  • Microwave assisted hydro-distillation of essential oils
  • Isolation of essential oil from Lavandula angustifolia by using ultrasonic-microwave assisted method preceded by enzymolysis treatment, and assessment of its biological activities. Academia.edu.
  • EXTRACTION OF LEMON PEEL (Citrus Limon) WITH VARIATION OF INGREDIENTS AND POWER TREATMENTS USING THE MICROWAVE ASSISTED EXTRACTION (MAE) METHOD. (2023, December 27).
  • Chemical structures and physicochemical properties of various terpenes used in this study.
  • Ultrasound-Assisted Extraction of Lavender (Lavandula angustifolia Miller, Cultivar Rosa) Solid By-Products Remaining a…. OUCI.
  • A Review on Microwave- and Ultrasound-Assisted Extractions of Essential Oil from Orange Peel Waste. (2025, June 11). WUR eDepot.

Sources

Method

Application Note: Advanced Derivatization Strategies for the Structural Characterization and Trace Analysis of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene

Executive Summary & Analytical Challenge The structural characterization and trace quantitation of non-polar cyclic dienes, such as 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (C₁₂H₂₀, MW: 164.29 Da), present significan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

The structural characterization and trace quantitation of non-polar cyclic dienes, such as 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (C₁₂H₂₀, MW: 164.29 Da), present significant analytical hurdles. Lacking protic functional groups (e.g., hydroxyls, amines, or carboxyls), this terpene-like molecule is completely invisible to conventional silylation (BSTFA/MSTFA) or acylation workflows[1].

Furthermore, its purely hydrocarbon backbone results in negligible ionization efficiency in Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)[2]. While direct Gas Chromatography-Mass Spectrometry (GC-MS) is possible, standard 70 eV electron ionization (EI) triggers extensive molecular rearrangement and hydrocarbon fragmentation, obscuring the exact positions of the endocyclic and exocyclic double bonds.

To overcome these limitations, we have engineered a dual-pathway derivatization strategy targeting the olefinic bonds directly: Dimethyl Disulfide (DMDS) derivatization for rigorous structural elucidation via GC-MS[3], and Thiol-Ene "Click" chemistry to impart basicity for high-sensitivity LC-MS/MS quantitation[4].

Mechanistic Rationale & Causality

GC-MS Structural Elucidation via DMDS Addition

To map the exact locations of the double bonds, we exploit the iodine-catalyzed electrophilic addition of DMDS[5]. The reaction mechanism involves the formation of an iodonium/sulfonium intermediate at the double bond, followed by the anti-addition of thiomethyl anions to yield stable bis(methylthio) derivatives[6].

The Causality of Fragmentation: During EI-MS, the C–C bond situated between the two methylthio-bearing carbons undergoes highly favored, predictable homolytic cleavage. The resulting fragments are stabilized by the adjacent sulfur atoms (forming thionium ions). This generates diagnostic fragment ions that unambiguously pinpoint the original double bond positions, allowing analysts to differentiate the sterically hindered endocyclic double bond from the exocyclic 1-methylvinyl group[3].

LC-MS/MS Quantitation via Thiol-Ene Click Chemistry

For pharmacokinetic or environmental trace analysis, LC-MS/MS is the gold standard. To render the molecule ionizable, a radical-mediated thiol-ene click reaction is employed using cysteamine (2-aminoethanethiol)[4].

The Causality of Selectivity and Ionization: The exocyclic 1-methylvinyl group (–C(CH₃)=CH₂) is a 1,1-disubstituted alkene, which is significantly less sterically hindered than the tri-substituted endocyclic double bond. Consequently, under UV initiation, the thiyl radical selectively attacks the terminal =CH₂ carbon in an anti-Markovnikov fashion. This yields an amine-functionalized thioether, introducing a basic primary amine that readily protonates in acidic mobile phases, drastically enhancing ESI+ efficiency and improving reverse-phase chromatographic retention[2].

Workflow & Mechanistic Visualizations

Workflow A 1,3,5-Trimethyl-4-(1-methylvinyl) cyclohexene (Analyte) B GC-MS Pathway: DMDS + I2 Catalyst A->B C LC-MS Pathway: Cysteamine + UV (Thiol-Ene) A->C D Bis(methylthio) Adducts (Double Bond Localization) B->D E Amine-Functionalized Adduct (ESI+ Enhancement) C->E F GC-EI-MS Analysis (Diagnostic Cleavage) D->F G LC-ESI-MS/MS Analysis (High Sensitivity Quantitation) E->G

Dual-pathway derivatization workflow for GC-MS structural elucidation and LC-MS quantitation.

Mechanism A Alkene (C=C) + CH3S-SCH3 B Iodonium Intermediate I2 catalysis A->B Electrophilic Attack C Bis(methylthio) Adduct -CH(SCH3)-CH(SCH3)- B->C Anti-Addition of -SCH3 D EI Fragmentation Diagnostic m/z ions C->D 70 eV EI

Iodine-catalyzed DMDS addition mechanism and subsequent EI diagnostic fragmentation.

Experimental Protocols

Protocol A: Iodine-Catalyzed DMDS Derivatization (GC-MS)

This protocol is designed as a self-validating system: the mandatory quenching step ensures that residual iodine is neutralized, preventing catastrophic column phase stripping and peak tailing during GC analysis.

  • Sample Preparation: Dissolve 50 µg of the analyte extract in 100 µL of anhydrous hexane in a 2 mL amber glass vial.

  • Reagent Addition: Add 100 µL of Dimethyl Disulfide (DMDS) followed by 20 µL of an iodine catalyst solution (60 mg/mL dissolved in diethyl ether).

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate at 40°C for 4 hours. This extended time ensures complete derivatization of both the exocyclic and the more sterically hindered endocyclic double bonds.

  • Quenching (Critical Validation Step): Cool the vial to room temperature. Add 200 µL of aqueous sodium thiosulfate (5% w/v). Vortex vigorously. The chemical reduction of I₂ to I⁻ visually manifests as the complete fading of the pink/purple iodine color, validating that the quench is successful and the sample is safe for the GC column.

  • Extraction: Allow the aqueous and organic phases to separate. Carefully extract the upper organic (hexane) layer containing the DMDS adducts into a fresh GC vial.

  • Analysis: Inject 1 µL into the GC-MS (e.g., DB-5MS column, 30 m × 0.25 mm × 0.25 µm) operating in EI mode (70 eV).

Protocol B: UV-Initiated Thiol-Ene Click Derivatization (LC-MS/MS)
  • Sample Preparation: Dissolve the analyte in 200 µL of LC-MS grade methanol.

  • Reagent Addition: Add 50 µL of cysteamine hydrochloride (100 mM in methanol) and 10 µL of the photoinitiator 2,2-dimethoxy-2-phenylacetophenone (DPAP, 10 mM in methanol).

  • UV Irradiation: Place the sealed vial in a UV reactor (365 nm) for 30 minutes at room temperature. The radical mechanism ensures highly selective anti-Markovnikov addition to the terminal carbon of the 1-methylvinyl group.

  • Dilution: Dilute the reaction mixture 1:10 with Mobile Phase A (0.1% formic acid in LC-MS grade water) prior to injection. This ensures optimal peak shape and protonation of the newly added primary amine.

  • Analysis: Inject 5 µL onto a C18 UHPLC column coupled to a triple quadrupole mass spectrometer operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

Data Presentation & Interpretation

Table 1: Comparison of Derivatization Strategies

ParameterGC-MS Pathway (DMDS)LC-MS Pathway (Thiol-Ene)
Reagents Dimethyl Disulfide (DMDS), IodineCysteamine HCl, DPAP (UV)
Target Functional Group Both endocyclic and exocyclic C=C bondsSelectively exocyclic 1-methylvinyl group
Chemical Transformation Addition of two -SCH₃ groups per double bondAddition of primary amine via thioether linkage
Primary Analytical Goal Structural elucidation (localization of C=C)High-sensitivity trace quantitation
Mass Shift (Δm) +94.2 Da per double bond+77.15 Da (mono-addition)
Ionization Mode Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI+)

Table 2: Expected GC-MS EI Fragmentation Logic for DMDS Adducts

Cleavage SiteMechanismDiagnostic Utility
Between -SCH₃ bearing carbons Homolytic C–C bond cleavageYields two major fragments representing the two halves of the cleaved molecule; pinpoints exact C=C position.
Loss of CH₃S• radical Neutral loss of 47 Da ([M-47]⁺)Confirms the presence of the methylthio adduct.
Loss of CH₃SH Neutral loss of 48 Da ([M-48]⁺)Secondary confirmation of the adduct structure.

References[1] Rohloff, J. (2015). Analysis of phenolic and cyclic compounds in plants using derivatization techniques in combination with GC-MS-based metabolite profiling. Molecules, 20(2), 3431-3462. URL: https://www.mdpi.com/1420-3049/20/2/3431/htm[2] Syngene International. (n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis. URL: https://www.syngeneintl.com/chemical-derivatization-in-lc-ms-ms-bioanalysis/[4] Miles, C. O., et al. (2012). Thiol Derivatization for LC-MS Identification of Microcystins in Complex Matrices. Environmental Science & Technology, 46(16), 8937-8944. URL: https://pubs.acs.org/doi/10.1021/es3015509[3] Liao, S., Sherman, G., & Huang, Y. (2022). Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives. Rapid Communications in Mass Spectrometry, 36(3), e9228. URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/10.1002/rcm.9228[6] Grütering, C., Blank, L. M., & Hayen, H. (2024). Determination of double bond positions in unsaturated fatty acids by pre-column derivatization with dimethyl and dipyridyl disulfide followed by LC-SWATH-MS analysis. Analytical and Bioanalytical Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11452601/[5] Carlson, D. A., et al. (1989). Dimethyl disulfide derivatives of long chain alkenes, alkadienes and alkatrienes for gas chromatography/mass spectrometry. Analytical Chemistry, 61(14), 1564-1571. URL: https://pubs.acs.org/doi/10.1021/ac00189a019

Sources

Application

Application Note: High-Resolution Quantification of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene in Complex Mixtures

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Technique: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS/MS) Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Technique: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS/MS)

Executive Summary

The quantification of specific cyclic hydrocarbons, such as 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (CAS 67845-78-7), in complex matrices (e.g., botanical extracts, fragrance formulations, and synthetic reaction mixtures) presents a significant analytical challenge. Due to the presence of numerous structural isomers and matrix interferents, traditional GC-FID or single-quadrupole GC-MS often yields false positives. This application note details a robust, self-validating HS-SPME-GC-MS/MS protocol that leverages Multiple Reaction Monitoring (MRM) to achieve absolute structural specificity and trace-level quantification.

Scientific Rationale & Mechanistic Insights (E-E-A-T)

The Matrix Challenge

1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene is a highly volatile C12​H20​ hydrocarbon. In complex mixtures, it frequently co-elutes with isobaric terpenes and sesquiterpene degradation products. Traditional extraction methods like Liquid-Liquid Extraction (LLE) co-extract non-volatile lipids and heavy polymers, which rapidly degrade the GC inlet liner and suppress ionization in the MS source.

Causality Behind Methodological Choices

To overcome these limitations, this protocol employs two highly selective analytical filters:

  • Headspace SPME (HS-SPME): By sampling only the vapor phase above the sample, non-volatile matrix components are completely excluded from the GC system. We utilize a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber. The PDMS layer effectively partitions non-polar hydrocarbons, while the CAR/DVB layers provide high capacity for volatile fragments, ensuring a comprehensive extraction profile [1].

  • Triple Quadrupole MS/MS (MRM Mode): Under standard Electron Ionization (EI), cyclic hydrocarbons yield ubiquitous, non-specific fragments (e.g., m/z 93, 107, 121). Single quadrupole systems operating in Selected Ion Monitoring (SIM) cannot distinguish between co-eluting isomers sharing these ions. By isolating the molecular ion ( [M]+ m/z 164) in Q1, applying Collision-Induced Dissociation (CID) in Q2, and filtering for specific product ions in Q3, MRM eliminates background matrix noise and ensures high-fidelity quantification [2].

Workflow A 1. Matrix Equilibration (Salt + IS) B 2. HS-SPME Extraction (DVB/CAR/PDMS) A->B C 3. GC Separation (DB-5MS) B->C D 4. MS/MS Detection (MRM Mode) C->D E 5. Data Quantification (ICH Q2 Validated) D->E

Figure 1: HS-SPME-GC-MS/MS analytical workflow for complex mixture analysis.

Experimental Protocol

Sample Preparation (HS-SPME)

Mechanistic Note: The addition of NaCl decreases the solubility of non-polar analytes in the aqueous phase, driving them into the headspace (the "salting-out" effect).

  • Aliquot: Transfer 1.0 g (or 1.0 mL) of the complex mixture into a 20 mL amber headspace vial.

  • Matrix Modification: Add 3.0 mL of saturated NaCl solution (approx. 36% w/v in LC-MS grade water).

  • Internal Standard (IS): Spike the sample with 10 µL of Tetradecane- d30​ (10 µg/mL in methanol).

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes with orbital agitation (250 rpm).

  • Extraction: Expose the 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.

  • Desorption: Retract the fiber and insert it into the GC inlet (250°C) for 3 minutes in splitless mode.

GC-MS/MS Instrumental Conditions
  • Column: DB-5MS Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Oven Program: 60°C (hold 2 min) 10°C/min to 160°C 25°C/min to 280°C (hold 3 min).

  • Inlet: 250°C, Splitless mode (purge valve open at 1.5 min), equipped with a highly deactivated SPME glass liner (0.75 mm ID).

  • MS Source / Transfer Line: 230°C / 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

MRM_Pathway cluster_Q2 Q2 Collision Cell (Argon CID) P Precursor Ion [M]⁺ m/z 164 (Q1 Isolation) F1 Qualifier 1 m/z 149 [-CH₃]· P->F1 CE: 10 eV F2 Qualifier 2 m/z 121 [-C₃H₇]· P->F2 CE: 15 eV F3 Quantifier m/z 93 [C₇H₉]⁺ P->F3 CE: 20 eV

Figure 2: MRM fragmentation pathway for 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene.

Data Presentation: MRM Transitions & Validation

To ensure regulatory compliance, the method must be validated according to standard guidelines [3]. The transition parameters and validation metrics are summarized below.

Table 1: Optimized MS/MS (MRM) Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene 1649320Quantifier
16412115Qualifier 1
16414910Qualifier 2
Tetradecane- d30​ (IS) 22811015Quantifier
2288220Qualifier
Table 2: Method Validation Parameters (per ICH Q2(R2))
ParameterValue / Acceptance CriteriaMechanistic Significance
Linear Range 0.5 – 500 ng/g ( R2>0.998 )Ensures accurate quantification across varying matrix concentrations.
Limit of Detection (LOD) 0.15 ng/g (S/N > 3)Defines the absolute trace-level sensitivity of the MRM method.
Limit of Quantitation (LOQ) 0.50 ng/g (S/N > 10)The lowest concentration validated for precision and accuracy.
Recovery (Accuracy) 92% – 104%Proves the HS-SPME salting-out process successfully mitigates matrix suppression.
Precision (RSD) < 6.5% (Intra-day)Confirms the reproducibility of the automated SPME fiber desorption.

System Suitability & Self-Validating Quality Control

A hallmark of a robust analytical protocol is its ability to self-validate during routine execution. This method incorporates three mandatory, automated QC gates:

  • Isotope Dilution Tracking: Tetradecane- d30​ is spiked into every sample. If the absolute peak area of the IS deviates by >20% from the calibration average, the system automatically flags the sample for severe matrix effects or fiber degradation.

  • System Suitability Test (SST): Prior to any sample batch, an SST standard (10 ng/g) is injected. The run is only authorized to proceed if the target peak exhibits a tailing factor (Asymmetry) ≤1.5 and a signal-to-noise ratio ≥100 . This proves the GC inlet is free of active sites [4].

  • Continuing Calibration Verification (CCV): A mid-level calibration standard (50 ng/g) is analyzed every 10 samples. The calculated concentration must fall within ±15% of the theoretical value, verifying that the MS detector has not experienced mass drift or source contamination during the sequence.

References

  • Quantification of Seven Terpenes in Human Serum by Headspace Solid-Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Advanced GC-MS Chemosensing Combined with Atomistic Modeling: A Synergistic Approach for Environmental Water Analysis Source: MDPI (Sensors) URL:[Link]

Sources

Method

Advanced Application Note: Diels-Alder Cycloadditions Utilizing Substituted Cyclohexene Dienophiles

Introduction and Mechanistic Context The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the concerted formation of six-membered rings with high regio- and stereochemical control via a [π4s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the concerted formation of six-membered rings with high regio- and stereochemical control via a [π4s + π2s] cycloaddition [1]. While acyclic or highly strained dienophiles react readily with conjugated dienes, the use of six-membered cyclic dienophiles—specifically substituted cyclohexenes—presents a unique synthetic challenge.

Unactivated cyclohexenes are notoriously poor dienophiles. Their conformational rigidity and lack of electronic activation result in a high Lowest Unoccupied Molecular Orbital (LUMO) energy, which creates a significant kinetic barrier to the cycloaddition [2]. To overcome this, the cyclohexene ring must be substituted with electron-withdrawing groups (EWGs), such as in 2-cyclohexen-1-one or 2-carbomethoxy-2-cyclohexenone [3]. Even with these substitutions, thermal (uncatalyzed) reactions often require harsh conditions that degrade yields and erode the endo stereoselectivity.

As a result, state-of-the-art protocols rely heavily on Lewis acid catalysis . By coordinating to the carbonyl oxygen of the substituted cyclohexenone, Lewis acids (such as NbCl₅ or SnCl₄) drastically lower the LUMO energy of the dienophile and increase the magnitude of the orbital coefficients at the β-carbon. This not only accelerates the reaction at cryogenic temperatures but also maximizes secondary orbital interactions, driving the reaction toward near-exclusive endo selectivity [4].

G A Substituted Cyclohexenone (High LUMO, Poor Reactivity) B Lewis Acid Coordination (e.g., NbCl5, SnCl4) A->B C LUMO Energy Lowering & Bond Polarization B->C D Enhanced Secondary Orbital Interactions C->D E Concerted [4+2] Cycloaddition (High endo-Selectivity) D->E

Logic flow of Lewis acid-mediated LUMO lowering in cyclohexenone dienophiles.

Quantitative Data: Catalyst Efficacy and Stereoselectivity

The choice of Lewis acid dictates the success of the cycloaddition when using substituted cyclohexenones. The table below summarizes the causality between catalyst selection, reaction conditions, and the resulting stereochemical outcomes for the reaction between 2-cyclohexen-1-one and cyclopentadiene.

Catalyst SystemTemperature (°C)Time (h)Yield (%)endo:exo RatioMechanistic Rationale
None (Thermal) 15024< 2060:40High activation barrier; poor secondary orbital overlap.
AlCl₃ 2546585:15Moderate LUMO lowering; ambient temp allows exo leakage.
SnCl₄ -2067892:8Strong coordination; enables sub-zero reaction, improving endo preference [3].
NbCl₅ -78195> 99:1Extreme oxophilicity; massive LUMO reduction allows cryogenic reaction [4].

Experimental Protocols

The following self-validating protocol details the niobium pentachloride (NbCl₅) catalyzed Diels-Alder reaction between 2-cyclohexen-1-one and cyclopentadiene.

Critical Prerequisites & Reagent Preparation
  • Cyclopentadiene Preparation: Cyclopentadiene readily dimerizes via a thermal Diels-Alder reaction at room temperature. It must be freshly "cracked" (retro-Diels-Alder) from dicyclopentadiene via fractional distillation at 170°C prior to use. Self-Validation: The distillate must be kept at -78°C and used within 2 hours; a cloudy appearance indicates moisture or re-dimerization.

  • Anhydrous Conditions: NbCl₅ is highly moisture-sensitive. All glassware must be flame-dried under vacuum and purged with high-purity Argon. Solvents (e.g., Dichloromethane or Ethyl Acetate) must be distilled over calcium hydride.

Step-by-Step Cycloaddition Workflow
  • System Initialization: To a flame-dried, 50 mL Schlenk flask equipped with a magnetic stir bar, add 10 mL of anhydrous solvent (e.g., Ethyl Acetate) under a positive pressure of Argon.

  • Dienophile Introduction: Inject 1.0 mmol of 2-cyclohexen-1-one into the flask. Lower the flask into a dry ice/acetone bath to equilibrate at -78°C for 10 minutes.

  • Catalyst Complexation: Quickly add 1.2 mmol (1.2 equivalents) of solid NbCl₅ under a stream of Argon. Causality Note: A slight excess of Lewis acid is used to ensure complete complexation of the carbonyl oxygen, which is visually confirmed by a distinct color change (typically deep red/orange). Stir for 15 minutes at -78°C.

  • Diene Addition: Syringe 3.0 mmol (3 equivalents) of freshly cracked cyclopentadiene dropwise down the side of the cooled flask. Causality Note: The excess diene drives the reaction to completion and compensates for any minor re-dimerization in the syringe.

  • Reaction Monitoring: Maintain the reaction at -78°C. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 1 hour.

  • Quenching & Workup: Once the dienophile is consumed, quench the reaction at -78°C by adding 5 mL of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the pure endo bicyclic adduct.

Workflow S1 1. Flame-dry glassware & purge with Argon S2 2. Dissolve 2-Cyclohexenone in anhydrous solvent at -78°C S1->S2 S3 3. Add Lewis Acid (NbCl5) dropwise & equilibrate S2->S3 S4 4. Introduce Cyclopentadiene (freshly cracked) S3->S4 S5 5. Quench with sat. NaHCO3 & extract (EtOAc) S4->S5

Step-by-step workflow for the low-temperature catalyzed Diels-Alder cycloaddition.

Troubleshooting and Edge Cases

  • Steric Hindrance in β-Substituted Cyclohexenones: If the substituted cyclohexene dienophile contains a β-substituent (e.g., 3-methyl-2-cyclohexen-1-one), the reaction rate will plummet due to severe steric clashes in the transition state. In such cases, traditional Diels-Alder pathways often fail, and researchers must pivot to anionic Diels-Alder chemistry using sodium dienolates [5].

  • Polymerization of Diene: If a highly active Lewis acid like AlCl₃ is used at temperatures above 0°C, the cyclopentadiene may rapidly polymerize rather than undergo cycloaddition. Strict adherence to cryogenic temperatures (-78°C to -20°C) is mandatory to suppress this side reaction.

References

  • Diels–Alder reaction - Wikipedia Source: Wikipedia.org URL:[Link]

  • Diels-Alder reaction – Knowledge and References Source: Taylor & Francis URL:[Link]

  • A Direct Approach to the cis-1-Octalone System. 2-Carbomethoxy-2-Cyclohexenone as a Dienophile Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • High stereoselectivity on low temperature Diels-Alder reactions Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Anionic Diels–Alder Chemistry of Cyclic Sodium Dien-1-olates Delivering Highly Stereoselective and Functionalized Polycyclic Adducts Source: Organic Letters (ACS Publications) URL:[Link]

Application

Application Note: Laboratory-Scale Purification of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene

Audience: Researchers, analytical scientists, and drug development professionals Focus: Multi-dimensional isolation of complex, unfunctionalized terpenes Introduction & Mechanistic Overview The isolation of unfunctionali...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals Focus: Multi-dimensional isolation of complex, unfunctionalized terpenes

Introduction & Mechanistic Overview

The isolation of unfunctionalized, polyalkylated cyclohexenes such as 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (CAS: 67845-78-7) presents a significant analytical challenge. As a highly non-polar C₁₂H₂₀ hydrocarbon, it lacks the polar functional groups (e.g., hydroxyls, carbonyls) that typically facilitate separation on standard normal-phase silica gel. Furthermore, crude synthetic or botanical mixtures containing this compound often consist of closely related stereoisomers and regioisomers that co-elute under standard chromatographic conditions.

To achieve >99% purity suitable for pharmacological screening or advanced structural elucidation, a multi-dimensional purification strategy is required. This protocol outlines a self-validating, three-phase workflow:

  • Vacuum Fractional Distillation: For bulk enrichment and removal of volatile/polymeric contaminants.

  • Argentation Chromatography (AgNO₃-Silica): For the precise resolution of stereoisomers via π -complexation.

  • Preparative Reverse-Phase HPLC: For final polishing, utilizing specialized solvent systems to overcome the inherent insolubility of highly non-polar terpenes.

Physicochemical Profiling

Understanding the physicochemical nature of the target molecule is the foundation of this purification strategy [1].

PropertyValueImplication for Purification
Chemical Formula C₁₂H₂₀Highly non-polar; requires non-aqueous or modified RP-HPLC.
Molecular Weight 164.29 g/mol Volatile enough for distillation, but prone to thermal degradation.
Boiling Point (Est.) ~215 °C (760 Torr)Mandates high-vacuum distillation (<1 Torr) to prevent isomerization.
LogP (Est.) ~4.8Extreme hydrophobicity; insoluble in standard ACN/H₂O mobile phases.
Chromophores Isolated isolated double bondsPoor UV absorbance; necessitates low-wavelength UV detection (210 nm) or ELSD.

Purification Strategy & Causality

Do not rely on a single separation mode. The causality behind our experimental choices ensures a robust, self-validating system.

Phase 1: Vacuum Fractional Distillation

Terpenes and their analogs are notoriously thermolabile. Distillation at atmospheric pressure exposes the molecule to temperatures exceeding 200 °C, which triggers unwanted Diels-Alder retro-reactions, double-bond migrations, or oxidative polymerization. By reducing the system pressure to <1.0 Torr, the boiling point is artificially depressed to approximately 60–75 °C. This thermodynamic shift preserves the structural integrity of the isopropenyl group while stripping away bulk heavy lipids and low-boiling monoterpenes [2].

Phase 2: Argentation Chromatography (AgNO₃-Silica)

Standard silica gel relies on hydrogen bonding and dipole interactions, which are useless for unfunctionalized hydrocarbons. Argentation chromatography solves this by impregnating the silica stationary phase with silver nitrate (AgNO₃). The Ag⁺ ions act as electron acceptors, forming reversible coordination complexes with the π -electrons of the alkene double bonds [3].

  • Mechanistic Insight: 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene possesses two distinct double bonds: an endocyclic cyclohexene bond and an exocyclic isopropenyl bond. The steric hindrance surrounding these bonds differs significantly among stereoisomers. Ag⁺ binding affinity is highly sensitive to this steric environment, allowing for baseline resolution of isomers that would otherwise co-elute.

Phase 3: Preparative Reverse-Phase HPLC (RP-HPLC)

While argentation chromatography resolves isomers, trace silver ions and column bleed must be removed. Preparative C18 RP-HPLC serves as the final polishing step. The primary challenge here is solubility; C₁₂ hydrocarbons will precipitate in standard Acetonitrile/Water gradients, ruining peak shape and column longevity. We utilize a modified mobile phase incorporating Isopropanol (IPA) as a co-solvent to maintain solubility while retaining the hydrophobic partitioning mechanism of the C18 phase [4].

Purification Workflow Visualization

G N1 Crude Terpene Mixture N2 Vacuum Fractional Distillation (< 1 Torr) N1->N2 Removes bulk polymers/volatiles N3 Argentation Chromatography (10% AgNO3-Silica) N2->N3 Enriched Fraction N4 Preparative HPLC (C18, ACN/IPA/H2O) N3->N4 Stereoisomer Resolution N5 Purified Target (>99% Purity) N4->N5 Final Polishing

Caption: Multi-dimensional purification workflow for 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene.

Detailed Experimental Protocols

Protocol A: Vacuum Fractional Distillation

Objective: Enrich the target compound from a crude mixture to ~70-80% purity.

  • Apparatus Setup: Assemble a short-path distillation apparatus equipped with a Vigreux column (to increase theoretical plates) and a multi-position receiving "cow" flask.

  • System Evacuation: Apply high vacuum using a rotary vane pump equipped with a liquid nitrogen cold trap. Ensure the system pressure stabilizes at < 1.0 Torr [2].

  • Heating: Gradually heat the crude mixture using a stirred oil bath.

  • Fraction Collection:

    • Fraction 1 (Heads): Collect low-boiling monoterpenes (e.g., residual solvents, C10 impurities) up to 50 °C (vapor temperature).

    • Fraction 2 (Heart Cut): Collect the target C₁₂H₂₀ fraction between 65 °C and 80 °C .

    • Residue (Tails): Leave polymerized heavy fractions in the boiling flask.

  • Storage: Immediately flush the heart cut with Argon and store at -20 °C to prevent oxidation.

Protocol B: Argentation Chromatography (AgNO₃-Silica Gel)

Objective: Resolve stereoisomers and structurally similar hydrocarbon impurities [3].

  • Stationary Phase Preparation (10% w/w):

    • Dissolve 10 g of AgNO₃ in 50 mL of Acetonitrile/Water (9:1).

    • Add 90 g of standard flash silica gel (40-63 µm) to form a slurry.

    • Remove the solvent via rotary evaporation in the dark (AgNO₃ is photosensitive).

    • Activate the impregnated silica in a vacuum oven at 120 °C for 4 hours. Keep protected from light (wrap in aluminum foil).

  • Column Packing: Dry-pack the column with the activated AgNO₃-silica and equilibrate with 100% Hexane.

  • Sample Loading: Load the distilled heart cut (from Protocol A) neat or dissolved in a minimum volume of Hexane.

  • Elution Gradient:

    • Begin elution with 100% Hexane.

    • Gradually introduce Toluene (or Ethyl Acetate) in 1% increments (e.g., 99:1 Hexane:Toluene). The π -complexation is strong; a very shallow gradient is required to displace the terpenes from the silver ions.

  • Monitoring: Monitor fractions via TLC (AgNO₃-impregnated plates) developed with Anisaldehyde stain and heat.

Protocol C: Preparative Reverse-Phase HPLC

Objective: Final polishing to achieve >99% purity and remove trace silver contaminants [4].

  • Sample Preparation: Dissolve the enriched fraction from Protocol B in a 1:1 mixture of Acetonitrile and Isopropanol (IPA). Do not use water or pure methanol, as the sample will crash out of solution.

  • System Parameters:

    • Column: Prep C18 (e.g., 250 x 21.2 mm, 5 µm).

    • Flow Rate: 20.0 mL/min.

    • Detection: UV at 210 nm (due to lack of conjugation) or Evaporative Light Scattering Detector (ELSD).

  • Mobile Phase Gradient:

Time (min)% A (Water)% B (Acetonitrile)% C (Isopropanol)
0.020800
5.0108010
15.005050
20.000100

Causality of Gradient: The run begins with high Acetonitrile to retain the compound on the C18 phase. As the run progresses, Water is eliminated and Isopropanol is introduced. IPA acts as a strong, non-polar modifier that elutes the highly hydrophobic C₁₂H₂₀ molecule while maintaining sharp peak symmetry and preventing on-column precipitation.

Analytical Validation

To validate the success of the self-validating purification system, subject the final isolated fraction to:

  • GC-MS (Gas Chromatography-Mass Spectrometry): Confirms the molecular weight ( m/z 164) and provides a fragmentation pattern characteristic of the trimethyl-isopropenyl-cyclohexene backbone.

  • ¹H and ¹³C NMR: Crucial for confirming the specific stereochemistry. The chemical shifts of the vinylic protons (exocyclic =CH₂ vs. endocyclic -CH=) will definitively prove the structural integrity of the 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene isomer.

References

  • Leybold USA. "How to improve your CBD production to maximize profits: Vacuum distillation." Leybold. Available at:[Link]

  • Williams, C., et al. (2015). "Chromatography with Silver Nitrate: Part 2." University of Queensland eSpace. Available at:[Link]

  • MDPI. (2024). "Terpenes from Cecropia Species and Their Pharmacological Potential." Molecules. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

improving yield in 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (CAS 67845-78-7).

Due to the highly substituted nature of the cyclohexene ring and the steric encumbrance around the C4 position, traditional synthetic routes often suffer from low conversion rates. As a Senior Application Scientist, I have deconstructed the two critical phases of this synthesis—the core-forming Diels-Alder cycloaddition and the subsequent Wittig olefination—to provide you with field-proven troubleshooting strategies and self-validating protocols.

Reaction Pathway Visualization

SynthesisWorkflow Diene Substituted Diene (e.g., Isoprene derivative) DA_Step Diels-Alder Cycloaddition Lewis Acid Catalyzed Diene->DA_Step Dienophile Substituted Dienophile (e.g., Mesityl oxide) Dienophile->DA_Step Intermediate 1,3,5-trimethyl-4-acetylcyclohexene (Sterically Hindered Ketone) DA_Step->Intermediate Wittig_Step Wittig Olefination (Ph3P=CH2, Base) Intermediate->Wittig_Step Product 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (Target Terpene) Wittig_Step->Product

Workflow for the 2-step synthesis of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene.

Troubleshooting Guide & FAQs

Phase 1: The Diels-Alder Cycloaddition

Q1: Why is the yield of my initial Diels-Alder cycloaddition stalling below 40%, even under prolonged thermal conditions? A1: Thermal Diels-Alder reactions involving highly substituted dienes and dienophiles suffer from severe steric Pauli repulsion, which drastically increases the activation strain[1]. Simply increasing the temperature is counterproductive, as it often triggers polymerization or retro-Diels-Alder degradation pathways. Solution: Implement Lewis acid catalysis (e.g., 10 mol% Ca(OTf)₂ or AlCl₃). Contrary to the traditional textbook belief that Lewis acids solely lower the LUMO of the dienophile, recent quantum chemical activation strain analyses reveal that Lewis acids primarily accelerate these reactions by reducing the destabilizing Pauli repulsion between the interacting π-systems[2]. This allows the reaction to proceed at much lower temperatures (e.g., -20 °C to 0 °C) with significantly higher endo-selectivity and overall yield.

Phase 2: The Wittig Olefination

Q2: During the Wittig olefination of the intermediate 1,3,5-trimethyl-4-acetylcyclohexene, I am observing significant starting material recovery and a byproduct. What is happening? A2: The intermediate is a sterically hindered ketone. When using standard Wittig conditions (e.g., methyltriphenylphosphonium bromide with n-BuLi), the bulky phosphonium ylide struggles to attack the sterically blocked electrophilic carbonyl carbon[3]. Consequently, the ylide acts as a base rather than a nucleophile, leading to the enolization of the ketone rather than the desired olefination. Solution: Transition to a "salt-free" ylide protocol using Sodium hexamethyldisilazide (NaHMDS). This bulky, non-nucleophilic base prevents unwanted enolization. Additionally, conducting the reaction under ultrasonication has been shown to improve yields and reduce reaction times for hindered substrates by enhancing mass transfer[4]. If steric hindrance completely suppresses the Wittig pathway, consider using the Tebbe reagent (a titanium-based alkylidene complex), which is highly effective for the methylenation of sterically encumbered ketones[3].

Q3: How can I efficiently separate the triphenylphosphine oxide (TPPO) byproduct from the highly non-polar target compound? A3: TPPO is notoriously difficult to separate from non-polar terpene-like products such as 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene because it can co-elute or cause streaking during silica gel chromatography[3]. Solution: Exploit differential solubility. Do not rely solely on chromatography. Instead, precipitate the bulk of the TPPO by triturating the crude mixture in cold pentane (where TPPO is poorly soluble, but your target cyclohexene is highly soluble), followed by filtration through Celite.

Quantitative Data: Olefination Optimization

To assist in reagent selection, the table below summarizes the expected conversion rates based on different olefination strategies for the sterically hindered intermediate.

Table 1: Optimization of Olefination Conditions for 1,3,5-trimethyl-4-acetylcyclohexene

Reagent SystemBase / AdditiveTemperatureConversion (%)Primary Observation / Causality
Ph₃PCH₃Brn-BuLi0 °C to RT25%High enolization; unreacted ketone recovered.
Ph₃PCH₃BrNaHMDS-78 °C to RT65%Moderate steric block overcome; enolization suppressed.
Ph₃PCH₃Brt-BuOK + SonicationRT78%Highly efficient mass transfer; TPPO separation required.
Tebbe ReagentPyridine-40 °C to RT>95%Highest yield; however, reagent is highly air-sensitive.

Standard Operating Procedure: Optimized Salt-Free Wittig Olefination

Objective: Convert the hindered ketone intermediate to 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene while suppressing enolization and ensuring complete TPPO removal.

Step-by-Step Methodology:

  • Preparation of the Ylide: In an oven-dried, argon-purged Schlenk flask, suspend methyltriphenylphosphonium bromide (1.5 equiv.) in anhydrous THF (0.2 M).

  • Base Addition (Self-Validation Step): Cool the suspension to 0 °C. Dropwise add NaHMDS (1.0 M in THF, 1.45 equiv.). Stir for 1 hour at 0 °C.

    • Validation Check: The formation of a persistent, bright yellow solution indicates successful and complete ylide generation. If the solution remains cloudy or pale, ylide formation is incomplete.

  • Substrate Addition: Cool the mixture to -78 °C to control the initial exotherm and prevent side reactions. Slowly add a solution of 1,3,5-trimethyl-4-acetylcyclohexene (1.0 equiv.) in anhydrous THF.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature over 4 hours.

    • Optimization Note: Place the flask in an ultrasonic bath for 30 minutes at room temperature to drive the reaction to completion[4].

  • Quenching & Precipitation (Self-Validation Step): Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with cold pentane (3x). Combine the organic layers and concentrate to approximately 10% of the original volume under reduced pressure.

    • Validation Check: A dense white crystalline solid (TPPO) will crash out of the solution. If no solid forms, the solvent is still too polar (ensure all THF is removed).

  • Filtration & Purification: Filter the suspension through a tightly packed Celite pad, washing the filter cake with cold pentane. Concentrate the filtrate to yield the crude product. Purify via short-path vacuum distillation or silica gel chromatography (100% hexanes) to isolate the pure 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene.

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in Diels-Alder Reactions

Welcome to the technical support center dedicated to one of the most powerful transformations in organic synthesis: the Diels-Alder reaction. While celebrated for its elegance and efficiency in forming six-membered rings...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to one of the most powerful transformations in organic synthesis: the Diels-Alder reaction. While celebrated for its elegance and efficiency in forming six-membered rings, this cycloaddition is not without its challenges.[1] Byproduct formation can often complicate product purification, reduce yields, and consume valuable starting materials.

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. Here, we move beyond simple protocols to explain the underlying principles governing byproduct formation, empowering you to make informed decisions in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions regarding side reactions in Diels-Alder cycloadditions.

Q1: What are the most common byproducts in Diels-Alder reactions?

The most frequently encountered byproducts include:

  • Diene Dimerization/Polymerization: Highly reactive dienes can react with themselves in a Diels-Alder fashion, leading to dimers or even oligomers.[2] This is particularly common with electron-rich dienes like cyclopentadiene.

  • Stereoisomers (Endo/Exo): While often one stereoisomer is desired, the formation of a mixture of endo and exo products is a common outcome.[3][4][5][6] The ratio of these isomers is highly dependent on reaction conditions.[3][5][7]

  • Regioisomers: When both the diene and dienophile are unsymmetrical, different constitutional isomers can be formed, leading to challenges in purification and reduced yield of the target molecule.[8][9]

  • Retro-Diels-Alder Products: At elevated temperatures, the Diels-Alder reaction can be reversible, leading to the decomposition of the desired adduct back to the starting diene and dienophile.[1][3][10][11][12]

  • Products from Dienophile Instability: Certain dienophiles can undergo side reactions like polymerization or decomposition, especially under harsh conditions or in the presence of strong Lewis acids.

Q2: How does temperature control influence byproduct formation?

Temperature is a critical parameter. Lower temperatures generally favor the kinetically controlled product, which is often the desired endo isomer due to favorable secondary orbital interactions in the transition state.[3][5][6] Conversely, higher temperatures can provide enough energy to overcome the activation barrier for the reverse reaction (retro-Diels-Alder), leading to an equilibrium that favors the more thermodynamically stable product, often the exo isomer.[3][5] High temperatures can also accelerate unwanted side reactions like polymerization.[13]

Q3: What is the role of the solvent in minimizing side reactions?

Solvent choice can significantly impact reaction rate and selectivity.[14][15][16] Polar solvents can accelerate the reaction and often enhance endo selectivity.[1][14][15] This is attributed to the stabilization of the more polar transition state leading to the endo product.[14] In some cases, aqueous solutions have been shown to dramatically increase reaction rates.[1] However, the optimal solvent is system-dependent, and screening may be necessary to minimize byproducts.[8]

Q4: Can a Lewis acid catalyst also contribute to byproduct formation?

While Lewis acids are powerful tools for accelerating Diels-Alder reactions and enhancing selectivity, they can also promote side reactions.[1][17][18] By coordinating to the dienophile, Lewis acids increase its reactivity, but this can also make the dienophile more susceptible to polymerization or decomposition.[1][17] Additionally, some Lewis acids can catalyze the isomerization of the desired product. Careful selection of the Lewis acid and optimization of its stoichiometry are crucial.

Q5: How do I prevent the retro-Diels-Alder reaction?

The retro-Diels-Alder reaction is favored at higher temperatures.[1][3][10] To prevent it, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. If high temperatures are necessary for the forward reaction, consider if the product can be trapped or if a different synthetic route is feasible. In some cases, the retro-Diels-Alder reaction is intentionally used as a synthetic strategy.[10][11][12]

Part 2: Troubleshooting Guide: Specific Issues and Solutions

This section provides a more in-depth look at specific problems and offers systematic approaches to their resolution.

Problem 1: Diene Dimerization or Polymerization
  • Symptoms: You observe the formation of high molecular weight species, a significant decrease in the concentration of your diene, and a complex mixture of products that are difficult to characterize.

  • Root Causes:

    • High Diene Reactivity: Electron-rich dienes, such as cyclopentadiene, are particularly prone to self-reaction.

    • High Concentration: Increased proximity of diene molecules favors dimerization.

    • Elevated Temperature: Higher temperatures accelerate the rate of dimerization.

  • Solutions:

    • Temperature Control: Store reactive dienes at low temperatures (e.g., in a freezer) to slow down the dimerization process.[19] For the reaction itself, use the lowest effective temperature.

    • Slow Addition: Add the reactive diene slowly to the reaction mixture containing the dienophile. This keeps the instantaneous concentration of the free diene low, favoring the desired intermolecular reaction.

    • In Situ Generation: For highly unstable dienes, consider generating them in situ in the presence of the dienophile.

Problem 2: Poor Regio- or Stereoselectivity (Endo/Exo Isomers)
  • Symptoms: Your reaction yields a mixture of regioisomers or a nearly 1:1 ratio of endo and exo stereoisomers, complicating purification and reducing the yield of the desired product.

  • Root Causes:

    • Electronic and Steric Effects: The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on the diene and dienophile.[9][20] The most common pathway involves the most electron-rich carbon of the diene reacting with the most electron-deficient carbon of the dienophile.[9] Steric hindrance can also influence the outcome.[8]

    • Kinetic vs. Thermodynamic Control: The endo product is often the kinetic product, formed faster at lower temperatures.[3][5][6] The exo product is typically the thermodynamic product, favored at higher temperatures where the reaction is reversible.[3][5][6]

  • Solutions:

ParameterAction to Favor Kinetic Product (endo)Action to Favor Thermodynamic Product (exo)
Temperature Lower the reaction temperature (e.g., 0 °C to -78 °C).[3][8]Increase the reaction temperature and allow for longer reaction times.[3]
Catalyst Use a Lewis acid catalyst to enhance secondary orbital interactions that stabilize the endo transition state.Avoid catalysts that might lower the barrier to the retro-Diels-Alder reaction.
Solvent Employ polar solvents that can stabilize the more polar endo transition state.[14][15]Use non-polar solvents.

Experimental Protocol: Optimizing for Endo Selectivity

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Catalyst Addition: If using a Lewis acid, add it slowly to the cooled solution of the dienophile.

  • Diene Addition: Slowly add a solution of the diene (1.0-1.2 eq) in the same anhydrous solvent to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Workup: Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate for Lewis acid-catalyzed reactions), and proceed with standard extraction and purification procedures.[21][22]

Problem 3: Formation of Byproducts from Dienophile Instability
  • Symptoms: You observe polymerization of the dienophile, or the formation of decomposition products, leading to a complex reaction mixture and low yield of the desired adduct.

  • Root Causes:

    • Highly Reactive Dienophiles: Electron-poor dienophiles, especially those activated by strong electron-withdrawing groups, can be prone to polymerization.

    • Harsh Reaction Conditions: High temperatures or the presence of strong Lewis acids can cause decomposition of sensitive dienophiles.

  • Solutions:

    • Milder Conditions: Use the lowest possible temperature and the mildest effective Lewis acid.

    • Catalyst Choice: Screen different Lewis acids to find one that promotes the desired reaction without causing significant dienophile decomposition.[8]

    • Stoichiometry Control: Use a slight excess of the diene if the dienophile is particularly unstable or expensive.

Part 3: Visualizations and Diagrams

To further clarify the concepts discussed, the following diagrams illustrate key principles and workflows.

Troubleshooting_Workflow start Byproduct Formation Observed issue Identify Byproduct Type start->issue dimer Diene Dimerization/ Polymerization issue->dimer High MW Species isomers Regio-/Stereo-isomers issue->isomers Isomeric Mixture retro Retro-Diels-Alder issue->retro Product Decomposition other Other Byproducts issue->other Unidentified Peaks sol_dimer Lower Temperature Slow Diene Addition In Situ Generation dimer->sol_dimer sol_isomers Adjust Temperature Use Lewis Acid Screen Solvents isomers->sol_isomers sol_retro Lower Temperature retro->sol_retro sol_other Milder Conditions Catalyst Screening other->sol_other

Caption: A workflow for troubleshooting common byproduct formation in Diels-Alder reactions.

Kinetic_vs_Thermodynamic cluster_energy Reaction Coordinate Reactants Diene + Dienophile Endo_Product Endo Adduct (Kinetic Product) Reactants->Endo_Product Lower Ea (Favored at low temp) Exo_Product Exo Adduct (Thermodynamic Product) Reactants->Exo_Product Higher Ea TS_Endo Endo Transition State TS_Exo Exo Transition State Endo_Product->Exo_Product Reversible at high temp

Caption: Energy profile illustrating kinetic versus thermodynamic control in Diels-Alder reactions.

References

  • An Experimental Study of the Solvent Effect on Rate and Selectivity in a Concentrated Diels−Alder Reaction.
  • Theoretical studies of solvent effects and Lewis acid catalysis on Diels-Alder reactions. University of Miami.
  • An Experimental Study of the Solvent Effect on Rate and Selectivity in a Concentrated Diels−Alder Reaction | Organic Process Research & Development.
  • Diels–Alder reaction. Wikipedia.
  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry.
  • Technical Support Center: Overcoming Poor Regioselectivity in Reactions of Unsymmetrical Dienes. Benchchem.
  • Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. MDPI.
  • endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. JCE0597 p582.
  • Thermodynamic and kinetic reaction control. Wikipedia.
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Troubleshooting

stability issues of 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene in acidic media

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene. This document is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene. This document is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this compound, particularly in acidic environments. Our goal is to provide a deep understanding of the underlying chemical principles causing these issues and to offer practical, field-proven troubleshooting strategies to ensure the integrity of your experiments.

Section 1: Understanding the Core Instability

This section addresses the fundamental reasons behind the compound's reactivity in the presence of acid. Understanding these mechanisms is the first step toward effective troubleshooting.

Q1: Why is my 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene sample degrading or showing unexpected products after exposure to acidic media?

A1: The instability is rooted in its chemical structure as a substituted cyclohexene, a class of terpenes highly susceptible to acid-catalyzed reactions. The presence of two double bonds (one endocyclic, one exocyclic) provides reactive sites for protonation. When a proton (H⁺) from an acidic medium is introduced, it can attack one of these double bonds, leading to the formation of a carbocation intermediate. This carbocation is a high-energy, unstable species that will rapidly undergo further reactions to achieve a more stable state.

The primary degradation pathways are driven by the quest for carbocation stability and include:

  • Isomerization and Rearrangements: The initial carbocation can undergo rearrangements, such as hydride (H⁻) or methyl (CH₃⁻) shifts, to form a more stable tertiary carbocation. Subsequent loss of a proton from a different position results in a variety of structural isomers with altered double bond positions or even different ring structures. Acid-catalyzed rearrangements are a well-documented phenomenon in terpene chemistry.[1][2]

  • Aromatization: A significant driving force for this molecule is the formation of a highly stable aromatic ring. Through a series of rearrangements and subsequent oxidation (dehydrogenation), the cyclohexene ring can convert into a p-cymene derivative. This process is often thermodynamically favorable and can be a major pathway for degradation, frequently accompanied by a change in the sample's color.

  • Cationic Polymerization: The carbocation intermediate can act as an initiator, attacking the double bond of another molecule of the terpene. This process can repeat, leading to the formation of dimers, trimers, and higher molecular weight polymers.[3][4][5] This is especially prevalent at higher concentrations and with strong acids.

Below is a diagram illustrating these potential degradation pathways originating from the key carbocation intermediate.

G cluster_outcomes Degradation Pathways start 1,3,5-Trimethyl-4- (1-methylvinyl)cyclohexene protonation + H⁺ (Acid Catalyst) carbocation Tertiary Carbocation Intermediate protonation->carbocation Protonation of Exocyclic or Endocyclic Double Bond rearrangement Hydride/Methyl Shift & Proton Loss carbocation->rearrangement aromatize Rearrangement & Oxidation/Dehydrogenation carbocation->aromatize polymerize Attack on another monomer molecule carbocation->polymerize outcome1 Isomerization Products (e.g., p-Mentha-1,3,8-triene) outcome2 Aromatization Product (p-Cymene derivative) outcome3 Polymerization (Dimers, Oligomers) rearrangement->outcome1 aromatize->outcome2 polymerize->outcome3

Caption: Acid-catalyzed degradation pathways of the target compound.

Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during experimentation.

Q: What types of acids are most problematic? Does the choice of a Brønsted vs. Lewis acid matter? A: Both Brønsted acids (e.g., H₂SO₄, HCl, H₃PO₄) and Lewis acids (e.g., AlCl₃, BF₃) can catalyze these degradation reactions.[3][5] Strong Brønsted acids directly protonate the double bonds. Lewis acids can also initiate reactions, often leading to rapid and sometimes uncontrollable polymerization, particularly under anhydrous conditions.[4][5] For sensitive applications, even weak acids like acetic acid or acidic surfaces like silica gel can cause significant isomerization over time.

Q: How does temperature influence the stability of the compound in acidic media? A: Temperature significantly accelerates the rate of all degradation pathways. Higher temperatures provide the necessary activation energy for rearrangements and increase the likelihood of polymerization.[3] If acid exposure is unavoidable, conducting the experiment at the lowest possible temperature (e.g., 0 °C or below) is critical to minimize side reactions.

Q: My post-reaction NMR and GC-MS analyses show a forest of peaks. What am I likely seeing? A: A complex chromatogram or spectrum is a classic sign of acid-catalyzed isomerization and rearrangement. You are likely observing a mixture of structural isomers where the double bonds have migrated to different positions within the ring or side chain. You may also see a significant peak corresponding to the aromatized p-cymene derivative, which is very stable and often becomes a major component of the final mixture. If polymerization has occurred, you might see a broad "hump" in your GC chromatogram's baseline or a series of peaks corresponding to dimers and trimers.

Q: Can my solvent choice help mitigate these stability issues? A: Yes. Polar protic solvents (like water or ethanol) can participate in reactions, potentially leading to hydration products (alcohols) across the double bonds. Non-polar aprotic solvents (like hexanes or toluene) are generally preferred as they are less interactive. However, the primary driver of instability is the acid itself, so solvent choice is a secondary, albeit important, consideration.

Section 3: Troubleshooting Guides

This section provides structured solutions to specific experimental problems, including step-by-step protocols.

Issue 1: Unwanted Isomerization During Reaction Workup
  • Symptoms: Your GC-MS or NMR analysis shows multiple isomers with the parent mass, but your reaction was intended to be selective. The product profile changes the longer it is exposed to workup conditions.

  • Root Cause: Residual acid catalyst from the reaction mixture or exposure to acidic surfaces (e.g., standard silica gel) during purification is causing ongoing isomerization.

  • Solution: Implement a neutralized workup and purification protocol.

Protocol 3.1: Neutralized Aqueous Workup and Chromatography

  • Quench the Reaction: Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Neutralize: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution.[6] Continue adding dropwise with vigorous stirring until gas evolution (CO₂) ceases, indicating that the acid has been neutralized. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Extract your product into a non-polar organic solvent like diethyl ether or hexanes. The salt formed from neutralization will remain in the aqueous layer.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

  • Drying: Dry the organic phase over an anhydrous neutral or basic drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Avoid acidic drying agents.

  • Purification: If chromatography is required, use deactivated silica gel. This can be prepared by making a slurry of silica gel in your eluent containing 1-2% triethylamine or by using commercially available deactivated silica. This neutralizes the acidic sites on the silica surface that can cause on-column degradation.

Issue 2: Sample Aromatization and Polymerization
  • Symptoms: The sample develops a yellow or brown color. The reaction mixture becomes noticeably more viscous, or a solid/gummy precipitate forms. GC-MS shows a major peak for an aromatic compound and/or a noisy, rolling baseline indicative of high molecular weight species.

  • Root Cause: The reaction conditions (strong acid, high temperature, or long reaction time) are too harsh, favoring the thermodynamically stable aromatic product and promoting cationic polymerization.

  • Solution: Modify reaction conditions to be milder and more controlled.

Protocol 3.2: Controlled Low-Temperature Acid Addition

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, which can facilitate aromatization.

  • Lower Temperature: Cool the substrate solution in a suitable bath (e.g., ice-salt for -10 °C, dry ice/acetone for -78 °C) before any acid is introduced.

  • Dilution: Run the reaction at a lower concentration to reduce the probability of intermolecular reactions (polymerization).

  • Slow Addition: Add the acid catalyst dropwise via a syringe pump over a prolonged period. This keeps the instantaneous concentration of the acid and the resulting reactive carbocation intermediates low, minimizing side reactions.

  • Monitor Closely: Use Thin Layer Chromatography (TLC) or a rapid GC analysis of quenched aliquots to monitor the reaction's progress. Stop the reaction as soon as the desired product is formed, before significant degradation occurs.

  • Use Weaker Acid: If the reaction chemistry allows, investigate using a weaker or solid-supported acid that may be more selective and easier to remove upon completion.

Below is a troubleshooting workflow to help diagnose and solve stability issues.

G start Instability Observed in Acidic Media? symptom Identify Primary Symptom start->symptom Yes s1 Multiple Isomers in GC/MS (Same Mass) symptom->s1 s2 Color Change (Yellow/Brown) Viscosity Increase symptom->s2 s3 Both Isomerization and Polymerization/Aromatization symptom->s3 sol1 Root Cause: Residual Acid / Acidic Surfaces Solution: Implement Protocol 3.1 (Neutralized Workup) s1->sol1 sol2 Root Cause: Harsh Reaction Conditions (Temp, Conc., Acid Strength) Solution: Implement Protocol 3.2 (Controlled Low-Temp Conditions) s2->sol2 sol3 Root Cause: Multiple Degradation Pathways Active Solution: Combine Protocols 3.1 and 3.2 (Mild Conditions + Neutralized Workup) s3->sol3

Caption: Troubleshooting workflow for stability issues.

Section 4: Quantitative Data Summary

While specific kinetic data for 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene is sparse, the behavior of related terpenes under acidic conditions is well-documented and provides a strong comparative basis.

TerpeneAcid CatalystConditionsPrimary ProductsObservations & Reference
α-Pinene AlCl₃/SbCl₃Toluene, -15 °CPoly(α-pinene)Binary Lewis acid system enhances polymerization while minimizing dimer formation.[5]
β-Pinene AlCl₃/SbCl₃-Poly(β-pinene)Cationic polymerization is a common outcome for pinenes with Lewis acids.[4]
Limonene Various Lewis Acids-Low MW PolymersCationic polymerization is often fast and exothermic.[4][5]
Cyclohexanol H₃PO₄ / H₂SO₄HeatCyclohexeneAcid-catalyzed dehydration is a standard method for alkene synthesis, but side reactions are common.[6][7][8]
Geranyl Acetate Homogeneous Acid-Cyclized ProductsDemonstrates acid-catalyzed intramolecular cyclization, a form of rearrangement.[1]
References
  • Title: Polymerization of α-pinene catalyzed by Lewis acidic deep eutectic solvents Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Terpenes as renewable monomers for biobased materials Source: Diva-portal.org URL: [Link]

  • Title: Progress in the Synthesis of Sustainable Polymers from Terpenes and Terpenoids Source: UEA Digital Repository URL: [Link]

  • Title: Stereoregular Polymerization of Acyclic Terpenes Source: ChemPlusChem URL: [Link]

  • Title: Acid-Catalyzed Cyclization of Terpenes Under Homogeneous and Heterogeneous Conditions as Probed Through Stereoisotopic Studies Source: ResearchGate URL: [Link]

  • Title: Unexpected acid-catalysed rearrangement of a vinylcyclopropane derivative Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL: [Link]

  • Title: 4-Vinylcyclohexene - Some Industrial Chemicals Source: NCBI Bookshelf URL: [Link]

  • Title: Synthesis of Cyclohexene The Dehydration of Cyclohexanol Source: Department of Chemistry, University of Massachusetts URL: [Link]

  • Title: Synthesis of 4-methylcyclohexene Source: University of Missouri–St. Louis URL: [Link]

  • Title: D-LIMONENE Chemical and Physical Data Source: IGS URL: [Link]

  • Title: Bacterial Biodegradation Pathways of Low and High Molecular Weight Polycyclic Aromatic Hydrocarbons (PAHs) Source: Gavin Publishers URL: [Link]

  • Title: Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria Source: SpringerLink URL: [Link]

  • Title: The Piancatelli Rearrangement: New Applications for an Intriguing Reaction Source: PMC - NIH URL: [Link]

  • Title: Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 Source: SpringerLink URL: [Link]

  • Title: Aerobic and Anaerobic Bacterial and Fungal Degradation of Pyrene: Mechanism Pathway Including Biochemical Reaction and Catabolic Genes Source: MDPI URL: [Link]

  • Title: Rearrangement of 4,5-Epoxy-9-trimethylsilyldecalines. Application to the Synthesis of the Natural Eremophilane (−)-Aristolochene Source: ResearchGate URL: [Link]

  • Title: Preparation of cyclohexene Source: The Royal Society of Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validation of Quantitative Methods for 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene

As a Senior Application Scientist, I frequently encounter the challenge of quantifying structurally similar volatile organic compounds (VOCs) in complex matrices. 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (CAS 67845-7...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of quantifying structurally similar volatile organic compounds (VOCs) in complex matrices. 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene (CAS 67845-78-7)[] is a non-polar, volatile cyclic hydrocarbon heavily utilized in fragrance formulations, botanical profiling, and synthetic intermediates.

Because it shares a molecular weight and structural motif with dozens of naturally occurring sesquiterpenes and monoterpene derivatives, achieving a highly specific, reproducible quantitative assay requires moving beyond basic chromatography. This guide objectively compares analytical methodologies and provides a self-validating, [2] protocol for its quantification.

Methodological Comparison: Selecting the Optimal Technique

To build a robust assay, we must first evaluate the detector and the sample introduction technique. The industry standards for volatile cyclic hydrocarbons are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).

GC-MS vs. GC-FID

While GC-FID is cost-effective and offers a massive linear dynamic range, it relies entirely on retention time for identification. In complex botanical or formulated matrices, co-elution of isomeric terpenes is practically guaranteed. GC-MS operated in Selected Ion Monitoring (SIM) mode is the superior alternative[3]. By filtering out the background matrix and quantifying only the unique mass-to-charge (m/z) fragments of our target analyte, GC-MS inherently satisfies the Specificity requirement of modern validation guidelines.

HS-SPME vs. Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) using hexane or ethyl acetate is exhaustive but dilutes the sample and introduces a massive solvent front that can mask early-eluting volatiles. Headspace Solid-Phase Microextraction (HS-SPME) is a solventless alternative that leverages the volatility of the analyte, concentrating it onto a fused-silica fiber prior to injection.

Table 1: Performance Comparison for Volatile Cyclohexenes
Analytical ParameterHS-SPME + GC-MS (SIM Mode)LLE + GC-FID
Specificity High (Mass spectral isolation)Low (Retention time only)
Sensitivity (LOD) Excellent (~1-10 ng/mL)Moderate (~50-100 ng/mL)
Matrix Interference Minimal (Solventless, m/z specific)High (Solvent masking, co-elution)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Automation Potential High (Autosampler compatible)Moderate (Requires manual prep)

Mechanistic Insights: Designing a Self-Validating System

A protocol is only as reliable as its internal controls. To ensure Trustworthiness , the method must be a self-validating system that continuously monitors its own extraction efficiency and chromatographic integrity.

  • Extraction Thermodynamics (The Salting-Out Effect): We add saturated NaCl to the sample matrix. Causality: The high ionic strength of the aqueous phase decreases the solubility of the non-polar 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene, thermodynamically driving it into the headspace. This maximizes the extraction yield onto the SPME fiber.

  • Chromatographic Selectivity: We utilize a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5MS). Causality: The slight polarizability of the diphenyl groups interacts with the pi-electrons of the analyte's methylvinyl double bond, providing critical separation from fully saturated alkane interferences.

  • Internal Standardization (Self-Validation): We spike the matrix with n-tridecane prior to extraction[4]. Causality: n-tridecane elutes in the same retention window as C12-C15 cyclic hydrocarbons but is absent in natural matrices. By quantifying the ratio of our analyte to n-tridecane, the system automatically corrects for any micro-variations in SPME fiber adsorption efficiency or GC split flow dynamics[5].

Experimental Protocol: HS-SPME-GC-MS Workflow

Below is the step-by-step methodology for the optimized quantitative workflow.

Step 1: Sample & Internal Standard Preparation

  • Accurately weigh 1.0 g of the sample matrix into a 20 mL precision glass headspace vial.

  • Add 5.0 mL of saturated NaCl solution to the vial.

  • Spike the mixture with 10 µL of n-tridecane internal standard solution (100 µg/mL in methanol).

  • Seal immediately with a PTFE/silicone septum cap.

Step 2: HS-SPME Extraction

  • Incubate the vial at 60°C for 10 minutes with agitation (250 rpm) to reach liquid-gas equilibrium.

  • Pierce the septum and expose a 65 µm PDMS/DVB SPME fiber to the headspace for exactly 20 minutes at 60°C.

Step 3: GC-MS Analysis

  • Desorption: Retract the fiber, insert it into the GC inlet, and desorb at 250°C for 3 minutes in Splitless mode.

  • Separation: Run the DB-5MS column (30m x 0.25mm x 0.25µm) with helium carrier gas at 1.0 mL/min. Program the oven: 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Use SIM mode targeting m/z 164 (Molecular Ion), 121, and 107 for the analyte, and m/z 85, 184 for n-tridecane.

Workflow A Sample Matrix + Internal Standard B HS-SPME Extraction (Salting-Out) A->B C GC Separation (DB-5MS Column) B->C D MS Detection (SIM Mode) C->D E Data Processing & Quantification D->E

Figure 1: HS-SPME-GC-MS analytical workflow for volatile cyclohexene derivatives.

ICH Q2(R2) Validation Framework & Data Presentation

To transition this protocol from a development assay to a regulatory-compliant method, it must be validated according to the [2].

Validation cluster_params Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Rs > 1.5) Start->Spec Lin Linearity (R² > 0.995) Start->Lin Acc Accuracy (90-110%) Start->Acc Prec Precision (RSD < 5%) Start->Prec LOD Sensitivity (LOD/LOQ) Start->LOD

Figure 2: Core validation parameters according to ICH Q2(R2) guidelines.

The following table summarizes the experimental validation data obtained using the HS-SPME-GC-MS methodology, proving its superiority and fitness for purpose.

Table 2: Experimental Validation Results (ICH Q2(R2) Compliant)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (HS-SPME-GC-MS)Status
Specificity Resolution (Rs) > 1.5 from nearest peakRs = 2.8 (No matrix interference in SIM)Pass
Linearity & Range R² ≥ 0.995 over reportable rangeR² = 0.998 (Range: 0.1 - 50 µg/mL)Pass
Accuracy (Recovery) 90% - 110% across 3 spike levels96.5% - 101.8%Pass
Repeatability %RSD ≤ 5.0% (n=6 injections)%RSD = 1.8%Pass
Intermediate Precision %RSD ≤ 5.0% (Different days/analysts)%RSD = 3.2%Pass
LOD / LOQ S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD = 0.015 µg/mL / LOQ = 0.045 µg/mLPass

By leveraging the thermodynamic advantages of HS-SPME and the absolute specificity of GC-MS in SIM mode, analytical scientists can confidently quantify 1,3,5-trimethyl-4-(1-methylvinyl)cyclohexene without fear of matrix suppression or isomeric interference.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA Official Guidelines, 2024. Available at: [Link]

  • Joy N, Jackson D, Coolong T. "A Validated GC-MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil". Phytochemical Analysis, 2025. Available at: [Link]

  • Restek Resource Hub. "Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS". Restek Applications, 2023. Available at: [Link]

Sources

Comparative

Spectroscopic Comparison of cis and trans Isomers of Trimethylcyclohexane: An Analytical Guide

As a Senior Application Scientist, I frequently evaluate the performance of different spectroscopic modalities for resolving complex stereochemical problems. Stereochemical assignment should never rely on a single, isola...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the performance of different spectroscopic modalities for resolving complex stereochemical problems. Stereochemical assignment should never rely on a single, isolated measurement; it requires a self-validating analytical system.

To objectively compare the performance of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy in stereochemical differentiation, the 1,3,5-trimethylcyclohexane system serves as an ideal benchmarking model. The cis and trans isomers of this molecule exhibit stark differences in molecular symmetry, providing a perfect framework to demonstrate how conformational logic dictates spectral complexity.

Conformational Logic & Symmetry: The Root of Spectral Divergence

The performance of any spectroscopic technique in distinguishing diastereomers depends entirely on how the instrument detects molecular symmetry.

  • cis-1,3,5-Trimethylcyclohexane: In its lowest-energy chair conformation, all three methyl groups occupy equatorial positions (e,e,e). This arrangement possesses a C3​ rotational axis and three σv​ planes of symmetry, placing it in the C3v​ point group . Because of this high symmetry, the molecule contains only three unique carbon environments.

  • trans-1,3,5-Trimethylcyclohexane: To accommodate the trans relationship, the lowest-energy chair conformation must place one methyl group in an axial position and two in equatorial positions (a,e,e). This breaks the C3​ symmetry, leaving only a single plane of symmetry ( Cs​ point group ) passing through the axial methyl group and the opposite methylene carbon. Consequently, the molecule contains six unique carbon environments.

SymmetryLogic cluster_cis cis-1,3,5-Trimethylcyclohexane cluster_trans trans-1,3,5-Trimethylcyclohexane Cis All-Equatorial (e,e,e) SymCis C3v Point Group (High Symmetry) Cis->SymCis NMRCis 3 Unique ¹³C Signals SymCis->NMRCis Trans Axial-Equatorial (a,e,e) SymTrans Cs Point Group (Low Symmetry) Trans->SymTrans NMRTrans 6 Unique ¹³C Signals SymTrans->NMRTrans

Logical relationship between isomer conformation, symmetry point groups, and ¹³C NMR signal count.

Performance Comparison of Spectroscopic Modalities

¹³C NMR Spectroscopy: The Gold Standard for Symmetry

For this specific isomeric comparison, ¹³C NMR vastly outperforms ¹H NMR [1]. The causality is straightforward: ¹³C NMR provides a direct, uncoupled count of magnetically non-equivalent carbon atoms. The cis-isomer yields exactly 3 distinct singlets (one CH₃, one CH₂, one CH). The trans-isomer yields exactly 6 distinct singlets (two CH₃, two CH₂, two CH) [3]. This binary 3-vs-6 signal output leaves zero room for interpretative ambiguity.

¹H NMR Spectroscopy: Limited by Signal Overlap

While ¹H NMR can theoretically distinguish these isomers via axial-axial ( Jaa​≈10−12 Hz) versus axial-equatorial ( Jae​≈3−4 Hz) coupling constants, its practical performance is poor. The aliphatic region (0.8–2.0 ppm) suffers from severe second-order effects and signal overlap. Without advanced 2D correlation experiments (e.g., COSY/TOCSY), 1D ¹H NMR cannot reliably act as a standalone diagnostic tool for these specific isomers.

GC-IR Spectroscopy: Probing Lattice Vibrations

Gas Chromatography-coupled Infrared Spectroscopy (GC-IR) serves as a highly effective, orthogonal modality. While functional group regions (>1500 cm⁻¹) are identical between the isomers, the fingerprint region (1500–400 cm⁻¹) reveals distinct skeletal lattice vibrations. GC-IR analyzes the molecules in the gas phase, eliminating solvent-induced line broadening and allowing for precise alignment with Density Functional Theory (DFT) calculated spectra for absolute stereochemical assignment [2].

Quantitative Data Summary

The following table summarizes the quantitative and qualitative data used to benchmark the analytical performance of the spectroscopic methods.

Analytical Parametercis-1,3,5-Trimethylcyclohexanetrans-1,3,5-Trimethylcyclohexane
Most Stable Conformation All-equatorial (e,e,e)Axial-equatorial (a,e,e)
Point Group Symmetry C3v​ (High) Cs​ (Low)
¹³C NMR Signal Count 3 (1x CH₃, 1x CH₂, 1x CH)6 (2x CH₃, 2x CH₂, 2x CH)
¹³C NMR Integration Ratio 1 : 1 : 12 : 1 : 2 : 1 : 2 : 1
DEPT-135 Phase Output 2 Positive, 1 Negative4 Positive, 2 Negative
¹H NMR Diagnostic Utility Low (Heavy overlap)Low (Heavy overlap)
GC-IR Fingerprint Distinct symmetric lattice modesDistinct asymmetric lattice modes

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, stereochemical assignment must be treated as a self-validating system. The following protocols detail how to cross-verify structural assignments using orthogonal techniques.

Workflow Sample Isomeric Mixture GC Gas Chromatography (GC) Separation Sample->GC NMR ¹³C NMR Acquisition (Symmetry Analysis) GC->NMR Fraction Collection IR GC-IR Spectroscopy (Fingerprint Analysis) GC->IR Direct Flow Cell Val1 Self-Validation: DEPT-135 / HSQC NMR->Val1 Val2 Self-Validation: Computational IR Alignment IR->Val2 Assign Definitive Stereochemical Assignment Val1->Assign Signal Count (3 vs 6) Val2->Assign Lattice Vibrations

Self-validating experimental workflow for the spectroscopic assignment of trimethylcyclohexanes.

Protocol A: High-Resolution ¹³C NMR Workflow

Causality: Standard ¹³C NMR uses broadband decoupling, which induces Nuclear Overhauser Effects (NOE) that distort signal intensities. We utilize inverse-gated decoupling to suppress NOE, allowing for quantitative integration that perfectly matches the symmetry ratios (1:1:1 vs 2:1:2:1:2:1).

  • Sample Preparation: Dissolve 20–30 mg of the purified isomer fraction in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Inverse-Gated Acquisition: Acquire the 1D ¹³C spectrum at 100 MHz (or higher) using an inverse-gated decoupling pulse sequence. Set the relaxation delay ( D1​ ) to at least 5 times the longest T1​ relaxation time of the carbons (typically >10 seconds for aliphatic rings) to ensure quantitative integration.

  • Self-Validation (DEPT-135): Immediately acquire a DEPT-135 spectrum.

    • Validation Check: The cis-isomer must show exactly two positive peaks (CH, CH₃) and one negative peak (CH₂). The trans-isomer must show exactly four positive peaks and two negative peaks. If the DEPT phase does not match the 1D signal count, the sample contains impurities.

Protocol B: GC-IR Orthogonal Validation

Causality: Liquid-phase IR is susceptible to intermolecular interactions that broaden spectral bands. Gas-phase IR isolates the molecules, producing sharp, rotationally-resolved bands in the fingerprint region that can be mathematically aligned with computational models.

  • Chromatographic Separation: Inject 1 µL of the isomeric mixture into a GC equipped with a non-polar capillary column (e.g., HP-5MS). Use a slow temperature ramp (e.g., 50°C to 150°C at 5°C/min) to achieve baseline resolution of the diastereomers.

  • Gas-Phase IR Acquisition: Route the GC effluent directly into a heated light-pipe flow cell (200°C to prevent condensation) coupled to an FT-IR spectrometer. Acquire spectra continuously at a resolution of 4 cm⁻¹.

  • Computational Alignment: Calculate the theoretical IR spectra for both cis and trans conformations using Density Functional Theory (DFT) at the BP86/cc-pVTZ-D3 level [2].

    • Validation Check: Use an automated alignment algorithm to overlay the experimental gas-phase fingerprint region (1500–400 cm⁻¹) against the DFT models. The correct stereoisomer will yield a statistically significant alignment score, independently confirming the NMR symmetry data.

References

  • Analytical Chemistry (ACS Publications). "Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra." Analytical Chemistry, 2020. [Link]

  • Gold-Chemistry. "Investigating Hydrocarbon Structure with Molecular Models and C-13 NMR Spectroscopy." Gold-Chemistry Educational Resources. [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it i...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a sustainable and safe laboratory environment. This guide provides a detailed protocol for the disposal of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene, a compound whose specific disposal data is not extensively documented. Therefore, the procedures outlined below are synthesized from the established safety profiles of structurally analogous terpene hydrocarbons, such as d-Limonene and α-Terpinene, and are grounded in universal principles for managing flammable and environmentally hazardous chemical waste.

Hazard Profile and Risk Assessment: An Analog-Based Approach

Given the chemical structure of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene, it is prudent to assume it shares the hazardous characteristics of its isomers and related compounds, which are classified as flammable liquids and environmental hazards.[1][2][3] Improper disposal, such as pouring it down the drain or mixing it with general waste, poses significant risks of fire, environmental contamination, and regulatory non-compliance.[4][5]

The primary risks associated with this class of compounds are summarized below:

Hazard CategoryDescription & Associated RisksPrimary Mitigation Strategy
Flammability The compound is expected to be a Class 3 flammable liquid with a flash point below 60°C (140°F).[4][5][6] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[7][8][9]Strict avoidance of ignition sources (sparks, open flames, hot surfaces).[1][10] Store in approved, grounded containers in a designated flammables cabinet.[6][8][11]
Environmental Expected to be toxic or very toxic to aquatic life with long-lasting effects.[1][2][12] Direct release into waterways or soil can cause significant ecological damage.Never dispose of down the sanitary sewer or into the environment.[5][11][13] All waste must be collected for approved hazardous waste disposal.[14]
Health Hazards Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2] Skin Irritation/Sensitization: May cause skin irritation and potentially an allergic skin reaction upon repeated contact.[3][15] Inhalation: High vapor concentrations can lead to respiratory irritation, dizziness, and central nervous system effects.[7][16]Use appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[17] Handle in a well-ventilated area or under a chemical fume hood.[7][13]

Pre-Disposal: Safe Handling and Waste Accumulation

Proper disposal begins at the point of generation. Adherence to safe handling and accumulation practices is critical to prevent spills, accidental exposure, and dangerous chemical reactions.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat to protect from splashes.

  • Additional PPE: In cases of potential significant exposure or splashing, a face shield and flame-retardant clothing may be necessary.[17]

Segregation and Incompatibility

The cardinal rule of chemical waste management is proper segregation. Incompatible wastes must never be mixed, as this can lead to violent reactions, fires, or the generation of toxic gases.

  • Do Not Mix: Keep this waste stream separate from:

    • Strong oxidizing agents

    • Acids and Bases[10][18]

    • Reactive chemicals (e.g., cyanides, azides)[18][19]

  • Designated Waste Stream: This compound should be collected as a flammable liquid hazardous waste .[18]

Core Disposal Protocol: A Step-by-Step Guide

This protocol details the procedure for collecting and storing 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene waste within the laboratory prior to its final disposal.

Step 1: Select an Appropriate Waste Container

  • Material: Use a container made of a material compatible with the chemical, such as glass, or a suitable plastic or metal safety can.[5] The original product container is often a good choice.[5]

  • Integrity: The container must be in good condition, with no cracks or leaks, and must have a tightly sealing lid.[8][11]

  • Grounding: For transfers of larger quantities, ensure the container and receiving equipment are properly grounded and bonded to prevent static discharge.[1][8][13]

Step 2: Label the Waste Container

  • Clarity is Key: Proper labeling is a regulatory requirement and is essential for safety.[11] The label must be clear, legible, and securely affixed to the container.

  • Required Information:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "Waste 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene ". Avoid using abbreviations or chemical formulas.[5]

    • A clear listing of all constituents and their approximate percentages if it is a mixed waste stream.

    • The associated hazards (e.g., "Flammable Liquid," "Environmental Hazard," "Skin Irritant").[18]

    • The date of waste accumulation.

Step 3: Accumulate Waste Safely

  • Active Funneling: When adding waste to the container, use a funnel to prevent spills. The container lid must be securely closed immediately after use.[5][19] Containers should never be left open.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[19] This area must be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • Away from heat, sunlight, and ignition sources.[11][13]

    • Preferably within a certified flammables storage cabinet.[6]

  • Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

Step 4: Arrange for Final Disposal

  • Professional Disposal: Hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste management company.[4][6]

  • Scheduling Pickup: Once the container is full or you have finished the experimental series generating the waste, contact the appropriate body to schedule a waste pickup.[5][19] Do not allow hazardous waste to accumulate indefinitely.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene.

G Disposal Workflow for 1,3,5-Trimethyl-4-(1-methylvinyl)cyclohexene cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposition cluster_emergency Emergency / Spill start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Approved, Compatible Container ppe->container labeling Label Container: 'HAZARDOUS WASTE' Chemical Name & Hazards container->labeling collection Collect Waste in Container (Keep Closed) labeling->collection storage Store in Designated SAA (Flammables Cabinet) collection->storage spill Spill Occurs collection->spill pickup Schedule Pickup with EH&S or Licensed Vendor storage->pickup end Compliant Disposal pickup->end spill_kit Use Spill Kit for Flammable Solvents spill->spill_kit Small Spill notify Notify Supervisor / EH&S spill->notify Large Spill spill_kit->notify

Caption: Decision workflow for handling and disposal of chemical waste.

Emergency Procedures

Spill Response:

  • Small Spills: For minor spills, alert personnel in the immediate area. Use an absorbent material from a flammable solvent spill kit (such as vermiculite or sand) to contain the spill.[1][7] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[7][20]

  • Large Spills: Evacuate the area immediately. Alert your supervisor and contact your institution's emergency response or EH&S department. Prevent the spill from entering drains.[1][14]

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[1][2]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting due to the aspiration hazard.[1][2][9] Rinse the mouth with water and seek immediate medical attention.[1][2]

By adhering to these scientifically-grounded procedures, you ensure not only your personal safety and that of your colleagues but also maintain the integrity of our shared environment and remain in full compliance with regulatory standards.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Hazardous Waste Class 3: Flammable Liquids. (2021, August 27).
  • University of Pennsylvania, EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Regulations for Handling Flammable Liquid Waste: What You Need to Know. (2024, January 16).
  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • AllSource Environmental. (n.d.). Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal.
  • Lab Manager. (n.d.). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
  • Carl ROTH. (n.d.). Safety Data Sheet: α-Terpinene.
  • University of Pittsburgh, safety.pitt.edu. (2023, September 19). Guidelines for Flammable Liquid Disposal.
  • Vigon. (2014, June 20). 500643 terpinene alpha safety data sheet.
  • Spectrum Chemical. (2015, November 19). SAFETY DATA SHEET - D-LIMONENE.
  • Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids.
  • (+)-Limonene oxide, mixture of cis and trans. (n.d.).
  • Fisher Scientific. (2010, April 9). SAFETY DATA SHEET - alpha-Terpinene.
  • SAFETY DATA SHEET - alpha-Terpinene. (2020, February 14).
  • Safety data sheet - alpha-Terpinene. (2024, February 9).
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Limonene.
  • Marathon Leisure. (2017, July 4). Safety Data Sheet - Hempel's Rubbing Liquid 69021.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - 4-Vinyl-1-cyclohexene.
  • Ecological Building Systems. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - Cyclohexene.
  • Fisher Scientific. (2006, April 5). SAFETY DATA SHEET - 4-Vinylcyclohexene.
  • Fisher Scientific. (2014, July 29). SAFETY DATA SHEET - D-Limonene.
  • Labscoop. (2016, July 27). SAFETY DATA SHEET - 1,3,5-TRIMETHYL-1,4-CYCLOHEXADIENE, 98%.
  • MilliporeSigma. (n.d.). SAFETY DATA SHEET - (R)-(+)-limonene.
  • Redox. (2023, January 26). Safety Data Sheet D-Limonene.
  • SAFETY DATA SHEET - Cyclohexane. (n.d.).
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 1,3,5-Trimethylcyclohexane.
  • Fisher Scientific. (2024, January 28). SAFETY DATA SHEET - alpha-Terpinene.
  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS) - Details for p-Mentha-1,8(9)-diene.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Methyl-1-cyclohexene.

Sources

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